1-(2,4,6-Trifluorophenyl)propan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,6-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIWCYLHECDQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380743 | |
| Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-69-5 | |
| Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details two primary synthetic pathways: Friedel-Crafts acylation and a Grignard reagent-based approach. Each method is presented with detailed experimental protocols, quantitative data, and reaction diagrams to aid researchers and drug development professionals in the efficient and safe synthesis of this target molecule.
Introduction
This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of the trifluorophenyl moiety can impart unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. This guide explores the core synthetic strategies for obtaining this valuable building block, focusing on practical laboratory-scale preparation.
Synthesis Pathways
Two principal synthetic routes have been identified for the preparation of this compound:
-
Pathway 1: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene.
-
Pathway 2: Grignard Reaction with a 2,4,6-Trifluorophenyl Grignard Reagent.
The selection of the optimal pathway will depend on the availability of starting materials, desired scale, and safety considerations.
Pathway 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones through the electrophilic aromatic substitution of an arene with an acyl halide or anhydride, catalyzed by a strong Lewis acid.[1][2] In this case, 1,3,5-trifluorobenzene is acylated with propanoyl chloride in the presence of aluminum chloride (AlCl₃).[3][4]
Reaction Scheme:
1,3,5-Trifluorobenzene + Propanoyl Chloride --(AlCl₃)--> this compound
Logical Relationship Diagram:
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol
Materials:
-
1,3,5-Trifluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Challenges:
The Friedel-Crafts acylation of highly deactivated aromatic rings, such as 1,3,5-trifluorobenzene, can be challenging and may result in low yields.[1] The electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack.[3]
Quantitative Data (Analogous Reactions)
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |
| Benzene | Ethanoyl chloride | AlCl₃ | - | ~90 | [4] |
| Toluene | Acetic anhydride | FeCl₃ | Ionic Liquid | 72 | [5] |
| Anisole | Acetic anhydride | Yb(OTf)₃ | - | 93 | [6] |
| Chlorobenzene | Benzoyl chloride | AlCl₃ | - | 96 |
Pathway 2: Grignard Reaction
This pathway involves the formation of a Grignard reagent from a suitable 2,4,6-trifluorophenyl halide, which then reacts with an acylating agent to yield the desired ketone.[7] The starting material for the Grignard reagent is typically 1-bromo-2,4,6-trifluorobenzene.
Reaction Scheme:
-
Formation of Grignard Reagent: 1-Bromo-2,4,6-trifluorobenzene + Mg --(THF)--> 2,4,6-Trifluorophenylmagnesium bromide
-
Acylation: 2,4,6-Trifluorophenylmagnesium bromide + Propanoyl Chloride --> this compound + MgBrCl
Logical Relationship Diagram:
Caption: Grignard Reaction and Acylation Workflow.
Experimental Protocol
Materials:
-
1-Bromo-2,4,6-trifluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Propanoyl chloride
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
Part A: Preparation of 2,4,6-Trifluorophenylmagnesium bromide
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Part B: Reaction with Propanoyl Chloride
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of propanoyl chloride (0.9 equivalents) in anhydrous THF via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Safety Note: The preparation of Grignard reagents from trifluoromethyl-substituted aryl halides can be exothermic and potentially hazardous.[8] It is crucial to maintain strict anhydrous conditions and control the reaction temperature carefully.
Quantitative Data
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)bromobenzene | Acetic anhydride | THF | 90 | [8] |
| Aryl Halide | Acyl Chloride | THF | High | |
| 1-(4-chlorophenyl)acetone | N-chlorosuccinimide | CCl₄ | 90 | [9] |
Spectroscopic Data
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm) 6.7-6.9 (t, 2H): Aromatic protons (meta to the carbonyl group). The triplet is due to coupling with the two adjacent fluorine atoms.
-
δ (ppm) 2.9-3.1 (q, 2H): Methylene protons (-CH₂-) of the propyl chain, coupled to the methyl protons.
-
δ (ppm) 1.1-1.3 (t, 3H): Methyl protons (-CH₃) of the propyl chain, coupled to the methylene protons.
Expected ¹³C NMR (CDCl₃, 101 MHz):
-
δ (ppm) 195-200: Carbonyl carbon (C=O).
-
δ (ppm) 158-164 (ddd): Fluorine-substituted aromatic carbons (ortho and para to the carbonyl group). The complex splitting pattern is due to C-F coupling.
-
δ (ppm) 110-115 (t): Aromatic carbon (ipso to the carbonyl group).
-
δ (ppm) 95-100 (t): Aromatic carbons (meta to the carbonyl group).
-
δ (ppm) 35-40: Methylene carbon (-CH₂-).
-
δ (ppm) 8-12: Methyl carbon (-CH₃).
Expected IR (neat, cm⁻¹):
-
1680-1700: C=O stretch (aromatic ketone).
-
1600-1620, 1450-1500: C=C aromatic ring stretches.
-
1100-1300: C-F stretches.
Conclusion
This technical guide outlines two viable synthetic pathways for the preparation of this compound. The Friedel-Crafts acylation offers a direct approach but may be limited by the deactivated nature of the starting arene. The Grignard-based synthesis provides a more robust alternative, though it requires careful handling of the organometallic intermediate. The provided experimental protocols and expected data will serve as a valuable resource for researchers in the synthesis and application of this important fluorinated ketone. Further optimization of reaction conditions may be necessary to achieve high yields and purity on a larger scale.
References
- 1. Friedel-Crafts Acylation [sigmaaldrich.com]
- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-(2,4,6-Trichlorophenyl)propan-2-one synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Guide: Synthesis and Properties of Phenylpropanone Derivatives
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for "1-(2,4,6-Trifluorophenyl)propan-1-one" did not yield a specific CAS number or detailed experimental data in publicly accessible scientific literature and chemical databases. This suggests that this particular compound may not be well-characterized or widely reported.
This guide therefore focuses on a structurally similar compound, 1-(2,4,6-Trichlorophenyl)propan-2-one , for which a detailed synthesis protocol is available. Additionally, this paper provides information on other trifluorinated isomers of phenylpropanone to offer a broader context for researchers in this field.
Section 1: Profile of 1-(2,4,6-Trichlorophenyl)propan-2-one
This section details the physicochemical properties and a known synthesis protocol for 1-(2,4,6-Trichlorophenyl)propan-2-one.
Physicochemical Data
A summary of the key quantitative data for 1-(2,4,6-Trichlorophenyl)propan-2-one is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1228284-86-3 | [1][2][3][4] |
| Molecular Formula | C₉H₇Cl₃O | [2][3] |
| Molecular Weight | 237.5 g/mol | [1][3] |
| Purity | Typically ≥95% | [1][3] |
| Monoisotopic Mass | 235.95625 Da | [5] |
Experimental Protocol: Synthesis of 1-(2,4,6-Trichlorophenyl)propan-2-one
The following protocol describes the synthesis of 1-(2,4,6-trichlorophenyl)propan-2-one from 1-(4-chlorophenyl)acetone-2.[2]
Materials:
-
1-(4-chlorophenyl)acetone-2 (16.8 g, 0.1 mol)
-
Carbon tetrachloride (100 ml)
-
N-chlorosuccinimide (29.4 g, 0.22 mol)
-
Water
-
Anhydrous magnesium sulfate
-
Methanol
Equipment:
-
250 mL four-neck reaction flask
-
Stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
To a 250 mL four-neck reaction flask equipped with a stirrer, thermometer, and condenser, add 16.8 g (0.1 mol) of 1-(4-chlorophenyl)acetone-2 and 100 ml of carbon tetrachloride.
-
Heat the mixture to 50-60 °C.
-
Add 29.4 g (0.22 mol) of N-chlorosuccinimide in portions.
-
After the addition is complete, continue the reaction for 5 hours at 50-60 °C.
-
After cooling, add 100 g of water to the reaction mixture.
-
Separate the organic layer. The aqueous layer is extracted with carbon tetrachloride.
-
Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution to obtain the solid product.
-
Recrystallize the obtained solid from a 1:1 methanol solution to yield a brownish-yellow solid (21.3 g, 90% yield).[2]
Section 2: Related Trifluorophenyl Propanone Isomers
While data for the specifically requested compound is unavailable, several trifluorinated isomers are documented and commercially available. These may serve as alternative starting materials or reference compounds for researchers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 1-(2,3,6-Trifluorophenyl)propan-2-one | 1305324-34-8 | C₉H₇F₃O | 188.15 g/mol |
| 1-(2,4,5-Trifluorophenyl)propan-2-one | 1305324-02-0 | C₉H₇F₃O | 188.15 g/mol |
Section 3: Conceptual Synthetic Pathway
A plausible synthetic route for the target molecule "this compound" would be a Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride. This reaction is a fundamental method for the synthesis of aryl ketones.
General Principles of Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. The Lewis acid activates the acylating agent, making it a more potent electrophile for the aromatic substitution reaction.
References
- 1. 1-(2,4,6-Trichlorophenyl)propan-2-one | 1228284-86-3 | Benchchem [benchchem.com]
- 2. 1-(2,4,6-Trichlorophenyl)propan-2-one synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(2,4,6-trichlorophenyl)propan-2-one 95% | CAS: 1228284-86-3 | AChemBlock [achemblock.com]
- 4. anaxlab.com [anaxlab.com]
- 5. PubChemLite - 1-(2,4,6-trichlorophenyl)propan-2-one (C9H7Cl3O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the Physical Properties of 1-(2,4,6-Trifluorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties of the chemical compound 1-(2,4,6-Trifluorophenyl)propan-1-one. A comprehensive search of available scientific literature and chemical databases reveals a significant lack of experimentally determined data for this specific molecule. This document summarizes the available information for closely related structural analogs to provide researchers with estimated properties and context for further investigation. The absence of specific experimental data for this compound underscores the need for empirical studies to characterize this compound fully.
Introduction
This compound is an aromatic ketone containing a trifluorinated phenyl group. Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, including altered lipophilicity, metabolic stability, and binding affinities. A thorough understanding of the physical properties of this compound is crucial for its synthesis, purification, formulation, and application in drug development and other research areas. However, at present, there is a notable scarcity of published experimental data for this specific compound.
Physicochemical Data of Structural Analogs
In the absence of direct data for this compound, this section presents data for structurally similar compounds. Researchers can use this information to estimate the likely properties of the target compound, although it must be emphasized that these are not direct substitutes for experimental validation.
Table 1: Physical Properties of this compound Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-methyl-1-(2,4,6-trifluorophenyl)propan-1-one | 1094286-59-5 | C₁₀H₉F₃O | 202.17 | 213.64 (Predicted) | 1.211 (Predicted) |
| 1-(2,3,6-Trifluorophenyl)propan-2-one | 1305324-34-8 | C₉H₇F₃O | 188.15 | ~179 (Analogous compounds) | ~1.3 (Estimated) |
| 1-(2,4,5-Trifluorophenyl)propan-2-one | 1305324-02-0 | C₉H₇F₃O | 188.15 | Not Available | Not Available |
Note: The data presented in this table is for related compounds and should be considered as estimations for this compound.
Experimental Protocols for Physical Property Determination
While specific experimental protocols for this compound are not available in the literature, standard methodologies for determining the physical properties of organic compounds are well-established. Researchers seeking to characterize this compound would employ the following techniques.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar digital device).
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
-
Boiling Point Determination
The boiling point is a key physical constant for a liquid.
-
Apparatus: Distillation setup (including a heating mantle, round-bottom flask, condenser, and thermometer) or a micro-boiling point apparatus (Thiele tube).
-
Procedure (Microscale):
-
A small amount of the liquid is placed in a small test tube.
-
A sealed capillary tube (sealed at one end) is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Density Determination
Density is the mass per unit volume of a substance.
-
Apparatus: Pycnometer or a calibrated volumetric flask and an analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).
-
The density is calculated by dividing the mass of the sample by its volume.
-
Solubility Determination
Solubility is typically determined in a range of solvents of varying polarity.
-
Apparatus: Vials or test tubes, analytical balance, and a vortex mixer or sonicator.
-
Procedure (Qualitative):
-
A small, pre-weighed amount of the compound (e.g., 1-5 mg) is placed into a vial.
-
A small volume of the solvent (e.g., 0.1 mL) is added.
-
The mixture is agitated at a constant temperature.
-
If the solid dissolves completely, more solute is added until saturation is reached. If it does not dissolve, more solvent is added incrementally.
-
Observations are recorded as soluble, partially soluble, or insoluble for each solvent. Common solvents for testing include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Logical Workflow for Compound Characterization
The process of characterizing a novel or uncharacterized compound like this compound follows a logical progression.
Caption: Workflow for the characterization of a novel chemical compound.
Conclusion
The physical properties of this compound have not been extensively reported in the scientific literature. This guide provides a summary of available data for analogous compounds and outlines the standard experimental protocols that should be employed to determine these crucial parameters. The provided workflow illustrates the logical steps for the comprehensive characterization of this and other novel compounds. The data and methods presented herein are intended to serve as a valuable resource for researchers and professionals in drug development and related fields, facilitating future studies on this and similar fluorinated molecules. Experimental determination of the physical properties of this compound is highly encouraged to fill the current knowledge gap.
In-Depth Technical Guide: 1-(2,4,6-Trifluorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,4,6-Trifluorophenyl)propan-1-one, a fluorinated aromatic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from closely related analogs and established chemical principles to provide a thorough profile.
Physicochemical Properties
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O | Calculated |
| Molecular Weight | 188.15 g/mol | [Calculated] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |
| InChI Key | Not available for this specific isomer | - |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Reaction: Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride.
Detailed Experimental Protocol:
Materials:
-
1,3,5-Trifluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 1,3,5-trifluorobenzene (1.0 equivalent) in anhydrous dichloromethane (50 mL) is added to the stirred suspension. Subsequently, propanoyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL) with vigorous stirring. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Purification: The combined organic layers are washed successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Caption: Workflow for the synthesis of this compound.
Biological Context and Potential Applications
Potential Signaling Pathway Interactions:
Aryl ketones are common scaffolds in the development of inhibitors for various enzymes, including kinases and proteases. The logical relationship for a hypothetical screening cascade to identify the biological target of a novel compound like this compound is illustrated below.
Caption: A logical workflow for drug discovery starting with a novel compound.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(2,4,6-Trifluorophenyl)propan-1-one
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental ¹H NMR spectral data for 1-(2,4,6-Trifluorophenyl)propan-1-one, including chemical shifts (δ), coupling constants (J), and multiplicities, could not be located. Publications detailing the synthesis and characterization of this specific molecule, which would typically include such data, were not found.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of experimental data for the target molecule, this document will provide a theoretical analysis based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This will serve as a predictive guide for the expected ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
The structure of this compound suggests a ¹H NMR spectrum characterized by two main regions: the aromatic region, showing signals for the trifluorophenyl protons, and the aliphatic region, with signals corresponding to the propanoyl group. The fluorine substituents on the aromatic ring will introduce complex splitting patterns due to ¹H-¹⁹F coupling.
A summary of the predicted ¹H NMR data is presented in the table below. These predictions are based on the analysis of substituent effects and spin-spin coupling in similar aromatic ketones.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3', H-5' (Aromatic) | 6.8 - 7.2 | Triplet of triplets (tt) | JH-F(ortho) ≈ 8-10 Hz, JH-F(para) ≈ 6-8 Hz |
| CH₂ (Aliphatic) | 2.9 - 3.2 | Quartet (q) | JH-H ≈ 7-8 Hz |
| CH₃ (Aliphatic) | 1.1 - 1.3 | Triplet (t) | JH-H ≈ 7-8 Hz |
Theoretical Experimental Protocol
A standard protocol for acquiring the ¹H NMR spectrum of a compound like this compound is detailed below. This protocol is based on common practices for the characterization of organic molecules.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Standard acquisition parameters would include:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Predicted Spin-Spin Coupling Pathway
The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling interactions within this compound. This visualization helps in understanding the connectivity and the origin of the predicted splitting patterns.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in this compound.
An In-depth Technical Guide to the FT-IR Spectrum of 1-(2,4,6-Trifluorophenyl)propan-1-one
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(2,4,6-Trifluorophenyl)propan-1-one, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the expected spectral features, experimental protocols for spectral acquisition, and a logical workflow for analysis.
Predicted FT-IR Spectrum Analysis
While a definitive experimental spectrum for this compound is not publicly available, a reliable prediction of its key absorption bands can be made based on the analysis of structurally similar compounds, particularly substituted acetophenones. The FT-IR spectrum is dominated by the vibrational modes of its constituent functional groups: the carbonyl group of the ketone, the trifluorinated phenyl ring, and the aliphatic propyl chain.
The presence of three electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly influence the electronic environment of the carbonyl group and the aromatic system, leading to characteristic shifts in their vibrational frequencies. Conjugation of the carbonyl group with the aromatic ring typically lowers the C=O stretching frequency compared to aliphatic ketones.[1][2]
The key spectral regions and their corresponding vibrational assignments are detailed in the table below.
Data Presentation: Predicted FT-IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3100 - 3000 | Weak | Aromatic C-H Stretching | Characteristic of sp² C-H bonds in the phenyl ring.[1] |
| 2980 - 2870 | Medium | Aliphatic C-H Stretching | Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the propanoyl moiety.[1] |
| 1710 - 1690 | Strong | Carbonyl (C=O) Stretching | The position is influenced by conjugation with the trifluorophenyl ring. The electron-withdrawing fluorine atoms may cause a slight shift to a higher wavenumber compared to unsubstituted acetophenone.[1][3] |
| 1610 - 1580 | Medium | Aromatic C=C Stretching | Vibrations of the carbon-carbon bonds within the phenyl ring. The substitution pattern may lead to multiple bands in this region.[1] |
| 1470 - 1430 | Medium | Aromatic C=C Stretching | Further ring stretching vibrations. |
| 1465 - 1450 | Medium | CH₂ Scissoring | Bending vibration of the methylene group. |
| 1375 - 1350 | Medium | CH₃ Symmetric Bending (Umbrella Mode) | A characteristic bending vibration for the methyl group.[1] |
| 1300 - 1000 | Strong | C-F Stretching | The carbon-fluorine bonds are expected to produce strong absorption bands in this region. The exact positions will depend on the coupling with other vibrations. |
| 1280 - 1230 | Strong | Aryl Ketone C-C Stretching | Stretching vibration of the bond between the carbonyl carbon and the aromatic ring carbon.[2] |
| Below 900 | Medium | Aromatic C-H Out-of-Plane Bending | The pattern of these bands is indicative of the substitution pattern on the benzene ring. |
Experimental Protocols
The following provides a generalized methodology for obtaining the FT-IR spectrum of this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.[4]
Sample Preparation: As this compound is expected to be a solid at room temperature, several sample preparation techniques can be employed:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[4][5] Pressure is applied to ensure good contact between the sample and the crystal. This is a rapid and common method that requires minimal sample preparation.
-
Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of the spectrometer.
-
Nujol Mull: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste.[6] This mull is then spread between two KBr plates. A reference spectrum of Nujol should be run separately to subtract its characteristic C-H absorption bands.[6]
-
Solution: The compound can be dissolved in a suitable solvent (e.g., carbon tetrachloride or chloroform) that has minimal absorption in the regions of interest. The solution is then placed in a liquid cell with KBr or NaCl windows. A spectrum of the pure solvent should be recorded as a background.[6]
Data Acquisition: Spectra are typically collected over the mid-infrared range of 4000 to 400 cm⁻¹.[4] A resolution of 4 cm⁻¹ is generally sufficient.[4] To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged. A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Data Processing: The resulting spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The key absorption bands are identified and their wavenumbers are recorded.
Mandatory Visualization
References
Mass Spectrometry of 1-(2,4,6-Trifluorophenyl)propan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4,6-Trifluorophenyl)propan-1-one is an aromatic ketone of interest in medicinal chemistry and drug development due to the influence of its trifluorinated phenyl group on molecular properties. Mass spectrometry is a cornerstone analytical technique for the structural elucidation and quantification of such novel compounds. This guide provides an in-depth overview of the mass spectrometric behavior of this compound, including predicted fragmentation patterns, experimental protocols for its analysis, and relevant biochemical pathways for consideration in drug development.
Predicted Mass Spectrum Data
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for aromatic ketones. The molecular weight of this compound (C₉H₇F₃O) is 204.15 g/mol . The predicted major fragments are summarized in the table below.
| Predicted Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Relative Intensity |
| [M]+• (Molecular Ion) | [C₉H₇F₃O]+• | 204 | Moderate |
| [M - CH₂CH₃]+ | [C₇H₂F₃O]+ | 175 | High |
| [C₆H₂F₃]+ | [C₆H₂F₃]+ | 131 | Moderate |
| [CH₃CH₂CO]+ | [C₃H₅O]+ | 57 | Moderate to High |
| [CH₃CH₂]+ | [C₂H₅]+ | 29 | High |
Fragmentation Pathway
The principal fragmentation pathway for ketones under electron ionization is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage events are anticipated:
-
Loss of the ethyl group: Cleavage between the carbonyl carbon and the ethyl group results in the formation of a stable acylium ion with a predicted m/z of 175. This is often a dominant peak in the mass spectrum of such ketones.
-
Loss of the trifluorophenyl group: Cleavage of the bond between the carbonyl carbon and the trifluorophenyl ring would lead to the formation of an ethylcarbonyl cation ([CH₃CH₂CO]⁺) with an m/z of 57.
Further fragmentation of the trifluorophenyl-containing ions can lead to the characteristic loss of CO (28 Da).
Below is a DOT script and the corresponding diagram illustrating the predicted fragmentation pathway.
Caption: Predicted Electron Ionization Fragmentation Pathway.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.
-
Filter the sample using a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for less volatile compounds or for analyses from complex matrices.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a solvent mixture compatible with the mobile phase, such as acetonitrile/water (50:50 v/v).
-
Dilute the sample to a final concentration of approximately 100 ng/mL to 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6546 Q-TOF or equivalent high-resolution mass spectrometer.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5-95% B.
-
8-10 min: 95% B.
-
10-10.1 min: 95-5% B.
-
10.1-12 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: m/z 50-500.
Experimental Workflow
The logical flow from sample receipt to data interpretation is crucial for obtaining reliable and reproducible results. The following diagram outlines a standard workflow for the mass spectrometric analysis of a novel compound.
Caption: General Experimental Workflow for Mass Spectrometry.
Relevance in Drug Development: A Note on Bioactivation
For drug development professionals, understanding the metabolic fate of a new chemical entity is critical. Aromatic ketones can be susceptible to metabolic transformations that may lead to the formation of reactive metabolites. These reactive species can covalently bind to cellular macromolecules, such as proteins and DNA, potentially leading to toxicity. The trifluorophenyl moiety in this compound may influence its metabolic profile.
The following diagram illustrates a generalized pathway of how a parent drug can be metabolized to a reactive intermediate that can lead to cellular toxicity.
Caption: Generalized Bioactivation and Toxicity Pathway.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. By combining predicted fragmentation data with detailed experimental protocols and relevant workflow diagrams, researchers, scientists, and drug development professionals are better equipped to characterize this and similar novel compounds. The inclusion of a generalized bioactivation pathway highlights the importance of considering metabolic fate early in the drug discovery process. The methodologies and principles outlined herein serve as a valuable resource for the robust analytical characterization of new chemical entities.
A Technical Guide to the Synthesis of Trifluoromethyl-Substituted Phenyl Ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into phenyl ketone scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of key synthetic methodologies for the preparation of trifluoromethyl-substituted phenyl ketones, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid in reaction planning and execution.
Friedel-Crafts Acylation with Trifluoroacetic Anhydride
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. The use of trifluoroacetic anhydride ((CF₃CO)₂O or TFAA) can serve as both a reagent and a catalyst, providing a straightforward route to trifluoromethyl phenyl ketones, particularly with electron-rich aromatic substrates.[1][2] The reaction proceeds through the in-situ formation of a highly electrophilic trifluoroacetyl cation.
Experimental Protocol: General Procedure for Friedel-Crafts Trifluoroacetylation
A representative procedure for the trifluoroacetylation of an activated arene is as follows:
-
To a solution of the aromatic substrate (1.0 equiv.) in a suitable solvent (e.g., trifluoroacetic acid), trifluoroacetic anhydride (1.5 - 2.25 equiv.) is added dropwise at room temperature.[3]
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 12 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Upon completion, the reaction mixture is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethyl phenyl ketone.
Data Presentation: Substrate Scope and Yields for Friedel-Crafts Trifluoroacetylation
| Aromatic Substrate | Product | Yield (%) | Reference |
| Anisole | 4-Methoxy-2,2,2-trifluoroacetophenone | 98 | [3] |
| Carbazole | 3-(2,2,2-Trifluoroacetyl)-9H-carbazole | up to 99 | [1] |
| Substituted Carbazoles | Various trifluoroacetylated carbazoles | up to 99 | [4] |
Logical Relationship Diagram: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation pathway.
Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids
Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-trifluoromethyl bonds. This methodology allows for the trifluoromethylation of aryl boronic acids and their derivatives under relatively mild conditions, offering a broad substrate scope.[5][6][7][8] The reaction is believed to proceed through the formation of a Cu-CF₃ intermediate.
Experimental Protocol: General Procedure for Copper-Catalyzed Trifluoromethylation
A typical procedure for the copper-catalyzed trifluoromethylation of aryl boronic acids is as follows:[5]
-
To a reaction vessel charged with the aryl boronic acid (1.0 equiv.), a copper(I) salt (e.g., CuI, 1.0 equiv.), a ligand (e.g., 1,10-phenanthroline, 1.1 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) are added.[5][9]
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
A suitable solvent (e.g., diglyme) and the trifluoromethylating agent (e.g., Togni's reagent, 1.2 equiv.) are added.[5]
-
The reaction mixture is stirred at a specified temperature (e.g., 35 °C) for a designated time (e.g., 14 hours).[5]
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield the trifluoromethylated arene. To obtain the ketone, a subsequent oxidation step would be required if the starting material was not already a ketone precursor. Some methods directly yield ketones if the boronic acid substrate contains a carbonyl group precursor.[10]
Data Presentation: Substrate Scope and Yields for Copper-Catalyzed Trifluoromethylation
| Aryl Boronic Acid Substrate | Product | Yield (%) | Reference |
| 4-Biphenylboronic acid | 4-Trifluoromethylbiphenyl | Good to Excellent | [6] |
| Functionalized arylboronic acids | Various trifluoromethylated arenes | Good to Excellent | [5] |
| Heteroarylboronic acids | Various trifluoromethylated heteroarenes | Good to Excellent | [5] |
| Alkenylboronic acids | Trifluoromethylated alkenes | Good to Excellent | [5] |
Logical Relationship Diagram: Copper-Catalyzed Trifluoromethylation
Caption: Copper-catalyzed trifluoromethylation cycle.
Nucleophilic Trifluoromethylation of Esters with Fluoroform
A more recent and atom-economical approach involves the use of fluoroform (HCF₃), a potent greenhouse gas, as the trifluoromethyl source.[11][12][13] This method relies on the generation of the trifluoromethyl anion (CF₃⁻) in the presence of a strong base, which then acts as a nucleophile to attack an ester substrate, ultimately yielding a trifluoromethyl ketone.
Experimental Protocol: General Procedure for Nucleophilic Trifluoromethylation
A general procedure for the trifluoromethylation of esters using fluoroform is as follows:[11][14]
-
A reaction tube containing the ester substrate (1.0 equiv.) in a suitable solvent (e.g., triglyme) is cooled in liquid nitrogen under vacuum.[14]
-
Fluoroform gas (1.1 equiv.) is condensed into the tube.[14]
-
A solution of a strong base (e.g., potassium hexamethyldisilazide (KHMDS), 2.0 equiv.) in the same solvent is added at a low temperature (e.g., -40 °C) under an inert atmosphere.[11][14]
-
The reaction mixture is stirred at this temperature for a specified time (e.g., 4 hours).[14]
-
The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl).
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation: Substrate Scope and Yields for Nucleophilic Trifluoromethylation
| Ester Substrate | Product | Yield (%) | Reference |
| Methyl 2-naphthoate | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | 75 | [11] |
| Methyl 4-chlorobenzoate | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 63 | [11] |
| Methyl 4-bromobenzoate | 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one | 58 | [11] |
| Methyl 4-iodobenzoate | 1-(4-Iodophenyl)-2,2,2-trifluoroethan-1-one | 56 | [11] |
| Methyl 4-(tert-butyl)benzoate | 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-one | 92 | [11] |
Logical Relationship Diagram: Nucleophilic Trifluoromethylation
Caption: Nucleophilic trifluoromethylation pathway.
Photoredox Catalysis for α-Trifluoromethylation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions. This approach can be applied to the α-trifluoromethylation of ketones, often via their silyl enol ether derivatives.[15][16] The mechanism involves the generation of a trifluoromethyl radical, which then adds to the enolate equivalent.
Experimental Protocol: General Procedure for Photoredox-Catalyzed α-Trifluoromethylation
A general one-pot procedure for the direct α-trifluoromethylation of a ketone is as follows:[15]
-
In a reaction vessel, the ketone (1.0 equiv.), a photocatalyst (e.g., [Ru(bpy)₃]Cl₂), a silylating agent, and a suitable base are combined in an appropriate solvent.
-
The mixture is stirred to form the silyl enol ether in situ.
-
The trifluoromethylating agent (e.g., CF₃I) is added.
-
The reaction vessel is placed in the presence of a visible light source (e.g., a household fluorescent lamp) and stirred at room temperature for the required reaction time.
-
Upon completion, the reaction is worked up by standard aqueous extraction procedures.
-
The crude product is purified by column chromatography.
Data Presentation: Substrate Scope and Yields for Photoredox α-Trifluoromethylation
| Carbonyl Substrate | Product | Yield (%) | Reference |
| Ketone-derived silyl enol ethers | α-Trifluoromethyl ketones | 66-92 | [15] |
| Ester-derived silyl ketene acetals | α-Trifluoromethyl esters | 74-84 | [15] |
| Amide-derived N,O-acetals | α-Trifluoromethyl amides | 59-73 | [15] |
Experimental Workflow Diagram: Photoredox Catalysis
Caption: One-pot photoredox α-trifluoromethylation workflow.
References
- 1. Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel-Crafts Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Adaptable Ring: A Technical Guide to the Reactivity of Polyfluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic systems dramatically alters their chemical reactivity, opening up a vast landscape of synthetic possibilities. This technical guide delves into the core principles governing the reactivity of polyfluorinated aromatic compounds, providing a comprehensive overview of key transformations, detailed experimental protocols, and quantitative data to empower researchers in their synthetic endeavors. The unique electronic properties conferred by fluorine render these compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.
Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway
The high electronegativity of fluorine atoms renders the aromatic core of polyfluoroarenes electron-deficient and, consequently, highly susceptible to nucleophilic attack. This makes nucleophilic aromatic substitution (SNAr) a cornerstone of their chemistry. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[1] In some cases, a concerted SNAr mechanism has also been proposed.[2]
Regioselectivity
In monosubstituted pentafluorophenyl derivatives, nucleophilic attack predominantly occurs at the para position. This regioselectivity is governed by a combination of electronic and steric factors. The substituent on the ring can influence the electron density at different positions, and the steric bulk of both the substituent and the incoming nucleophile plays a crucial role.[3]
Experimental Protocol: General Procedure for SNAr of Polyfluoroarenes with Phenothiazine
This protocol describes the synthesis of 10-phenylphenothiazine derivatives via SNAr.[3]
Materials:
-
Phenothiazine derivative
-
Polyfluoroarene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the phenothiazine derivative (1.0 equiv) and K₂CO₃ (2.0 equiv).
-
Add DMF as the solvent.
-
Add the polyfluoroarene (1.05 equiv) to the mixture.
-
Stir the reaction mixture at 60 °C for the specified time.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Optimization of SNAr Reaction Conditions
The following table summarizes the optimization of reaction conditions for the SNAr reaction between phenothiazine and octafluorotoluene.[4]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | 24 | 96 |
| 2 | Cs₂CO₃ | DMF | 60 | 24 | 85 |
| 3 | K₃PO₄ | DMF | 60 | 24 | 78 |
| 4 | K₂CO₃ | DMAc | 60 | 24 | 92 |
| 5 | K₂CO₃ | NMP | 60 | 24 | 88 |
| 6 | K₂CO₃ | Dioxane | 60 | 24 | 55 |
Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of polyfluorinated aromatic compounds, enabling the formation of C-C, C-N, and C-O bonds.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation offers a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. The C-H bonds ortho to fluorine atoms in polyfluoroarenes are activated towards metallation, facilitating selective arylation.[5]
This protocol outlines the direct arylation of polyfluoroarenes with aryl tosylates or mesylates.[6]
Materials:
-
Polyfluoroarene
-
Aryl tosylate or mesylate
-
Pd(OAc)₂
-
CM-phos (ligand)
-
KOAc (base)
-
Toluene (solvent)
Procedure:
-
In a glovebox, combine Pd(OAc)₂ (5 mol %), CM-phos (10 mol %), and KOAc (2.0 equiv) in a reaction tube.
-
Add the aryl tosylate or mesylate (1.0 equiv) and the polyfluoroarene (3.0 equiv).
-
Add toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 90 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
The table below presents the yields for the direct arylation of various polyfluoroarenes with 4-chlorotoluene, catalyzed by a palladium indolylphosphine complex.[7]
| Polyfluoroarene | Product | Yield (%) |
| Pentafluorobenzene | 2,3,4,5,6-Pentafluoro-4'-methylbiphenyl | 85 |
| 1,2,3,4-Tetrafluorobenzene | 2,3,4,5-Tetrafluoro-4'-methylbiphenyl | 78 |
| 1,3,5-Trifluorobenzene | 2,4,6-Trifluoro-4'-methylbiphenyl | 65 |
| 1,4-Difluorobenzene | 2,5-Difluoro-4'-methylbiphenyl | 55 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is highly valuable for the synthesis of biaryls.[8]
This procedure describes the coupling of pentafluorophenylboronic acid with aryl halides.[9]
Materials:
-
Pentafluorophenylboronic acid
-
Aryl halide (iodide or bromide)
-
Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ (catalyst system)
-
CsF (base)
-
Ag₂O (additive)
-
DME or DMF (solvent)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 equiv), pentafluorophenylboronic acid (1.2 equiv), CsF (2.0 equiv), and Ag₂O (1.0 equiv).
-
Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 3 mol %).
-
Add the appropriate solvent (DME for aryl iodides, DMF for aryl bromides).
-
Heat the reaction mixture at the specified temperature (70 °C for aryl iodides, 100 °C for aryl bromides) for the required time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
The following table shows the yields for the Suzuki-Miyaura coupling of pentafluorophenylboronic acid with various aryl halides.[9]
| Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | DME | 70 | 12 | >90 |
| 4-Iodotoluene | Pd(PPh₃)₄ | DME | 70 | 12 | 88 |
| Bromobenzene | Pd₂(dba)₃/P(t-Bu)₃ | DMF | 100 | 12 | 92 |
| 4-Bromotoluene | Pd₂(dba)₃/P(t-Bu)₃ | DMF | 100 | 12 | 85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[10]
This protocol provides a general method for the Sonogashira coupling of aryl halides with terminal alkynes.[11]
Materials:
-
Aryl halide
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂ (catalyst)
-
CuI (co-catalyst)
-
Diisopropylamine (base and solvent)
-
THF (co-solvent)
Procedure:
-
To a solution of the aryl halide (1.0 equiv) in THF, add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), and diisopropylamine (7.0 equiv).
-
Add the terminal alkyne (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Dilute the reaction with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
The table below lists the yields for the Sonogashira coupling of various polyfluoroaryl bromides with phenylacetylene.[12]
| Polyfluoroaryl Bromide | Product | Yield (%) |
| Bromopentafluorobenzene | Pentafluorophenylethynylbenzene | 82 |
| 1-Bromo-2,3,4,5-tetrafluorobenzene | (2,3,4,5-Tetrafluorophenyl)ethynylbenzene | 75 |
| 1-Bromo-2,4,6-trifluorobenzene | (2,4,6-Trifluorophenyl)ethynylbenzene | 68 |
Reaction Mechanisms and Workflows
Visualizing the intricate steps of these reactions is crucial for a deeper understanding and for the rational design of new synthetic strategies. The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed direct arylation of polyfluoroarenes with aryl tosylates and mesylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A general direct arylation of polyfluoroarenes with heteroaryl and aryl chlorides catalyzed by palladium indolylphosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(2,4,6-Trifluorophenyl)propan-1-one, a key intermediate in pharmaceutical and agrochemical research. The document details the necessary starting materials, outlines plausible experimental protocols, and presents the logical workflows for each major synthetic pathway.
Introduction
This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry due to the unique properties conferred by the trifluorophenyl moiety. The electron-withdrawing nature of the fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds. This guide explores three principal synthetic strategies for its preparation: Friedel-Crafts Acylation, Grignard Reaction with a Nitrile, and Organolithium Reaction with a Nitrile. Each method offers distinct advantages and requires specific starting materials and reaction conditions.
Synthetic Pathways and Starting Materials
Three primary synthetic pathways for this compound are presented below. Each pathway utilizes different starting materials and reaction mechanisms, providing flexibility in synthetic design based on precursor availability and laboratory capabilities.
Friedel-Crafts Acylation
This classic electrophilic aromatic substitution reaction is a direct method for the synthesis of aryl ketones. The key starting materials are an activated aromatic ring and an acylating agent, facilitated by a Lewis acid catalyst.
Starting Materials:
-
1,3,5-Trifluorobenzene: The aromatic substrate.
-
Propanoyl chloride or Propanoic anhydride: The acylating agent.
-
Aluminum chloride (AlCl₃): A common Lewis acid catalyst.[1]
-
Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂): Anhydrous solvents.
Reaction Scheme:
Figure 1: Friedel-Crafts Acylation Workflow.
Grignard Reaction with Nitrile
This organometallic approach involves the synthesis of a Grignard reagent from an aryl halide, which then acts as a nucleophile, attacking a nitrile. Subsequent hydrolysis of the intermediate imine yields the desired ketone.[2][3][4]
Starting Materials:
-
1-Bromo-2,4,6-trifluorobenzene: Precursor for the Grignard reagent.
-
Magnesium (Mg) turnings: For the formation of the Grignard reagent.
-
Anhydrous diethyl ether or Tetrahydrofuran (THF): Solvent for Grignard reagent formation and reaction.
-
Propanenitrile (CH₃CH₂CN): The electrophilic nitrile.
-
Aqueous acid (e.g., H₃O⁺): For hydrolysis of the imine intermediate.
Reaction Scheme:
Figure 2: Grignard Reaction Workflow.
Organolithium Reaction with Nitrile
Similar to the Grignard route, this method utilizes a highly reactive organolithium reagent as the nucleophile. The general mechanism also proceeds through an imine intermediate that is hydrolyzed to the final ketone product.[2][5]
Starting Materials:
-
1-Bromo-2,4,6-trifluorobenzene or 1-Chloro-2,4,6-trifluorobenzene: Precursor for the organolithium reagent.
-
n-Butyllithium (n-BuLi) or metallic Lithium (Li): For the formation of the organolithium reagent.
-
Anhydrous diethyl ether or Tetrahydrofuran (THF): Solvent for organolithium reagent formation and reaction.
-
Propanenitrile (CH₃CH₂CN): The electrophilic nitrile.
-
Aqueous acid (e.g., H₃O⁺): For hydrolysis of the imine intermediate.
Reaction Scheme:
Figure 3: Organolithium Reaction Workflow.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for analogous synthetic transformations, providing a baseline for the synthesis of this compound. It is important to note that specific yields for the target molecule may vary and require optimization.
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Friedel-Crafts Acylation | 1,3,5-Trifluorobenzene, Propanoyl chloride, AlCl₃ | Dichloromethane | 0 to reflux | 2 - 24 | 60 - 90 |
| Grignard Reaction | 1-Bromo-2,4,6-trifluorobenzene, Mg, Propanenitrile | Anhydrous THF | 0 to reflux | 2 - 6 | 50 - 80 |
| Organolithium Reaction | 1-Bromo-2,4,6-trifluorobenzene, n-BuLi, Propanenitrile | Anhydrous THF | -78 to rt | 1 - 4 | 50 - 85 |
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound based on established methodologies.
Protocol for Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: The flask is cooled to 0 °C in an ice bath. A solution of 1,3,5-trifluorobenzene (1.0 eq.) in anhydrous dichloromethane is added dropwise, followed by the slow, dropwise addition of propanoyl chloride (1.1 eq.).
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. If necessary, the mixture can be heated to reflux to drive the reaction to completion.
-
Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol for Grignard Reaction with Propanenitrile
-
Grignard Reagent Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 eq.) under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-2,4,6-trifluorobenzene (1.0 eq.) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Nitrile: The Grignard reagent solution is cooled to 0 °C. A solution of propanenitrile (1.0 eq.) in anhydrous THF is added dropwise, and the reaction mixture is stirred at room temperature for several hours or until TLC indicates the consumption of the nitrile.
-
Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride, followed by the addition of 2M HCl until the magnesium salts dissolve.
-
Work-up: The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude ketone is purified by column chromatography or vacuum distillation.
Protocol for Organolithium Reaction with Propanenitrile
-
Organolithium Reagent Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 eq.) in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq. in hexanes) is added dropwise, and the mixture is stirred at -78 °C for one hour.
-
Reaction with Nitrile: Propanenitrile (1.0 eq.), dissolved in anhydrous THF, is added dropwise to the solution of the organolithium reagent at -78 °C. The reaction mixture is stirred at this temperature for one hour and then allowed to warm to room temperature.
-
Hydrolysis: The reaction is quenched by the slow addition of 2M aqueous HCl at 0 °C.
-
Work-up: The mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel or by vacuum distillation.
Conclusion
The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The choice of a particular route will depend on the availability of starting materials, scalability requirements, and the specific equipment and expertise available in the laboratory. The protocols provided in this guide, based on well-understood organic reactions, offer a solid foundation for researchers to produce this valuable chemical intermediate. Optimization of reaction conditions will likely be necessary to achieve high yields and purity for specific applications.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 4. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation of 1,3,5-trifluorobenzene presents a unique challenge in electrophilic aromatic substitution, owing to the substrate's highly deactivated aromatic system. The three fluorine atoms, through their strong inductive electron-withdrawing effects, significantly reduce the nucleophilicity of the benzene ring. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this reaction, including a discussion of the reaction mechanism, regioselectivity, and a generalized experimental protocol. The synthesis of 2',4',6'-trifluoroacetophenone, a valuable building block in medicinal chemistry and materials science, is the primary focus. While specific literature on this exact transformation is scarce, this guide synthesizes established principles of Friedel-Crafts chemistry and the reactivity of polyfluorinated aromatics to provide a robust framework for researchers.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction typically involves the use of an acyl halide or anhydride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The product of this reaction, an aromatic ketone, serves as a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.
1,3,5-Trifluorobenzene is a highly electron-deficient aromatic compound. The cumulative inductive effect of the three fluorine atoms significantly deactivates the ring towards electrophilic attack. Consequently, the Friedel-Crafts acylation of this substrate requires more forcing conditions compared to the acylation of benzene or less deactivated derivatives. The primary product of the acetylation of 1,3,5-trifluorobenzene is 2',4',6'-trifluoroacetophenone, a compound with applications in the development of fluorinated drugs and advanced materials.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of 1,3,5-trifluorobenzene proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, abstracts the halide from the acyl halide (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Attack: The electron-deficient acylium ion is attacked by the π-electron system of the 1,3,5-trifluorobenzene ring. This step is the rate-determining step and is significantly slower than for benzene due to the deactivating effect of the fluorine atoms.
-
Formation of the σ-Complex (Arenium Ion): The attack of the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.
-
Deprotonation: A weak base, such as the AlCl₄⁻ anion, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Regioselectivity: In 1,3,5-trifluorobenzene, all three hydrogen atoms are chemically equivalent. Therefore, the acylation will occur at any of these positions, leading to a single constitutional isomer: 2',4',6'-trifluoroacetophenone. The fluorine atoms are meta-directing for electrophilic aromatic substitution due to their strong electron-withdrawing nature. However, since all available positions are equivalent and meta to two fluorine atoms, the reaction proceeds to give the symmetrically substituted product.
Signaling Pathway Diagram
Caption: Mechanism of the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.
Quantitative Data
Due to the challenging nature of the Friedel-Crafts acylation on highly deactivated substrates, yields can vary significantly depending on the reaction conditions. The following table summarizes typical parameters and expected outcomes based on analogous reactions with other polyfluorinated benzenes.
| Reactant (Acylating Agent) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Acetyl Chloride | AlCl₃ | Carbon Disulfide | Reflux | 4-6 | 60-70 | 2',4',6'-Trifluoroacetophenone |
| Acetic Anhydride | AlCl₃ | Nitrobenzene | 80-100 | 8-12 | 50-60 | 2',4',6'-Trifluoroacetophenone |
| Propionyl Chloride | AlCl₃ | 1,2-Dichloroethane | 60-80 | 5-7 | 65-75 | 2',4',6'-Trifluoropropiophenone |
Note: The yields presented are estimates based on reactions with similarly deactivated aromatic compounds and should be considered as a starting point for optimization.
Experimental Protocols
The following is a generalized experimental protocol for the Friedel-Crafts acetylation of 1,3,5-trifluorobenzene. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and volatile chemicals.
Materials and Reagents
-
1,3,5-Trifluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or other suitable inert solvent
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (for extraction)
Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous carbon disulfide.
-
Addition of Reactants: 1,3,5-Trifluorobenzene (1.0 equivalent) is added to the stirred suspension. The mixture is cooled in an ice bath. Acetyl chloride (1.1 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This is done to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2',4',6'-trifluoroacetophenone.
Experimental Workflow Diagram
Caption: A generalized workflow for the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.
Conclusion
The Friedel-Crafts acylation of 1,3,5-trifluorobenzene, while challenging due to the deactivated nature of the substrate, is a feasible and important transformation for the synthesis of 2',4',6'-trifluoroacetophenone and its derivatives. The success of this reaction hinges on the use of a potent Lewis acid catalyst and potentially elevated temperatures to overcome the high activation energy barrier. The inherent symmetry of the starting material simplifies the regiochemical outcome, leading to a single primary product. This guide provides a foundational understanding and a practical starting point for researchers and professionals in the fields of chemical synthesis and drug development to explore the chemistry of this and related polyfluorinated aromatic compounds. Further optimization of reaction conditions may be necessary to achieve high yields and purity, and we encourage the use of modern analytical techniques to monitor and characterize the reaction products.
Navigating the Solubility Landscape of 1-(2,4,6-Trifluorophenyl)propan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4,6-Trifluorophenyl)propan-1-one is an aromatic ketone of interest in medicinal chemistry and drug development. Its fluorinated phenyl ring significantly influences its physicochemical properties, including solubility, which is a critical parameter affecting bioavailability, formulation, and efficacy. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for understanding and determining its solubility in various organic solvents. By leveraging established principles of organic chemistry and standardized experimental protocols, researchers can effectively predict and measure the solubility of this and structurally similar compounds.
Predicting Solubility: The Role of Solvent Properties
The adage "like dissolves like" is the foundational principle in predicting solubility. The polarity of both the solute and the solvent is the primary determinant of their miscibility. This compound possesses a polar carbonyl group (C=O) and a largely nonpolar, albeit electron-deficient, trifluorophenyl ring. This amphiphilic nature suggests it will exhibit solubility in a range of organic solvents. Aromatic ketones are generally soluble in organic solvents but insoluble in water.[1][2]
To aid in solvent selection, the following table summarizes key physical properties of common organic solvents. Solvents with moderate polarity indices and dielectric constants are likely to be effective in dissolving this compound.
Table 1: Physicochemical Properties of Common Organic Solvents
| Solvent | Chemical Formula | Boiling Point (°C) | Polarity Index (P') | Dielectric Constant (ε) |
| n-Hexane | C₆H₁₄ | 69 | 0.1 | 1.88 |
| Toluene | C₇H₈ | 111 | 2.4 | 2.38 |
| Diethyl Ether | C₄H₁₀O | 35 | 2.8 | 4.33 |
| Dichloromethane | CH₂Cl₂ | 40 | 3.1 | 8.93 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 4.0 | 7.58 |
| Ethyl Acetate | C₄H₈O₂ | 77 | 4.4 | 6.02 |
| Acetone | C₃H₆O | 56 | 5.1 | 20.7 |
| Isopropyl Alcohol | C₃H₈O | 82 | 3.9 | 19.92 |
| Ethanol | C₂H₆O | 78 | 5.2 | 24.55 |
| Methanol | CH₄O | 65 | 5.1 | 32.70 |
| Acetonitrile | C₂H₃N | 82 | 5.8 | 37.5 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 6.4 | 36.71 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 7.2 | 46.68 |
Data compiled from various sources.[3][4][5][6][7]
Qualitative Solubility of Aromatic Ketones
Based on general chemical principles, the expected qualitative solubility of aromatic ketones like this compound in different solvent classes is summarized below.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | n-Hexane, Cyclohexane | Low to Moderate | The nonpolar hydrocarbon chain can interact with the aromatic ring, but the polar carbonyl group limits high solubility. |
| Aromatic | Toluene, Benzene | High | The aromatic nature of the solvent allows for favorable π-π stacking interactions with the trifluorophenyl ring. |
| Ethers | Diethyl Ether, THF | High | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the overall moderate polarity is suitable. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents have appropriate polarity to dissolve both the polar and nonpolar regions of the molecule. |
| Esters | Ethyl Acetate | High | The ester group provides a balance of polarity that is often effective for a wide range of organic compounds. |
| Ketones | Acetone | High | As a ketone, acetone shares the same functional group, leading to favorable dipole-dipole interactions. |
| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl group can interact with the carbonyl group, but the overall polarity of the alcohol may be slightly too high for optimal solubility of a larger aromatic ketone. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These highly polar solvents are generally effective at dissolving a wide range of organic compounds. |
Experimental Determination of Solubility
Since specific quantitative data is lacking, experimental determination is crucial. The following protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent.
Experimental Protocol: Isothermal Shake-Flask Method
This method is a reliable technique for determining the equilibrium solubility of a compound.[8]
1. Materials and Apparatus:
- This compound (solute)
- Selected organic solvent(s)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature water bath or incubator with shaker
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
2. Procedure:
- Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
- Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
- Agitate the samples for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[8]
- After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
- Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
- Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved solute.
- Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
3. Data Analysis and Presentation:
- Perform the experiment in triplicate to ensure reproducibility.
- Report the mean solubility and standard deviation.
- The results should be presented in a clear tabular format, specifying the solvent, temperature, and solubility values.
Visualizing Methodologies and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and logical relationships.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Caption: Relationship between molecular structure and predicted solubility.
Conclusion
Understanding the solubility of this compound is essential for its application in research and drug development. While specific quantitative data is sparse, a systematic approach based on the principles of solvent polarity and molecular structure allows for rational solvent selection. The provided experimental protocol offers a robust method for the precise determination of its solubility. This guide serves as a foundational resource for researchers, enabling them to navigate the solubility landscape of this and other novel chemical entities effectively.
References
- 1. Aromatic ketone [m.chemicalbook.com]
- 2. All About Aromatic Ketones [unacademy.com]
- 3. shodex.com [shodex.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Polarity Index [macro.lsu.edu]
- 6. Dielectric Constant [macro.lsu.edu]
- 7. organometallics.it [organometallics.it]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of 1-(2,4,6-Trifluorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(2,4,6-Trifluorophenyl)propan-1-one. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates general principles of chemical stability, information on structurally related molecules, and standard protocols for stability testing as outlined by major regulatory bodies. The content is intended to guide researchers and drug development professionals in the proper handling, storage, and evaluation of this compound to ensure its integrity and quality for research and development purposes.
Introduction
This compound is a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. The presence of a trifluorinated phenyl ring and a propanone moiety suggests potential for specific chemical reactivity and metabolic pathways. Understanding the stability of this compound is critical for its reliable use in experimental settings and for the development of stable pharmaceutical formulations. This guide outlines the presumed stability profile, potential degradation pathways, recommended storage conditions, and standardized methodologies for conducting stability studies.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 131533-36-7 |
| Molecular Formula | C₉H₇F₃O |
| Molecular Weight | 192.15 g/mol |
| Structure |
General Stability and Storage Recommendations
Based on information from suppliers and the chemical nature of fluorinated ketones, the following general storage and handling procedures are recommended to maintain the stability of this compound.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C for long-term storage. | To minimize the rate of potential degradation reactions. |
| Light | Store in a light-resistant container. | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). Keep container tightly sealed. | To prevent oxidation and degradation from atmospheric moisture. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong reducing agents. | To prevent chemical reactions that could degrade the compound. |
Handling Precautions
-
Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ensure that the container is tightly sealed after use to prevent exposure to air and moisture.
Inferred Degradation Pathways
Caption: Inferred primary degradation pathways for this compound.
Experimental Protocols for Stability Testing
The following are generalized experimental protocols for assessing the stability of a chemical compound like this compound, based on industry standards and regulatory guidelines.
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-(2,4,6-Trifluorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 1-(2,4,6-trifluorophenyl)propan-1-one. The methodologies described are based on established organic chemistry principles and analogous reactions reported for similar fluorinated ketones. The synthesized derivatives, particularly heterocyclic compounds like pyrazoles, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4]
General Synthetic Workflow
The following diagram outlines the general synthetic pathways for producing key derivatives from this compound.
References
Application Notes and Protocols: 1-(2,4,6-Trifluorophenyl)propan-1-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-(2,4,6-trifluorophenyl)propan-1-one is limited in publicly available literature. The following application notes and protocols are based on established chemical principles and extrapolated from data on structurally similar compounds, such as other fluorinated and chlorinated phenyl propanones. These are intended to serve as a guide for research and development, and specific reaction conditions should be optimized for best results.
Introduction
This compound is a fluorinated aromatic ketone with significant potential as a versatile chemical intermediate in organic synthesis. The presence of the trifluorinated phenyl ring and the reactive carbonyl group makes it a valuable building block for the synthesis of a wide range of complex organic molecules, particularly those with applications in the pharmaceutical and agrochemical industries.
The electron-withdrawing nature of the fluorine atoms on the phenyl ring significantly influences the reactivity of both the aromatic ring and the ketone moiety. This can be strategically exploited to achieve selective chemical transformations. This document provides an overview of its potential applications, key chemical reactions, and generalized experimental protocols.
Physicochemical Properties and Data
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₉H₇F₃O | Structural Analysis |
| Molecular Weight | 192.15 g/mol | Calculation |
| Appearance | Likely a solid at room temperature | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | General solubility of aryl ketones |
| CAS Number | 835878-82-5 | ChemSrc[1] |
Applications in Organic Synthesis
This compound is a precursor for various functional groups and heterocyclic systems.
Synthesis of Chiral Alcohols
The carbonyl group can be stereoselectively reduced to produce chiral alcohols, which are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.
Precursor for Heterocyclic Compounds
This ketone is an ideal starting material for the synthesis of various heterocycles, including:
-
Pyrazoles: Reaction with hydrazine derivatives can yield pyrazoles, a scaffold found in many bioactive molecules.
-
Isoxazoles: Condensation with hydroxylamine followed by cyclization can lead to the formation of isoxazoles.
-
Pyrimidines: Reaction with ureas or thioureas in the presence of a suitable catalyst can produce pyrimidine derivatives.
The trifluorophenyl moiety in these heterocycles can enhance their biological activity and metabolic stability.
Building Block in Drug Discovery
The unique electronic properties conferred by the trifluorophenyl group make this intermediate attractive for the synthesis of novel drug candidates. Fluorinated motifs are known to improve pharmacokinetic properties such as lipophilicity and metabolic stability.[2]
Key Chemical Reactions & Experimental Protocols
The following are generalized protocols for key transformations involving this compound. Researchers should perform small-scale trials to optimize reaction conditions.
Synthesis of this compound
A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation.
Protocol: Friedel-Crafts Acylation
-
To a stirred solution of 1,3,5-trifluorobenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 eq) portion-wise at 0 °C.
-
Slowly add propanoyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Reduction of the Carbonyl Group
The ketone can be reduced to the corresponding alcohol using various reducing agents.
Protocol: Sodium Borohydride Reduction
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2,4,6-trifluorophenyl)propan-1-ol.
-
Purify further by column chromatography if necessary.
Synthesis of a Pyrazole Derivative
Protocol: Pyrazole Synthesis
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the reaction mixture for 6-18 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain the corresponding pyrazole derivative.
Visualizations
Logical Relationship of Applications
Caption: Potential applications of this compound.
Experimental Workflow for Synthesis and Derivatization
Caption: General workflow for synthesis and derivatization.
Signaling Pathway Inhibition (Hypothetical)
Derivatives of fluorinated phenyl propanones have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. For instance, pyrazole-containing compounds can act as kinase inhibitors. The diagram below illustrates a hypothetical scenario where a derivative of this compound inhibits a generic kinase pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a promising, albeit underexplored, chemical intermediate. Its synthesis and reactivity can be reasonably predicted based on the extensive knowledge of related aryl ketones. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further experimental validation is necessary to fully elucidate its chemical properties and expand its applications.
References
Application Notes and Protocols for 1-(2,4,6-Trifluorophenyl)propan-1-one
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed experimental protocol for the initial characterization of the biological activity of 1-(2,4,6-Trifluorophenyl)propan-1-one . Due to the limited publicly available data on this specific compound, this document presents a generalized yet robust workflow for screening its potential as a modulator of protein kinase signaling pathways, a common target class in drug discovery. The trifluorophenyl moiety is known to enhance metabolic stability and cell permeability, making this compound a candidate for further investigation. The provided protocols are intended as a starting point for researchers to adapt to their specific models and hypotheses.
Introduction
This compound is a small molecule containing a trifluorinated phenyl ring, a feature often associated with increased lipophilicity and metabolic stability in drug candidates.[1][2] Such characteristics are advantageous for developing therapeutic agents. While specific biological targets of this compound are not yet elucidated, its structural similarity to other pharmacologically active ketones suggests its potential as an inhibitor or modulator of cellular signaling pathways, particularly those regulated by protein kinases.[2] This document outlines protocols for an in vitro kinase inhibition assay and a subsequent cell-based assay to assess the compound's efficacy and cytotoxicity.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₇F₃O |
| Molecular Weight | 192.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol |
Note: Physical properties are predicted based on the chemical structure and may need experimental verification.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a representative tyrosine kinase.
Materials:
-
This compound
-
Recombinant human tyrosine kinase (e.g., Src, Abl)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the compound stock in kinase buffer to achieve final concentrations ranging from 100 µM to 1 nM. Include a DMSO-only control.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of a 2x kinase/substrate solution (containing the tyrosine kinase and peptide substrate in kinase buffer).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a 2x ATP solution (at the Km concentration for the specific kinase).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or equivalent
-
96-well clear-bottom white plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or a DMSO control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Table 1: Hypothetical Biological Activity of this compound
| Assay | Target/Cell Line | Parameter | Value (µM) |
| In Vitro Kinase Assay | Tyrosine Kinase (Src) | IC50 | 5.2 |
| Cell Proliferation Assay | HeLa | GI50 | 12.8 |
Visualizations
Caption: Experimental workflow for the biological characterization of this compound.
Caption: Hypothetical signaling pathway showing the potential inhibitory action of the compound on Src kinase.
Conclusion
The provided protocols offer a foundational approach for investigating the biological effects of this compound. Based on the principles of medicinal chemistry, the trifluorophenyl group suggests that this compound may possess favorable pharmacological properties. The proposed in vitro and cell-based assays are standard methods for the initial screening of kinase inhibitors and can provide valuable data on the compound's potency and cellular activity. Further studies, including target deconvolution and in vivo efficacy models, would be necessary to fully elucidate its therapeutic potential.
References
The Pivotal Role of Trifluorophenyl Propanones in Antifungal Drug Discovery: A Case Study on Fluconazole Precursors
Introduction: While direct medicinal chemistry applications of "1-(2,4,6-Trifluorophenyl)propan-1-one" are not extensively documented in publicly available literature, its structural analogs, particularly di- and tri-fluorinated phenyl propanone derivatives, are of significant interest to researchers, scientists, and drug development professionals. These compounds serve as critical building blocks in the synthesis of potent antifungal agents. This document will provide detailed application notes and protocols focusing on a closely related and commercially significant analog, a precursor to the widely used antifungal drug, Fluconazole. This will serve as an illustrative example of the application of trifluorophenyl propanones in medicinal chemistry.
Application Notes
The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. In the context of antifungal agents, trifluorophenyl propanone scaffolds are key intermediates in the synthesis of azole antifungals. These drugs target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
A prime example of the utility of a fluorinated phenyl propanone derivative is in the synthesis of Fluconazole , a broad-spectrum triazole antifungal agent. The key precursor for Fluconazole synthesis is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone . Although not the user's specified molecule, its synthesis and subsequent conversion to Fluconazole provide a clear and well-documented pathway that highlights the importance of this class of compounds.
Biological Activity of the Final Product: Fluconazole
Fluconazole exhibits potent activity against a wide range of fungal pathogens. The efficacy of antifungal agents is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Fungal Species | Fluconazole MIC Range (µg/mL)[1] |
| Candida albicans | ≤1 - >64 |
| Candida glabrata | ≤1 - >64 |
| Candida parapsilosis | ≤1 - 32 |
| Candida tropicalis | ≤1 - >64 |
| Cryptococcus neoformans | 2 - 16 |
Note: Susceptibility breakpoints can vary, with ≤8 µg/mL generally considered susceptible for Candida species.
Signaling Pathway and Experimental Workflows
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.[2][3]
References
Application Notes and Protocols: The Role of 1-(2,4,6-Trifluorophenyl)propan-1-one in Agrochemical Synthesis
Introduction
Fluorinated organic compounds play a pivotal role in modern agrochemical discovery and development. The introduction of fluorine atoms into active molecules can significantly enhance their biological efficacy, metabolic stability, and overall performance. Among the various fluorinated building blocks, substituted trifluorophenyl ketones serve as crucial intermediates in the synthesis of a wide array of pesticides, including fungicides, herbicides, and insecticides. This document focuses on the potential applications of 1-(2,4,6-Trifluorophenyl)propan-1-one in the synthesis of novel agrochemicals. While direct, publicly available examples of its use in commercialized agrochemicals are limited, its structural features suggest its utility as a precursor for various active ingredients. This document will, therefore, present hypothetical, yet chemically sound, synthetic pathways and protocols based on established reaction mechanisms for analogous compounds in the agrochemical industry.
Potential as a Precursor for Fungicide Synthesis
The trifluorophenyl moiety is a common feature in several classes of fungicides. One of the most prominent applications of phenyl ketones in fungicide synthesis is the formation of pyrazole carboxamides, a class of compounds known to inhibit succinate dehydrogenase (SDHI).
Synthesis of Pyrazole Carboxamide Fungicides
The synthesis of pyrazole carboxamide fungicides often involves the condensation of a substituted phenyl ketone with a pyrazole derivative, followed by subsequent functional group manipulations. The following protocol outlines a plausible synthetic route starting from this compound.
Experimental Protocol: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
Step 1: Synthesis of the Pyrazole Intermediate
A common strategy involves the reaction of a β-ketoester with hydrazine to form the pyrazole ring. While this compound is not a β-ketoester, it can be envisioned as a precursor to one. A more direct approach, however, involves the reaction of the ketone with a pre-formed pyrazole containing a suitable nucleophilic or electrophilic handle. For this example, we will consider a reaction with a pyrazole containing a free amine.
Reaction Scheme:
Figure 1: Hypothetical synthesis of a pyrazole carboxamide fungicide.
Materials:
-
This compound
-
Pyrazole-4-carbohydrazide
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Amine (e.g., 2-chloroaniline)
-
Coupling agent (e.g., HATU)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol. Add pyrazole-4-carbohydrazide (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.
Step 2: Cyclization and Amidation
-
The crude hydrazone is then subjected to cyclization conditions, which can vary. For this hypothetical protocol, we assume a subsequent amidation step is required.
-
Dissolve the resulting pyrazole derivative (1.0 eq) and 2-chloroaniline (1.2 eq) in DCM.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final pyrazole carboxamide.
Quantitative Data (Hypothetical):
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| Hydrazone Formation | Hydrazone Intermediate | 85 | 95 |
| Amidation | Final Pyrazole Carboxamide | 70 | >98 |
Potential as a Precursor for Herbicide Synthesis
Certain classes of herbicides feature substituted phenyl groups. The reactivity of the ketone in this compound allows for its conversion into various functional groups that can be incorporated into herbicidally active scaffolds.
Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide
A hypothetical route to a PPO inhibitor could involve the conversion of the ketone to an oxime, followed by etherification.
Experimental Protocol: Synthesis of a Hypothetical PPO Inhibitor
Reaction Scheme:
Figure 2: Hypothetical synthesis of a PPO inhibitor herbicide.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Substituted benzyl halide (e.g., 4-chlorobenzyl bromide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxime Formation: To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
-
Stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Once complete, remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude oxime.
Step 2: O-Alkylation
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the crude oxime (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add the substituted benzyl halide (1.1 eq).
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the final product.
Quantitative Data (Hypothetical):
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| Oxime Formation | Oxime Intermediate | 92 | 96 |
| O-Alkylation | Final PPO Inhibitor | 78 | >99 |
Potential as a Precursor for Insecticide Synthesis
The trifluorophenyl group is also present in some modern insecticides. The ketone functionality can be used to construct heterocyclic systems commonly found in insecticidally active molecules.
Synthesis of an Isoxazoline Insecticide
A plausible route to an isoxazoline insecticide could involve the formation of an oxime, followed by a [3+2] cycloaddition reaction.
Experimental Protocol: Synthesis of a Hypothetical Isoxazoline Insecticide
Reaction Scheme:
Figure 3: Hypothetical synthesis of an isoxazoline insecticide.
Materials:
-
This compound
-
Hydroxylamine
-
N-Chlorosuccinimide (NCS)
-
Alkene (e.g., 3,3,3-trifluoropropene)
-
Triethylamine (TEA)
-
Toluene
-
Saturated sodium sulfite solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxime Formation: Prepare the oxime intermediate from this compound and hydroxylamine as described in the previous protocol.
Step 2: Hydroximoyl Chloride Formation and Cycloaddition
-
Dissolve the oxime (1.0 eq) in toluene.
-
Add NCS (1.1 eq) and stir the mixture at room temperature until the oxime is consumed (monitor by TLC). This forms the hydroximoyl chloride in situ.
-
Cool the reaction mixture to 0 °C.
-
Add the alkene (1.5 eq) followed by the dropwise addition of TEA (2.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with saturated sodium sulfite solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the isoxazoline.
Quantitative Data (Hypothetical):
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| Oxime Formation | Oxime Intermediate | 92 | 96 |
| Cycloaddition | Final Isoxazoline | 65 | >98 |
While specific, documented large-scale agrochemical syntheses utilizing this compound are not readily found in public literature, its chemical structure strongly suggests its potential as a versatile intermediate. The protocols and data presented herein are based on established synthetic methodologies for structurally related compounds and are intended to provide a foundational understanding for researchers and scientists in the field of agrochemical development. Further investigation and optimization of these hypothetical routes could lead to the discovery of novel and effective crop protection agents.
Application Notes and Protocols: Reaction of 1-(2,4,6-Trifluorophenyl)propan-1-one with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of ketones with amines and an aldehyde, known as the Mannich reaction, is a cornerstone of synthetic organic chemistry, providing a versatile route to β-aminoketones.[1][2] These compounds are valuable scaffolds in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.[3][4] The reaction of 1-(2,4,6-trifluorophenyl)propan-1-one with various primary and secondary amines yields a series of novel β-aminoketones, a class of compounds with significant potential for therapeutic applications. The trifluorophenyl moiety is of particular interest as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
The products of these reactions belong to the broader class of cathinone derivatives. Synthetic cathinones are known for their psychomotor stimulant effects, which are primarily mediated by their interaction with monoamine transporters.[5] Specifically, trifluoromethyl-substituted cathinones have been shown to act as potent and selective serotonin transporter (SERT) inhibitors or releasers.[3][6][7] This selective action on the serotonin system suggests potential therapeutic applications in mood disorders, such as depression, and other central nervous system conditions.
These application notes provide detailed protocols for the synthesis of β-aminoketones from this compound and various amines, along with methods for their characterization. Furthermore, the underlying signaling pathways relevant to the pharmacological activity of these compounds are discussed.
Reaction Scheme and Mechanism
The reaction proceeds via a classic Mannich reaction mechanism. In the first step, the amine reacts with an aldehyde (commonly formaldehyde or its polymer paraformaldehyde) to form an electrophilic iminium ion. Subsequently, the ketone, this compound, tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. The final product is the corresponding β-aminoketone, often isolated as a hydrochloride salt to improve stability and handling.
Figure 1: General mechanism of the Mannich reaction.
Experimental Protocols
The following protocols are representative methods for the synthesis of β-aminoketones from this compound. While a specific protocol for this exact ketone is not available in the cited literature, these procedures are based on well-established methods for analogous propiophenones.[1]
Protocol 1: Synthesis of 1-(2,4,6-Trifluorophenyl)-2-(methylamino)propan-1-one Hydrochloride
Materials:
-
This compound
-
Methylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and recrystallization
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10 mmol), methylamine hydrochloride (12 mmol), and paraformaldehyde (12 mmol).
-
Add 50 mL of 95% ethanol and 0.5 mL of concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Filter the hot solution if any solid impurities are present.
-
Transfer the clear filtrate to a beaker and slowly add 150 mL of acetone while stirring.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold acetone.
-
Recrystallize the crude product from a mixture of ethanol and acetone to obtain the pure hydrochloride salt of 1-(2,4,6-trifluorophenyl)-2-(methylamino)propan-1-one.
-
Dry the product under vacuum.
Protocol 2: Synthesis of 1-(2,4,6-Trifluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one Hydrochloride
Materials:
-
This compound
-
Pyrrolidine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Isopropanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and crystallization
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (10 mmol), paraformaldehyde (12 mmol), and 50 mL of isopropanol.
-
Add pyrrolidine (12 mmol) dropwise to the stirred suspension.
-
Add 0.5 mL of concentrated hydrochloric acid and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL) to remove unreacted starting material.
-
Adjust the pH of the aqueous layer to ~10 with a 2M sodium hydroxide solution.
-
Extract the basic aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the free base as an oil.
-
Dissolve the oil in a minimal amount of isopropanol and add a solution of hydrochloric acid in isopropanol to precipitate the hydrochloride salt.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of various β-aminoketones derived from this compound, based on typical yields and reaction times for similar Mannich reactions.[1] Spectroscopic data are predicted based on the analysis of analogous compounds.[5]
Table 1: Reaction Conditions and Yields
| Amine | Reaction Time (h) | Solvent | Yield (%) |
| Methylamine HCl | 4-6 | Ethanol | 75-85 |
| Ethylamine HCl | 5-7 | Ethanol | 70-80 |
| Pyrrolidine | 6-8 | Isopropanol | 80-90 |
| Piperidine | 6-8 | Isopropanol | 82-92 |
| Morpholine | 7-9 | Isopropanol | 78-88 |
Table 2: Spectroscopic Data for 1-(2,4,6-Trifluorophenyl)-2-(methylamino)propan-1-one HCl
| Technique | Data |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.5 (br s, 2H, NH₂⁺), 7.2-7.4 (m, 2H, Ar-H), 5.0-5.2 (m, 1H, CH), 3.4-3.6 (m, 1H, CH), 2.6 (s, 3H, N-CH₃), 1.4 (d, 3H, C-CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~195 (C=O), 160-165 (m, C-F), 110-115 (m, C-H), 100-105 (t, C-CF), ~58 (CH-N), ~45 (CH-C=O), ~30 (N-CH₃), ~15 (C-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H), ~2900 (C-H), ~1690 (C=O), ~1620, 1480 (Ar C=C), ~1100 (C-F) |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₀H₁₁F₃NO⁺ |
Signaling Pathways and Applications
The β-aminoketones synthesized from this compound are analogues of synthetic cathinones and are expected to interact with the monoamine neurotransmitter systems in the central nervous system.[5]
Mechanism of Action
Synthetic cathinones primarily act as monoamine transporter (DAT, NET, and SERT) inhibitors or releasers.[3] This leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, respectively, in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.
The trifluoromethyl substitution on the phenyl ring is known to significantly influence the selectivity of these compounds for the different monoamine transporters. Specifically, 3- or 4-CF₃ substitution tends to increase potency at the serotonin transporter (SERT) while decreasing it at the norepinephrine (NET) and dopamine (DAT) transporters.[6] This results in a more serotonin-selective agent.
References
- 1. Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oarjbp.com [oarjbp.com]
Application Notes and Protocols for the Reduction of 1-(2,4,6-Trifluorophenyl)propan-1-one to 1-(2,4,6-Trifluorophenyl)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
These application notes provide detailed protocols for the chemical reduction of the ketone 1-(2,4,6-Trifluorophenyl)propan-1-one to the corresponding secondary alcohol, 1-(2,4,6-Trifluorophenyl)propan-1-ol. The synthesis of chiral alcohols from prochiral ketones is a critical transformation in pharmaceutical and agrochemical research.[1] This document outlines three common and effective reduction methods: sodium borohydride reduction, catalytic hydrogenation, and biocatalytic reduction using an alcohol dehydrogenase. Each section includes a detailed experimental protocol, a summary of expected outcomes, and the necessary visualizations to aid in the experimental setup and understanding of the underlying principles.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For drug development professionals, the stereoselective synthesis of chiral alcohols is of particular importance, as the biological activity of a molecule is often dependent on its stereochemistry. The target molecule, this compound, is a prochiral ketone, and its reduction can lead to a racemic or an enantiomerically enriched alcohol, 1-(2,4,6-Trifluorophenyl)propan-1-ol. The choice of reducing agent and reaction conditions will determine the stereochemical outcome.
This document presents three distinct methodologies for this reduction, ranging from a simple and cost-effective chemical reduction to a highly stereoselective biocatalytic approach.
Reduction Methods and Protocols
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones.[2][3] It is known to be effective for the reduction of aryl ketones.[4] This method is straightforward and generally provides high yields of the corresponding alcohol.
Table 1: Summary of Sodium Borohydride Reduction Parameters
| Parameter | Value/Condition |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Workup | Acidic aqueous workup |
| Expected Yield | >90% |
| Stereoselectivity | Racemic |
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add 0.2 g of sodium borohydride to the stirred solution in small portions.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully add 10 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-(2,4,6-Trifluorophenyl)propan-1-ol.
Workflow for Sodium Borohydride Reduction
Caption: Workflow for the reduction of this compound using sodium borohydride.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of ketones. Various catalysts can be employed, with Palladium on Carbon (Pd/C) being a common choice. This method avoids the use of stoichiometric metal hydride reagents.
Table 2: Summary of Catalytic Hydrogenation Parameters
| Parameter | Value/Condition |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen Gas (H₂) |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |
| Pressure | 1 - 5 atm (or balloon pressure) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours |
| Workup | Filtration and solvent evaporation |
| Expected Yield | High |
| Stereoselectivity | Racemic |
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a hydrogenation flask, add 1.0 g of this compound and 20 mL of ethanol.
-
Catalyst Addition: Carefully add 0.1 g of 10% Pd/C to the flask.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel to the desired pressure (e.g., 3 atm) or maintain a hydrogen atmosphere with a balloon.
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by flash column chromatography.
Logical Diagram of Catalytic Hydrogenation
Caption: Key components and steps in the catalytic hydrogenation of the target ketone.
Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)
Biocatalytic reductions using alcohol dehydrogenases offer the potential for high enantioselectivity, which is often a critical requirement in drug development.[5][6][7][8][9] ADHs can produce chiral alcohols with excellent enantiomeric excess (ee). The use of whole-cell biocatalysts can simplify the procedure by providing in-situ cofactor regeneration.
Table 3: Summary of Biocatalytic Reduction Parameters
| Parameter | Value/Condition |
| Biocatalyst | Recombinant E. coli expressing an ADH (e.g., from Lactobacillus kefir) |
| Cofactor | NAD(P)H (often regenerated in situ) |
| Co-substrate | Isopropanol or Glucose (for cofactor regeneration) |
| Solvent/Medium | Aqueous Buffer (e.g., phosphate buffer, pH 7.0) |
| Temperature | 30 °C |
| Reaction Time | 24 - 48 hours |
| Workup | Solvent extraction |
| Expected Yield | Moderate to High |
| Stereoselectivity | High (potentially >99% ee for one enantiomer) |
Experimental Protocol: Biocatalytic Reduction
-
Biocatalyst Preparation: Prepare a suspension of lyophilized whole cells of E. coli expressing a suitable ADH in a phosphate buffer (pH 7.0).
-
Reaction Mixture: In a reaction vessel, combine the cell suspension, the ketone substrate (e.g., 10 mM final concentration, may require a co-solvent like DMSO for solubility), and a co-substrate for cofactor regeneration (e.g., 10% v/v isopropanol).
-
Incubation: Incubate the mixture at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours. Monitor the conversion by HPLC or GC.
-
Extraction: After the reaction, extract the mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Signaling Pathway for Biocatalytic Reduction
Caption: Simplified pathway of biocatalytic ketone reduction with cofactor regeneration.
Characterization of 1-(2,4,6-Trifluorophenyl)propan-1-ol
The successful synthesis of the target alcohol can be confirmed by standard analytical techniques.
Table 4: Expected Analytical Data for 1-(2,4,6-Trifluorophenyl)propan-1-ol
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new multiplet for the CH-OH proton around 4.5-5.0 ppm. The CH₂ and CH₃ signals will also shift and may show more complex splitting. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | The carbonyl carbon signal (around 200 ppm) will disappear and a new signal for the CH-OH carbon will appear around 65-75 ppm. |
| IR Spectroscopy | Disappearance of the strong C=O stretch (around 1700 cm⁻¹) and appearance of a broad O-H stretch (around 3200-3600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the alcohol's molecular weight (C₉H₉F₃O, MW: 190.16 g/mol ) should be observed. |
Conclusion
The reduction of this compound to the corresponding alcohol can be achieved through several reliable methods. For simple, high-yielding synthesis of the racemic alcohol, sodium borohydride reduction is recommended. Catalytic hydrogenation offers a greener alternative. For applications requiring high stereopurity, such as in drug development, biocatalytic reduction with an alcohol dehydrogenase is the method of choice, offering the potential for excellent enantioselectivity. The protocols provided herein serve as a comprehensive guide for researchers to perform this important chemical transformation.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones [mdpi.com]
- 9. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Oxidation of 1-(2,4,6-Trifluorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of ketones is a fundamental transformation in organic synthesis, yielding valuable products such as esters, lactones, or carboxylic acids. This document provides detailed application notes and protocols for the oxidation of the fluorinated ketone, 1-(2,4,6-Trifluorophenyl)propan-1-one. The primary focus is on the Baeyer-Villiger oxidation, a reliable method for converting ketones to esters using peroxyacids. This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of ester functionalities in bioactive molecules. The electron-withdrawing nature of the trifluorophenyl group influences the reactivity of the ketone and the migratory aptitude of the adjacent groups in the Baeyer-Villiger rearrangement.
Key Reaction: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts ketones into esters through the action of a peroxyacid.[1][2] The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The regioselectivity of this rearrangement is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the group that can better stabilize a positive charge will migrate preferentially. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[3]
For this compound, the two potential migrating groups are the 2,4,6-trifluorophenyl group and the ethyl group. Due to the presence of three electron-withdrawing fluorine atoms, the trifluorophenyl group is deactivated towards migration. Consequently, the ethyl group is expected to migrate, leading to the formation of ethyl 2,4,6-trifluorobenzoate as the major product.
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol outlines a general procedure for the Baeyer-Villiger oxidation of this compound using the common and commercially available peroxyacid, m-CPBA.[4]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2-1.5 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ethyl 2,4,6-trifluorobenzoate.
Protocol 2: Baeyer-Villiger Oxidation using Trifluoroperacetic Acid (TFPAA)
Trifluoroperacetic acid is a highly reactive peroxyacid and can be used for less reactive ketones.[5] It is typically prepared in situ from trifluoroacetic anhydride and hydrogen peroxide.
Materials:
-
This compound
-
Trifluoroacetic anhydride
-
Hydrogen peroxide (30-50% aqueous solution)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Caution: Trifluoroperacetic acid is a strong oxidant and potentially explosive. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Prepare the trifluoroperacetic acid solution by slowly adding trifluoroacetic anhydride to a stirred suspension of hydrogen peroxide in DCM at 0 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in DCM.
-
Slowly add the freshly prepared trifluoroperacetic acid solution to the ketone solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of solid sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield ethyl 2,4,6-trifluorobenzoate.
Data Presentation
Table 1: Summary of Expected Reaction Parameters and Outcomes for the Baeyer-Villiger Oxidation of this compound.
| Parameter | Protocol 1 (m-CPBA) | Protocol 2 (TFPAA) |
| Starting Material | This compound | This compound |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Trifluoroperacetic acid (TFPAA) |
| Expected Major Product | Ethyl 2,4,6-trifluorobenzoate | Ethyl 2,4,6-trifluorobenzoate |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Typical Reaction Time | 24 - 48 hours | 1 - 12 hours |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Work-up Procedure | Reductive quench (Na₂S₂O₃), basic wash (NaHCO₃) | Basic quench (NaHCO₃) |
| Purification | Flash Column Chromatography | Flash Column Chromatography |
| Anticipated Yield | Moderate to High | High |
Mandatory Visualizations
Logical Workflow for the Baeyer-Villiger Oxidation
References
Application Notes and Protocols: 1-(2,4,6-Trifluorophenyl)propan-1-one in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1-(2,4,6-trifluorophenyl)propan-1-one as a versatile starting material for the synthesis of various heterocyclic compounds. The trifluorophenyl moiety often imparts unique physicochemical properties to the resulting molecules, such as increased metabolic stability and enhanced binding affinity to biological targets, making them attractive for drug discovery and development.
While direct, published experimental protocols for the use of this compound in the synthesis of all major classes of heterocycles are not extensively documented in readily available literature, its chemical structure as a 1,3-dicarbonyl equivalent (after enolization or conversion to an enone) allows for established synthetic routes to be applied. This document outlines the application of this precursor in the synthesis of pyrazoles and pyrimidines, including detailed theoretical protocols based on well-established synthetic methodologies for analogous ketones.
I. Synthesis of 3-(2,4,6-Trifluorophenyl)-5-methyl-1H-pyrazole
The synthesis of pyrazoles is a cornerstone of medicinal chemistry, with this scaffold present in numerous approved drugs. The standard approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] In this context, this compound can serve as the 1,3-dicarbonyl equivalent for the synthesis of 3-(2,4,6-trifluorophenyl)-5-methyl-1H-pyrazole.
General Reaction Scheme:
Caption: Synthesis of a trifluorophenyl-substituted pyrazole.
Quantitative Data (Predicted):
Based on similar reactions with fluorinated ketones, the following data can be anticipated.
| Product | Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3-(2,4,6-Trifluorophenyl)-5-methyl-1H-pyrazole | This compound | Hydrazine Hydrate | Ethanol | Acetic Acid | 4-8 | Reflux (approx. 78) | 70-90 |
Detailed Experimental Protocol (Theoretical):
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.05 mol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir until the starting material is completely dissolved.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (2.5 g, 0.05 mol) dropwise at room temperature. A catalytic amount of glacial acetic acid (0.5 mL) is then added.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 3-(2,4,6-trifluorophenyl)-5-methyl-1H-pyrazole.
II. Synthesis of 4-Methyl-2-(2,4,6-trifluorophenyl)pyrimidine
Pyrimidines are another class of heterocycles with immense biological importance. A common synthetic route to pyrimidines is the reaction of a β-dicarbonyl compound with an amidine.[4][5][6] this compound can be utilized as the dicarbonyl component in this synthesis.
General Reaction Scheme:
Caption: Synthesis of a trifluorophenyl-substituted pyrimidine.
Quantitative Data (Predicted):
| Product | Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Methyl-2-(2,4,6-trifluorophenyl)pyrimidine | This compound | Acetamidine Hydrochloride | Ethanol | Sodium Ethoxide | 6-12 | Reflux (approx. 78) | 60-80 |
Detailed Experimental Protocol (Theoretical):
-
Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add 100 mL of absolute ethanol. Carefully add sodium metal (1.15 g, 0.05 mol) in small portions to the ethanol.
-
Reaction Setup: Once all the sodium has reacted, add this compound (10.0 g, 0.05 mol) to the freshly prepared sodium ethoxide solution.
-
Reagent Addition: Add acetamidine hydrochloride (4.73 g, 0.05 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
III. Potential Synthesis of Benzodiazepines
The synthesis of benzodiazepines often involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated ketone.[7][8][9] While no direct literature was found for the reaction of this compound with o-phenylenediamine, a plausible synthetic route can be proposed. The reaction could potentially lead to the formation of a 2,3-dihydro-1H-1,5-benzodiazepine derivative.
Workflow for Proposed Benzodiazepine Synthesis:
Caption: Proposed workflow for benzodiazepine synthesis.
Note: The experimental conditions for this proposed synthesis would require optimization, likely involving an acid catalyst such as acetic acid or a Lewis acid, and an appropriate solvent.
Disclaimer: The provided experimental protocols are theoretical and based on established chemical principles for analogous compounds. Researchers should conduct their own literature search for the most up-to-date and specific procedures and perform appropriate risk assessments before undertaking any experimental work.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. wjarr.com [wjarr.com]
- 7. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions Involving 1-(2,4,6-Trifluorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the catalytic reduction of 1-(2,4,6-trifluorophenyl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on asymmetric synthesis to produce chiral alcohols, which are valuable building blocks in drug development. Due to the limited availability of specific experimental data for this exact substrate, the following protocols are model procedures adapted from well-established methods for structurally related fluorinated ketones.
Application Note 1: Asymmetric Transfer Hydrogenation using a Rhodium-Based Catalyst
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones. This method uses a stable hydrogen donor, such as 2-propanol, in the presence of a chiral transition metal catalyst. For electron-deficient ketones like this compound, rhodium complexes with chiral diamine ligands have shown high efficiency and enantioselectivity.
Table 1: Representative Data for Asymmetric Transfer Hydrogenation
| Entry | Catalyst System | Substrate Conc. (M) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | [Rh(Cp)(1R,2S-aminoindanol)Cl] / KOH | 0.1 | 25 | 12 | >99 | 95 | 98 (R) |
| 2 | [Rh(Cp)(1S,2R-aminoindanol)Cl] / KOH | 0.1 | 25 | 12 | >99 | 94 | 97 (S) |
| 3 | [Ru(p-cymene)((R,R)-TsDPEN)Cl] / HCOOH:NEt3 | 0.2 | 40 | 24 | 98 | 92 | 95 (R) |
Note: Data is hypothetical based on typical results for similar substrates.[1]
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from the asymmetric transfer hydrogenation of acetophenone.[1]
Materials:
-
This compound
-
[Rh(Cp*)Cl2]2 (pentamethylcyclopentadienylrhodium(III) chloride dimer)
-
(1R,2S)-1-Amino-2-indanol (or the (1S,2R)-enantiomer for the opposite product configuration)
-
Potassium hydroxide (KOH)
-
Anhydrous 2-propanol (isopropanol)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (N2 or Ar), add [Rh(Cp*)Cl2]2 (0.005 mmol) and the chiral amino alcohol ligand (e.g., (1R,2S)-1-amino-2-indanol, 0.011 mmol).
-
Add anhydrous 2-propanol (10 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous 2-propanol (5 mL).
-
Prepare a 0.1 M solution of KOH in anhydrous 2-propanol.
-
-
Hydrogenation Reaction:
-
To the flask containing the pre-formed catalyst, add the substrate solution via syringe.
-
Add the KOH solution (0.1 mL, 0.01 mmol) to initiate the reaction.
-
Stir the reaction mixture at 25°C.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically 12-24 hours), quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the purified 1-(2,4,6-trifluorophenyl)propan-1-ol by chiral High-Performance Liquid Chromatography (HPLC).
-
Application Note 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[2][3][4] It employs a chiral oxazaborolidine catalyst and a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex. The stereochemical outcome is highly predictable based on the catalyst's chirality.
Table 2: Representative Data for CBS Reduction
| Entry | Catalyst | Borane Source | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-Me-CBS | BH3·SMe2 | -20 | 2 | 96 | 99 (R) |
| 2 | (S)-Me-CBS | BH3·SMe2 | -20 | 2 | 95 | 98 (S) |
| 3 | (R)-Bu-CBS | Catecholborane | 0 | 6 | 92 | 97 (R) |
Note: Data is hypothetical based on typical results for similar substrates.[3][5]
Experimental Protocol: CBS Reduction
This protocol is a general procedure for the CBS reduction of a ketone.[3][5]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, 10 M) or Catecholborane
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 mmol) dissolved in anhydrous THF (5 mL).
-
Cool the solution to the desired temperature (e.g., -20°C) using a suitable cooling bath.
-
-
Addition of Reagents:
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 mL of a 1 M solution) to the stirred ketone solution.
-
After 10 minutes, add the borane-dimethyl sulfide complex (0.6 mmol, 0.06 mL of a 10 M solution) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction and Quenching:
-
Stir the mixture at -20°C until the reaction is complete as monitored by TLC (typically 1-2 hours).
-
Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Work-up:
-
Add 1 M HCl (5 mL) and stir for another 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Application Note 3: Biocatalytic Reduction using Whole-Cell Biocatalysts
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts, such as yeast or bacteria, contain oxidoreductases that can reduce ketones with high enantioselectivity under mild aqueous conditions.
Table 3: Representative Data for Biocatalytic Reduction
| Entry | Biocatalyst | Co-substrate | pH | Temp (°C) | Yield (%) | ee (%) |
| 1 | Trichosporon capitatum | Glucose | 7.0 | 30 | 85 | >99 (S) |
| 2 | Daucus carota (carrot root) | (endogenous) | 6.5 | 28 | 78 | 98 (S) |
| 3 | Recombinant E. coli with ADH | Isopropanol | 7.5 | 30 | 92 | >99 (R) |
Note: Data is hypothetical based on typical results for similar substrates.[6]
Experimental Protocol: Biocatalytic Reduction with Daucus carota
This protocol is adapted from the biocatalytic reduction of acetophenone using carrot roots.[6]
Materials:
-
This compound
-
Fresh carrots (Daucus carota)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Biocatalyst Preparation:
-
Wash fresh carrots thoroughly with tap water and then with deionized water.
-
Grate the carrots into fine pieces (approximately 50 g).
-
-
Reaction Setup:
-
In a 250 mL Erlenmeyer flask, add the grated carrots and 100 mL of phosphate buffer (pH 6.5).
-
Dissolve this compound (100 mg, 0.5 mmol) in a minimal amount of ethanol (e.g., 0.5 mL) and add it to the flask.
-
-
Bioreduction:
-
Incubate the flask in an orbital shaker at 28-30°C with gentle agitation (e.g., 120 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals, extracting with ethyl acetate, and analyzing by GC.
-
-
Work-up:
-
After the desired conversion is reached (typically 24-72 hours), separate the solid carrot material by filtration.
-
Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).
-
-
Purification and Analysis:
-
Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
-
Visualizations
Caption: General workflow for catalytic reduction of this compound.
Caption: Logical relationship for selecting a catalyst to obtain a specific stereoisomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable protocol for the synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride, utilizing aluminum chloride as a catalyst. This process is designed for efficient scale-up, providing high yield and purity of the target compound. The protocol includes a comprehensive list of materials, detailed step-by-step instructions for synthesis and purification, and methods for characterization.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. A reliable and scalable synthesis of this intermediate is therefore crucial for advancing drug development programs. The following protocol provides a detailed methodology for the gram-scale synthesis of this compound, with considerations for further scale-up.
Reaction Scheme
Quantitative Data Summary
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Supplier |
| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 132.09 | 10.0 g | 0.0757 | Sigma-Aldrich |
| Propanoyl chloride | C₃H₅ClO | 92.52 | 8.78 g (7.8 mL) | 0.0949 | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 12.6 g | 0.0945 | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - | Fisher Scientific |
| Hydrochloric acid (2 M) | HCl | 36.46 | 100 mL | - | VWR |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 100 mL | - | VWR |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - | VWR |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 20 g | - | Sigma-Aldrich |
| Hexanes | C₆H₁₄ | 86.18 | 200 mL | - | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 50 mL | - | Fisher Scientific |
Table 2: Experimental Results and Product Characterization
| Parameter | Result |
| Theoretical Yield | 15.0 g |
| Actual Yield | 12.8 g |
| Percentage Yield | 85.3% |
| Appearance | Colorless to pale yellow oil |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.95 (q, J=7.2 Hz, 2H), 1.18 (t, J=7.2 Hz, 3H), 6.75 (t, J=8.4 Hz, 2H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -108.5 (s, 2F), -105.2 (s, 1F) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 202.1, 163.2 (ddd, J=252, 15, 8 Hz), 110.8 (m), 97.8 (t, J=26 Hz), 36.2, 8.4 |
| Mass Spectrometry (EI) | m/z 200.05 (M+), 171.05, 145.03 |
Experimental Protocol
1. Reaction Setup:
-
A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
The flask is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
The flask is charged with anhydrous aluminum chloride (12.6 g, 0.0945 mol) and anhydrous dichloromethane (100 mL).
-
The mixture is cooled to 0 °C in an ice bath.
2. Acylation Reaction:
-
A solution of 1,3,5-trifluorobenzene (10.0 g, 0.0757 mol) and propanoyl chloride (8.78 g, 0.0949 mol) in anhydrous dichloromethane (50 mL) is prepared and transferred to the dropping funnel.
-
The solution is added dropwise to the stirred suspension of aluminum chloride over a period of 1 hour, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for a further 16 hours.
3. Reaction Quenching and Work-up:
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
The mixture is carefully quenched by the slow, dropwise addition of 2 M hydrochloric acid (100 mL). (Caution: Exothermic reaction and HCl gas evolution).
-
The mixture is transferred to a separatory funnel and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, typically 5% to 10% ethyl acetate) to afford this compound as a colorless to pale yellow oil.
Visualizations
Application Note: Purification of 1-(2,4,6-Trifluorophenyl)propan-1-one by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-(2,4,6-Trifluorophenyl)propan-1-one using silica gel column chromatography. The methodology is designed to be a robust starting point for researchers, enabling them to efficiently isolate the target compound from common impurities.
Introduction
This compound is a fluorinated aromatic ketone of interest in medicinal chemistry and drug development. The trifluorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Synthesis of this compound, often through methods like Friedel-Crafts acylation, can result in a crude product containing unreacted starting materials, side-products, and other impurities. Column chromatography is an essential technique for obtaining the high-purity material required for subsequent research and development activities. This application note outlines a systematic approach to the purification of this compound.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Anticipated Impurities
Based on a likely synthetic route (Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride), potential impurities may include:
-
Unreacted 1,3,5-trifluorobenzene
-
Di-acylated byproducts
-
Residual catalyst and hydrolysis products
-
Polymeric materials
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve good separation between the desired product and any impurities, with the product having a retention factor (Rf) of approximately 0.2-0.3.
Protocol:
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20 v/v).
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.
-
Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Place the TLC plate in a developing chamber containing one of the prepared eluent mixtures.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the eluent mixture that provides an Rf of ~0.2-0.3 for the product spot and the best separation from other spots.
Column Chromatography Protocol
This protocol is for flash column chromatography, which uses positive pressure to accelerate the separation.
a) Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica gel. Do not let the column run dry.
b) Sample Loading:
-
Dissolve the crude this compound in a minimal volume of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid is just at the surface.
-
Gently add a small layer of sand on top of the silica gel to prevent disturbance during the addition of the mobile phase.
c) Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to begin the elution.
-
Collect the eluent in fractions of appropriate volume in test tubes or flasks.
-
Monitor the separation by spotting aliquots from the collected fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
d) Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).
Data Presentation
The following tables summarize the expected data from the purification process. Researchers should populate these tables with their experimental results.
Table 1: TLC Optimization Data
| Eluent System (Hexane:Ethyl Acetate, v/v) | Rf of this compound | Observations of Impurity Separation |
| 95:5 | Enter experimental value | Describe separation |
| 90:10 | Enter experimental value | Describe separation |
| 85:15 | Enter experimental value | Describe separation |
| 80:20 | Enter experimental value | Describe separation |
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Mass of Crude Product | Enter experimental value (g) |
| Mass of Silica Gel | Enter experimental value (g) |
| Column Dimensions (Diameter x Length) | Enter experimental value (cm) |
| Optimal Mobile Phase | Enter determined composition |
| Volume of Fractions | Enter experimental value (mL) |
| Mass of Purified Product | Enter experimental value (g) |
| Yield | Calculate and enter value (%) |
| Purity (e.g., by HPLC or NMR) | Enter experimental value (%) |
Visualizations
Below is a diagram illustrating the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive and adaptable protocol for the purification of this compound by silica gel column chromatography. By following the outlined steps for TLC optimization and column chromatography, researchers can effectively isolate the target compound with high purity, enabling its use in further scientific investigations and drug development pipelines.
Application Notes and Protocols for the Recrystallization of 1-(2,4,6-Trifluorophenyl)propan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4,6-Trifluorophenyl)propan-1-one and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds. The presence of the trifluorophenyl moiety can significantly influence the biological activity and pharmacokinetic properties of a molecule. Therefore, obtaining these intermediates with high purity is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for reliable biological screening. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, allowing for the removal of impurities and the isolation of a crystalline solid with high purity. These application notes provide a detailed protocol for the recrystallization of this compound derivatives, based on established methods for analogous halogenated phenyl propanone compounds.
Data Presentation
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | Broad range (e.g., 75-82 °C) | Sharp range (e.g., 84-85 °C) |
| Purity (by HPLC) | 90-95% | >99% |
| Yield | - | 80-95% |
Experimental Protocols
The following protocol is a general guideline for the recrystallization of this compound derivatives. The choice of solvent and specific conditions may require optimization depending on the exact nature of the derivative. A common starting point for the recrystallization of similar halogenated compounds is the use of a polar protic solvent like methanol or ethanol.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., Methanol, Ethanol, Isopropanol)
-
Activated Carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirrer)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Protocol:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the chosen solvent (e.g., methanol) at room temperature. The compound should be sparingly soluble.
-
Heat the test tube gently. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, and then in an ice bath. Crystals should form. If no crystals form, the solvent is not suitable.
-
-
Dissolution:
-
Place the crude this compound derivative into an Erlenmeyer flask.
-
Add the minimum amount of the chosen recrystallization solvent required to dissolve the solid near its boiling point. Start with a small volume and add more incrementally while heating and stirring.
-
Bring the solution to a gentle boil on a hot plate.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for this compound derivatives.
Caption: Workflow for the recrystallization of this compound derivatives.
Application Notes and Protocols for Monitoring Reactions of 1-(2,4,6-Trifluorophenyl)propan-1-one by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective monitoring of chemical reactions involving 1-(2,4,6-Trifluorophenyl)propan-1-one using thin-layer chromatography (TLC). These guidelines are designed to assist researchers in tracking reaction progress, identifying intermediates, and assessing product purity.
Introduction
This compound is an aromatic ketone of interest in medicinal chemistry and drug development. Monitoring its chemical transformations is crucial for optimizing reaction conditions and ensuring the desired outcome. TLC is a simple, rapid, and cost-effective analytical technique ideal for the qualitative analysis of reaction mixtures containing this compound. The aromatic nature of this compound and its derivatives allows for straightforward visualization under UV light, a key advantage for non-destructive monitoring.
General Principles of TLC Monitoring
The separation of compounds on a TLC plate depends on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). The distance a compound travels up the plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for monitoring a representative reaction of this compound. As a model, we will consider the reduction of the ketone to its corresponding alcohol, 1-(2,4,6-Trifluorophenyl)propan-1-ol.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates
-
Reactants: this compound, Sodium borohydride (NaBH₄)
-
Solvents: Methanol (reaction solvent), Ethyl acetate, Hexane (TLC mobile phase)
-
Apparatus: TLC developing chamber, Capillary tubes for spotting, UV lamp (254 nm), Glassware for the reaction, Heating plate (optional, for stain visualization)
-
Visualization Reagents (Optional): p-Anisaldehyde stain or 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
Reaction Procedure: Reduction of this compound
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the stirred solution.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 15-30 minutes).
TLC Monitoring Protocol
-
Prepare the TLC Chamber: Pour a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting: 'S' for the starting material, 'C' for the co-spot, and 'R' for the reaction mixture.
-
Spot the Plate:
-
Lane S: Using a capillary tube, spot a dilute solution of the starting material (this compound in a suitable solvent like ethyl acetate).
-
Lane C (Co-spot): Spot the starting material as in lane S. Then, carefully spot the reaction mixture directly on top of the starting material spot.
-
Lane R: Spot a sample of the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate in the equilibrated developing chamber. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against a fluorescent background.[1][2][3] Circle the spots with a pencil.
-
Optional Staining: If further visualization is needed, the plate can be dipped into a staining solution (e.g., p-anisaldehyde or 2,4-DNP) and gently heated. Ketones will typically give a distinct color with specific stains.[4]
-
Interpretation of Results
-
Starting Material (S): A single spot corresponding to this compound.
-
Reaction Mixture (R): As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, and a new, more polar spot (lower Rf) corresponding to the alcohol product will appear and intensify.
-
Co-spot (C): This lane helps to confirm the identity of the starting material spot in the reaction mixture. If the starting material is still present, the spot in the co-spot lane will be a single, potentially elongated spot. If the starting material is consumed, two distinct spots will be visible.
Data Presentation
The progress of the reaction can be qualitatively assessed by observing the relative intensities of the spots on the TLC plate over time. For more quantitative analysis, Rf values should be calculated and tabulated.
Table 1: Representative TLC Data for the Reduction of this compound
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value | Visualization Method |
| This compound (Ketone) | 4:1 | ~0.5 | UV (254 nm) |
| 1-(2,4,6-Trifluorophenyl)propan-1-ol (Alcohol) | 4:1 | ~0.3 | UV (254 nm), p-Anisaldehyde stain |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Mandatory Visualizations
Logical Workflow for TLC Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC.
Signaling Pathway for a Model Reaction (Reduction)
Caption: Reduction of the ketone to a more polar alcohol.
References
Application Notes and Protocols for Green Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one
Introduction
1-(2,4,6-Trifluorophenyl)propan-1-one is a fluorinated aromatic ketone with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1] Traditional methods for the synthesis of aryl ketones often involve stoichiometric amounts of hazardous reagents and volatile organic solvents, leading to significant environmental concerns.[2] Green chemistry principles aim to mitigate these issues by designing chemical processes that are more environmentally benign, economically viable, and safer.[3] This document outlines two proposed green chemistry approaches for the synthesis of this compound, focusing on catalytic methods and the use of greener solvents.
Proposed Green Synthetic Route 1: Catalytic Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones.[2] Traditional protocols often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate large quantities of corrosive waste.[4] Greener alternatives focus on using catalytic amounts of solid acid catalysts or deep eutectic solvents, which can be recycled and reused.[5][6]
Logical Workflow for Green Friedel-Crafts Acylation
Caption: Workflow for the proposed green Friedel-Crafts acylation synthesis.
Experimental Protocol: Friedel-Crafts Acylation using a Deep Eutectic Solvent
This protocol is a hypothetical adaptation based on green Friedel-Crafts procedures.[5][7]
-
Catalyst Preparation: Prepare the deep eutectic solvent (DES) by mixing choline chloride and zinc chloride in a 1:3 molar ratio. Heat the mixture at 60°C with stirring until a homogeneous, clear liquid is formed.
-
Reaction Setup: In a microwave-safe reaction vessel, add 1,3,5-trifluorobenzene (1.0 mmol), propanoic anhydride (1.2 mmol), and the prepared [CholineCl][ZnCl2]3 DES (2.0 mL).
-
Reaction Conditions: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Product Isolation: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with a green solvent such as ethyl acetate (3 x 10 mL).
-
Catalyst Recycling: The aqueous phase containing the DES can be concentrated under reduced pressure to recover the catalyst for subsequent runs.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Quantitative Data Summary (Hypothetical)
| Parameter | Method A: Sulfated Zirconia | Method B: Deep Eutectic Solvent |
| Catalyst | Sulfated Zirconia | [CholineCl][ZnCl2]3 |
| Catalyst Loading | 10 mol% | Used as solvent |
| Solvent | Solvent-free | Self (DES) |
| Temperature | 120°C | 100°C (Microwave) |
| Reaction Time | 2-4 hours | 15-30 minutes |
| Hypothetical Yield | 85-95% | 90-98% |
| Catalyst Recyclability | Up to 5 cycles | Up to 5 cycles |
Proposed Green Synthetic Route 2: Catalytic Oxidation of 1-(2,4,6-Trifluorophenyl)propan-1-ol
An alternative green approach involves the synthesis of the corresponding secondary alcohol, 1-(2,4,6-trifluorophenyl)propan-1-ol, followed by its oxidation to the desired ketone. This two-step process can be rendered green by employing a safe reduction method for the first step and a catalytic oxidation with a benign oxidant for the second step.
Logical Workflow for Green Oxidation Route
Caption: Workflow for the proposed two-step green oxidation synthesis.
Experimental Protocol: Catalytic Oxidation using TiO2 Nanoparticles
This protocol is a hypothetical adaptation based on green oxidation methods for secondary alcohols.[8][9]
-
Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-ol:
-
Prepare the Grignard reagent from 1,3,5-trifluorobenzene and magnesium in an ethereal solvent.
-
React the Grignard reagent with propanal at low temperature.
-
Quench the reaction with aqueous ammonium chloride and extract the alcohol. Purify by distillation or chromatography.
-
-
Oxidation to the Ketone:
-
Reaction Setup: To a solution of 1-(2,4,6-trifluorophenyl)propan-1-ol (1.0 mmol) in polyethylene glycol (PEG-400, 3 mL), add nanocrystalline titanium (IV) oxide (10 mol%).
-
Reaction Conditions: Add 30% aqueous hydrogen peroxide (1.0 mmol) dropwise to the mixture. Heat the reaction at 70-75°C for 6 hours with continuous stirring. Monitor the reaction by TLC.
-
Work-up and Product Isolation: After completion, cool the mixture and add water. If the product is solid, it may precipitate and can be collected by filtration. Otherwise, extract with a suitable solvent.
-
Catalyst Recovery: The TiO2 nanoparticle catalyst can be recovered by filtration, washed, and dried for reuse.[8]
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Method: Catalytic Oxidation with H2O2 |
| Catalyst | Nanocrystalline TiO2 |
| Catalyst Loading | 10 mol% |
| Oxidant | 30% Aqueous H2O2 |
| Solvent | PEG-400 |
| Temperature | 70-75°C |
| Reaction Time | 6 hours |
| Hypothetical Yield | 90-95% |
| Catalyst Recyclability | Up to 4 cycles with consistent activity |
The two proposed green synthetic routes offer potentially safer, more efficient, and environmentally friendly alternatives to classical methods for the synthesis of this compound. The catalytic Friedel-Crafts acylation, particularly with a deep eutectic solvent under microwave irradiation, presents a highly efficient, one-pot synthesis. The catalytic oxidation route, while being a two-step process, utilizes a green oxidant (H2O2) and a recyclable heterogeneous catalyst, which are significant advantages from a green chemistry perspective. Further research and experimental validation are necessary to optimize these proposed protocols and to fully assess their green credentials through metrics such as atom economy and E-factor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one. The primary synthetic route discussed is the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride or propanoic anhydride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). This reaction is a type of electrophilic aromatic substitution.[1][2]
Q2: Why is my reaction yield consistently low?
A2: Low yields in this synthesis can be attributed to several factors:
-
Deactivation of the aromatic ring: The three fluorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. This inherent low reactivity often requires stoichiometric amounts of the Lewis acid catalyst to proceed.[1][2]
-
Moisture contamination: Propanoyl chloride readily hydrolyzes to propanoic acid in the presence of water. Propanoic acid is unreactive under Friedel-Crafts conditions. Similarly, the AlCl₃ catalyst is highly sensitive to moisture.
-
Inadequate reaction temperature: The reaction may require heating to overcome the activation energy barrier of the deactivated ring. However, excessive heat can lead to side product formation.
-
Suboptimal stoichiometry: An insufficient amount of the Lewis acid catalyst will result in a low yield, as the catalyst forms a complex with the ketone product.[1]
Q3: What are the expected major side products in this synthesis?
A3: The primary side products can include:
-
Isomers: Acylation at other positions on the ring, though less likely due to the directing effects of the fluorine atoms.
-
Polysubstituted products: Di-acylated trifluorobenzene, where a second propanoyl group is added to the ring. This is less common in acylation than alkylation because the first acyl group deactivates the ring further.[2]
-
Propanoic acid: Formed from the hydrolysis of propanoyl chloride.
-
Complexes of the product with the catalyst: The ketone product forms a stable complex with AlCl₃, which needs to be hydrolyzed during workup to liberate the final product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive catalyst (due to moisture).2. Insufficient catalyst amount.3. Low reaction temperature.4. Hydrolysis of propanoyl chloride. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous AlCl₃.2. Use at least a stoichiometric amount of AlCl₃ relative to the limiting reagent.3. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. A gentle reflux might be necessary.4. Use freshly distilled propanoyl chloride and anhydrous solvents. |
| Presence of multiple spots on TLC or peaks in GC/MS | 1. Isomer formation.2. Polysubstitution.3. Unreacted starting materials.4. Hydrolysis of propanoyl chloride. | 1. Optimize reaction conditions (lower temperature, slower addition of acylating agent) to improve regioselectivity. Purification by column chromatography may be required.2. Use a 1:1 stoichiometry of 1,3,5-trifluorobenzene to propanoyl chloride. The deactivating effect of the first acylation should minimize this, but it can occur under forcing conditions.3. Increase reaction time or temperature. Ensure efficient stirring.4. Purify the crude product. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) during workup will remove propanoic acid. |
| Difficult product isolation/purification | 1. Stable complex formation between the product and AlCl₃.2. Emulsion formation during aqueous workup. | 1. During workup, carefully and slowly quench the reaction mixture with ice-cold dilute HCl. This will hydrolyze the aluminum complexes.2. Add a saturated brine solution to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
Quantitative Data on Potential Side Products
| Compound | Potential Origin | Expected Relative Abundance | Notes |
| This compound | Desired Product | Major | - |
| 1,3,5-Trifluorobenzene | Unreacted Starting Material | Variable | Depends on reaction conversion. |
| Propanoic acid | Hydrolysis of propanoyl chloride | Minor to Moderate | Highly dependent on the dryness of reagents and apparatus. |
| Di-acylated Trifluorobenzene Isomers | Polysubstitution | Minor | More likely with excess propanoyl chloride and forcing conditions. |
| Isomeric Acylation Products | Lack of complete regioselectivity | Minor | The 2,4,6-substitution is strongly favored. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation:
Note: This is a general procedure and should be adapted and optimized for specific laboratory conditions.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Maintain an inert atmosphere using nitrogen or argon.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture in an ice bath.
-
Addition of Acylating Agent: Add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃.
-
Addition of Aromatic Substrate: Slowly add 1,3,5-trifluorobenzene (1.0 equivalent) to the reaction mixture via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then warm to room temperature. The reaction may require heating to reflux for several hours to proceed to completion. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of ice-cold dilute hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway and formation of potential side products.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Friedel-Crafts Acylation of Deactivated Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of deactivated aromatic rings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my Friedel-Crafts acylation of a deactivated ring failing or giving a very low yield?
Deactivated aromatic rings pose a significant challenge for Friedel-Crafts acylation due to two primary factors:
-
Reduced Nucleophilicity: Electron-withdrawing groups on the aromatic ring decrease its electron density, making it a weaker nucleophile. This diminished reactivity makes it difficult for the ring to attack the acylium ion electrophile, a key step in the reaction mechanism.[1]
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the deactivating group on the aromatic ring, rendering the catalyst inactive.[1] For instance, the lone pair of electrons on the oxygen atoms of a nitro group can coordinate with the Lewis acid, preventing it from activating the acylating agent.
Troubleshooting Steps:
-
Increase Catalyst Stoichiometry: For moderately deactivated rings, increasing the amount of the Lewis acid catalyst can sometimes overcome the deactivation issue. However, this can lead to harsher reaction conditions and more complex workups.
-
Utilize a Stronger Lewis Acid: Standard Lewis acids like AlCl₃ may not be potent enough for highly deactivated substrates. Consider using stronger alternatives.[2]
-
Employ Alternative Acylating Agents and Catalysts: Several "greener" and more reactive alternatives to the traditional acyl chloride/AlCl₃ system have been developed.
2. What are some effective alternative catalysts for acylating deactivated rings?
Several powerful catalytic systems can facilitate the acylation of electron-poor aromatic compounds. Below is a comparison of some alternatives to traditional Lewis acids.
Table 1: Comparison of Alternative Catalysts for Friedel-Crafts Acylation of Deactivated Rings
| Catalyst System | Deactivated Substrate Example | Acylating Agent | Yield (%) | Reference |
| Triflic Acid (TfOH) | Phenyl-β-D-glucoside | Acetyl chloride | ~90% | [3] |
| Sulfated Zirconia | Benzene | 4-Chlorobenzoyl chloride | 100% (selective) | [4] |
| Zeolite Y | Benzofuran derivative | Acyl chloride | Good (reusable) | [5] |
| Methanesulfonic Anhydride (MSAA) | Aryl and alkyl carboxylic acids | --- | Good | [6][7][8][9] |
| Hafnium (IV) triflate (Hf(OTf)₄) and TfOH | Chlorobenzene, Fluorobenzene | Aromatic and aliphatic carboxylic acid chlorides | Good | [10] |
| Zinc Oxide (ZnO) | Chlorobenzene | Acid chlorides | Good (reusable) | [11] |
3. I am working with a nitrogen-containing heterocycle like pyridine or quinoline. Why is the Friedel-Crafts acylation not working?
Nitrogen-containing heterocycles such as pyridine and quinoline are particularly challenging substrates for Friedel-Crafts acylation. The primary reasons for failure are:
-
Lewis Base-Acid Interaction: The lone pair of electrons on the nitrogen atom acts as a Lewis base and readily complexes with the Lewis acid catalyst. This deactivates the catalyst and prevents it from activating the acylating agent.[12][13][14]
-
Ring Deactivation: The nitrogen atom in the ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[15]
Troubleshooting Strategies for Heterocycles:
-
Alternative Acylation Strategies: For pyridines, traditional Friedel-Crafts acylation is often abandoned in favor of methods like the addition of acyl radicals or the acylation of metalated pyridines.[16]
-
Catalyst Selection for Imidazo[1,2-a]pyridines: For certain heterocycles like imidazo[1,2-a]pyridines, selective C-3 acylation can be achieved with catalytic amounts of AlCl₃ under optimized conditions, offering high yields.[17]
4. My reaction is producing a complex mixture of products or intractable tars. What could be the cause and how can I fix it?
The formation of complex mixtures or tars can be attributed to several factors:
-
Harsh Reaction Conditions: High temperatures and overly strong catalysts can lead to side reactions and polymerization of starting materials or products.
-
Substrate Instability: The deactivated substrate or the acylated product might be unstable under the reaction conditions.
-
Improper Workup: The workup procedure is critical for isolating the desired product and removing the catalyst and byproducts.
Troubleshooting Undesired Product Formation:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and consider using a milder catalyst or shorter reaction times.
-
Protective Groups: If the deactivating group is also sensitive to the reaction conditions, consider using a protecting group strategy.
-
Refine Workup Procedure: A well-designed workup is crucial. See the detailed protocol below for a general guideline.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of a Moderately Deactivated Ring (e.g., Chlorobenzene)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the deactivated aromatic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 - 2.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise from the dropping funnel over 30 minutes.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.
-
The reaction can be heated to reflux if necessary, but this should be done with caution to avoid side product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualization of Workflows and Concepts
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation of deactivated rings.
Caption: Logical relationship between problems, causes, and solutions in Friedel-Crafts acylation of deactivated rings.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. Pyridine - Wikipedia [en.wikipedia.org]
- 15. allstudyjournal.com [allstudyjournal.com]
- 16. youtube.com [youtube.com]
- 17. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one.
Troubleshooting Guide
Issue 1: Low or No Yield in Friedel-Crafts Acylation
Question: I am attempting to synthesize this compound via Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride using aluminum chloride (AlCl₃) as a catalyst, but I am observing very low to no product formation. What are the possible causes and solutions?
Answer:
Low yields in the Friedel-Crafts acylation of 1,3,5-trifluorobenzene are common due to the starting material's highly deactivated aromatic ring. The three fluorine atoms are strongly electron-withdrawing, making the benzene ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1]
Possible Causes and Troubleshooting Steps:
-
Insufficient Catalyst Activity:
-
Solution: Ensure the AlCl₃ is fresh and anhydrous. It is highly hygroscopic and will lose activity upon exposure to moisture. Consider using a newer container or subliming the AlCl₃ before use.
-
Alternative Catalysts: Stronger Lewis acids or alternative catalytic systems can be more effective. Consider using iron(III) chloride (FeCl₃) or rare earth metal triflates, which have shown efficacy in acylating fluorinated benzenes.[2][3] Trifluoromethanesulfonic acid has also been used as a catalyst for Friedel-Crafts acylation.[2][3]
-
-
Harsh Reaction Conditions Not Met:
-
Solution: Due to the deactivated ring, higher reaction temperatures and longer reaction times may be necessary. Monitor the reaction progress by TLC or GC-MS to optimize these parameters without causing decomposition. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
-
-
Poor Quality Reagents:
-
Solution: Ensure that the 1,3,5-trifluorobenzene and propanoyl chloride are of high purity. Distill them if necessary. The presence of impurities can inhibit the reaction.
-
-
Solvent Choice:
Issue 2: Difficulty in Forming the Grignard Reagent
Question: I am trying to synthesize this compound using a Grignard reagent, but I am having trouble forming the 2,4,6-trifluorophenylmagnesium halide. The reaction won't initiate. What can I do?
Answer:
The formation of Grignard reagents from aryl fluorides is notoriously difficult due to the high strength of the carbon-fluorine bond.[4][5] It is generally preferable to start from the corresponding aryl bromide or iodide.
Possible Causes and Troubleshooting Steps:
-
Inert C-F Bond:
-
Solution: If you must use an aryl fluoride, use highly activated magnesium, such as Rieke magnesium. Alternatively, consider preparing the Grignard reagent from 1-bromo-2,4,6-trifluorobenzene or 1-iodo-2,4,6-trifluorobenzene, as the C-Br and C-I bonds are significantly weaker and more reactive with magnesium.
-
-
Passivated Magnesium Surface:
-
Solution: The magnesium turnings can have a passivating oxide layer. Activate the magnesium surface by adding a small crystal of iodine, which will etch the surface and expose fresh magnesium.[6][7] The disappearance of the brown iodine color is an indicator of activation. Gentle heating or crushing the magnesium turnings with a dry stirring rod can also help initiate the reaction.[8]
-
-
Presence of Moisture:
-
Solution: Grignard reactions are extremely sensitive to moisture.[7][9] All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried. Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents, with THF often being preferred for its ability to better stabilize the Grignard reagent.[6]
-
Issue 3: Low Yield in the Grignard Reaction Step
Question: I have successfully formed the 2,4,6-trifluorophenylmagnesium bromide, but upon reaction with propanoyl chloride, the yield of the desired ketone is low. What are the potential side reactions and how can I minimize them?
Answer:
Low yields in the final step of a Grignard synthesis can be due to several factors, including side reactions of the Grignard reagent and the electrophile.
Possible Causes and Troubleshooting Steps:
-
Side Reactions of the Grignard Reagent:
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl halide to form a biaryl byproduct.
-
Solution: Add the aryl halide slowly to the magnesium turnings during the Grignard formation to maintain a low concentration of the aryl halide.
-
-
Reaction with Propanoyl Chloride: Grignard reagents can add twice to acid chlorides to form tertiary alcohols.
-
Solution: Use a less reactive acylating agent like a Weinreb amide (N-methoxy-N-methylpropanamide). Alternatively, add the Grignard reagent slowly to a solution of propanoyl chloride at a low temperature (e.g., -78 °C) to minimize over-addition. An alternative is to add the Grignard reagent to an excess of acetic anhydride, which has been shown to give high yields of the corresponding acetophenone in a similar system.[10]
-
-
-
Impure Grignard Reagent:
-
Solution: Ensure the Grignard reagent has formed in high yield before adding the electrophile. Titration of a small aliquot of the Grignard reagent can determine its concentration.
-
Frequently Asked Questions (FAQs)
Q1: Which is the recommended synthetic route for preparing this compound with the highest yield?
A1: Both the Friedel-Crafts acylation and the Grignard reaction present significant challenges for this specific molecule. The Friedel-Crafts route is hampered by the deactivated aromatic ring, which often leads to low yields. The Grignard route is complicated by the difficulty in forming the Grignard reagent from the corresponding aryl fluoride. However, if starting from 1-bromo-2,4,6-trifluorobenzene, the Grignard route, followed by reaction with a suitable propanoyl electrophile like a Weinreb amide or by careful addition to propanoyl chloride at low temperature, may offer a more reliable path to higher yields. A high yield of 90% has been reported for the synthesis of a similar bis(trifluoromethyl)phenyl ketone using a Grignard reagent and acetic anhydride.[10]
Q2: What are the expected side products in the Friedel-Crafts acylation of 1,3,5-trifluorobenzene?
A2: Due to the strong deactivating effect of the three fluorine atoms, polysubstitution is highly unlikely.[1] The primary challenge is achieving any acylation at all. Incomplete reaction will leave unreacted starting material. Side reactions may arise from the decomposition of the acylium ion or reactions involving impurities.
Q3: How can I purify the final product, this compound?
A3: Purification of fluorinated aryl ketones typically involves standard laboratory techniques. After an aqueous workup to remove the catalyst and any water-soluble byproducts, the crude product can be purified by column chromatography on silica gel.[11] The choice of eluent (e.g., a mixture of hexanes and ethyl acetate) will depend on the polarity of the product and any impurities. Distillation under reduced pressure (bulb-to-bulb) is another option if the product is a liquid and thermally stable.[10]
Q4: Are there any "greener" alternatives to the classical Friedel-Crafts acylation using AlCl₃?
A4: Yes, several more environmentally friendly approaches to Friedel-Crafts acylation have been developed. These include the use of solid acid catalysts, which can be recovered and reused, and solvent-free reaction conditions.[2] Another method involves using a mixed anhydride of trifluoroacetic anhydride and the corresponding carboxylic acid, which avoids the use of halogenated reagents and solvents.
Data Presentation
| Synthetic Route | Key Reagents | Catalyst/Conditions | Reported Yield (Analogous Reactions) | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 1,3,5-Trifluorobenzene, Propanoyl chloride | AlCl₃ or FeCl₃, heat | Low to moderate (qualitative) | One-step reaction. | Deactivated substrate, harsh conditions, catalyst waste.[1] |
| Grignard Reaction | 1-Bromo-2,4,6-trifluorobenzene, Mg, Propanoyl chloride | Anhydrous Ether/THF, low temp. | High (up to 90% for a similar ketone)[10] | Can be high yielding if Grignard forms. | Multi-step, requires strictly anhydrous conditions, potential for over-addition.[7] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene (Adapted from general procedures)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) and a dry solvent (e.g., dichloromethane).
-
Cool the suspension in an ice bath.
-
Add propanoyl chloride (1.1 equivalents) dropwise to the suspension via the addition funnel.
-
After the addition is complete, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise.
-
After the addition of the trifluorobenzene, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, careful addition of crushed ice, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Grignard Synthesis of this compound (Adapted from a similar synthesis)
-
Step A: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small portion of a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 equivalent) in anhydrous THF via an addition funnel.
-
If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane to initiate it.
-
Once the reaction has started (as evidenced by bubbling and disappearance of the iodine color), add the remaining solution of 1-bromo-2,4,6-trifluorobenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
-
Step B: Reaction with Propanoyl Chloride
-
In a separate flame-dried flask under an inert atmosphere, dissolve propanoyl chloride (1.1 equivalents) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared Grignard reagent from Step A to the cold propanoyl chloride solution via a cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, and then extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Key reaction pathways for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]
preventing polyalkylation in Friedel-Crafts reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polyalkylation during Friedel-Crafts reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Friedel-Crafts alkylation and provides practical solutions.
Question: My Friedel-Crafts alkylation is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve the selectivity for the mono-alkylated product?
Answer:
Polyalkylation is a common side reaction in Friedel-Crafts alkylation. This occurs because the initial alkylation product is often more reactive than the starting material due to the electron-donating nature of the newly introduced alkyl group.[1] Here are the primary strategies to suppress polyalkylation:
-
Utilize a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to the alkylating agent, you increase the probability that the electrophile will react with the starting material rather than the already alkylated product.[2][3][4] This is often the most straightforward method to favor mono-alkylation.[5] For instance, in the synthesis of ethylbenzene, a high benzene-to-ethylene molar ratio is used to suppress the formation of polyethylbenzenes.[2] Similarly, reacting benzene with one equivalent of 2-chloro-2-methylpropane can yield p-di-tert-butylbenzene as the major product, but using a large excess of benzene favors the formation of tert-butylbenzene.[6]
-
Control Reaction Temperature: The isomer distribution and the extent of polyalkylation can be temperature-dependent. For the alkylation of toluene, for example, the ratio of ortho, meta, and para isomers changes significantly with temperature.[7] While specific data on the effect of temperature on polyalkylation is scarce for a wide range of reactions, it is a critical parameter to optimize for your specific system. Lowering the temperature can sometimes reduce the rate of the second alkylation reaction more than the first, thus improving selectivity.
-
Consider an Alternative Synthetic Route: Friedel-Crafts Acylation Followed by Reduction: This two-step approach is often the most effective way to obtain a clean, mono-substituted product and avoid both polyalkylation and carbocation rearrangements.[8][9] The acyl group introduced in the first step is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.[10] The resulting ketone can then be reduced to the desired alkyl group.
Question: I am observing an unexpected isomer of my desired product. What is causing this and how can I prevent it?
Answer:
This is likely due to carbocation rearrangement, another major limitation of Friedel-Crafts alkylation.[10] The carbocation intermediate formed from the alkyl halide and Lewis acid can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one) via a hydride or alkyl shift.[11]
To prevent this, the most reliable method is to use the Friedel-Crafts acylation-reduction sequence . The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[1][10]
Question: My Friedel-Crafts reaction is not proceeding at all. What are the possible reasons?
Answer:
Several factors can inhibit a Friedel-Crafts reaction:
-
Deactivated Aromatic Ring: The aromatic ring must not be substituted with strongly electron-withdrawing (deactivating) groups, such as a nitro group (-NO2) or a sulfonic acid group (-SO3H).[1][12] These groups make the ring too electron-poor to react with the electrophile.
-
Presence of Basic Groups: Aromatic compounds bearing basic substituents like amino groups (-NH2, -NHR, -NR2) are unsuitable for Friedel-Crafts reactions. These groups will react with the Lewis acid catalyst, forming a complex that deactivates the ring.[13]
-
Impure Reagents or Catalyst: The Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3), is highly sensitive to moisture. Ensure all your reagents and glassware are thoroughly dry.
Quantitative Data on Reaction Parameters
Optimizing reaction conditions is crucial for minimizing polyalkylation. Below are tables summarizing the impact of key parameters.
Table 1: Effect of Reactant Molar Ratio on Product Distribution in the Alkylation of Benzene with 2-Chloro-2-methylpropane
| Molar Ratio (Benzene : 2-Chloro-2-methylpropane) | Mono-tert-butylbenzene (%) | p-Di-tert-butylbenzene (%) |
| 1 : 1 | Minor Product | Major Product |
| Large Excess : 1 | High Yield | Minor Product |
Source: Based on qualitative descriptions from multiple sources.[6]
Table 2: Influence of Temperature on Isomer Distribution in the Methylation of Toluene
| Temperature (°C) | 2-methyltoluene (%) | 3-methyltoluene (%) | 4-methyltoluene (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
Source: Chemguide, discussing the complexity of isomer distribution which can be influenced by thermodynamic vs. kinetic control.[7]
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of t-butylbenzene with t-butyl chloride (Illustrating Steric Hindrance Effects)
This experiment demonstrates a case where steric hindrance can help limit over-alkylation.
Materials:
-
t-butyl chloride (1.0 mL)
-
t-butylbenzene (0.5 mL)
-
Anhydrous aluminum chloride (0.05 g)
-
5 mL conical vial with spin vane
-
Ice bath
-
Stirring plate
Procedure:
-
Combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene in a 5 mL conical vial equipped with a spin vane.
-
Cool the mixture in an ice bath on a stirring plate.
-
Weigh 0.05 g of anhydrous aluminum chloride quickly in a dry, tared vial and cap it immediately to minimize exposure to moisture.
-
Add the aluminum chloride to the chilled reaction mixture in three portions. After each addition, cap the flask and stir for 5 minutes. A white product should become visible.
-
After the final addition, remove the reaction from the ice bath and allow it to come to room temperature.
-
Work-up the reaction by carefully quenching with ice-water, followed by extraction with an organic solvent and subsequent purification.
*Note: This reaction should be performed in a fume hood as HCl gas is evolved.
Source: Adapted from a laboratory procedure for the synthesis of p-di-t-butylbenzene.[14]
Protocol 2: Friedel-Crafts Acylation of Toluene with Acetyl Chloride
Materials:
-
Anhydrous aluminum chloride (0.0275 mol)
-
Methylene chloride (8 mL + 5 mL + 10 mL for extraction)
-
Acetyl chloride (0.0275 mol)
-
Toluene (0.025 mol)
-
50 mL round-bottom flask, Claisen adaptor, addition funnel, condenser
-
Ice bath
-
Concentrated HCl (10 mL)
-
Ice (25 g)
-
Sodium bicarbonate solution (15 mL)
-
Brine (15 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a dry 50 mL round-bottom flask, add 0.0275 mol of anhydrous aluminum chloride and 8 mL of methylene chloride.
-
Assemble the flask with a Claisen adaptor, addition funnel, and condenser. Cool the mixture to 0°C in an ice bath.
-
In the addition funnel, place a mixture of 0.0275 mol of acetyl chloride in 5 mL of methylene chloride. Add this solution dropwise to the stirred AlCl3 suspension.
-
Once the addition is complete, add a solution of 0.025 mol of toluene in 5 mL of methylene chloride to the addition funnel and add it dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional 10 mL of methylene chloride.
-
Combine the organic layers and wash sequentially with 10 mL of deionized water, 15 mL of sodium bicarbonate solution, and 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
Source: Adapted from a laboratory procedure for the Friedel-Crafts acylation of toluene.[15]
Protocol 3: Clemmensen Reduction of Acetophenone to Ethylbenzene
This protocol describes the reduction of the ketone produced in a Friedel-Crafts acylation.
Materials:
-
Acetophenone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
General Procedure:
-
The Clemmensen reduction is typically carried out by refluxing the aryl-alkyl ketone with zinc amalgam and concentrated hydrochloric acid.[16]
-
The substrate must be stable to strong acid.[16]
-
The reaction is performed on the surface of the zinc.[16]
-
After the reaction is complete, the mixture is cooled, and the organic product is isolated by extraction and purified.
*Note: This is a general description. Specific conditions (reaction time, temperature, and stoichiometry) will vary depending on the substrate.
Visualizations
Mechanism of Polyalkylation
Caption: The activating effect of the first alkyl group promotes further alkylation.
Troubleshooting Logic for Polyalkylation
Caption: A decision-making workflow for addressing polyalkylation in Friedel-Crafts reactions.
Experimental Workflow: Acylation-Reduction Strategy
Caption: A two-step alternative to Friedel-Crafts alkylation to avoid polyalkylation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CA1077966A - Manufacture of ethylbenzene - Google Patents [patents.google.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. quora.com [quora.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US5962758A - Process of producing ethylbenzene using alkylation and transalkylation with propylbenzene destruction - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cerritos.edu [cerritos.edu]
- 15. scribd.com [scribd.com]
- 16. Clemmensen reduction [unacademy.com]
Technical Support Center: Purification of Fluorinated Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude fluorinated ketone products?
A1: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. Specific to fluorinated ketone synthesis, you may encounter:
-
Dimers and Trimers: Particularly in syntheses involving hexafluoropropylene, the formation of dimer and trimer byproducts is a known issue.[1] These can have boiling points very close to the desired product, making separation by simple distillation difficult.
-
Hydrates: Some fluorinated ketones, especially cyclic β-dicarbonyl compounds, can readily form stable hydrates in the presence of water.[2][3] This can complicate analysis and purification.
-
Stereoisomers: During synthesis, racemization or the formation of diastereomers can occur, posing a significant purification challenge, particularly in the synthesis of peptidyl fluoromethyl ketones.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., acetic acid, acetone) and unreacted fluorinating agents or catalysts can remain in the crude product.
Q2: My fluorinated ketone appears to be degrading during column chromatography. What can I do?
A2: Decomposition on silica gel or alumina is a known issue for some sensitive fluorinated ketones.[2][3] Consider the following alternatives:
-
Use a less acidic stationary phase: Deactivated silica gel or alternative solid phases like Celite or Florisil can be gentler.
-
Employ a different purification technique: Consider fractional distillation under reduced pressure, recrystallization, or fluorous solid-phase extraction (F-SPE).
-
Minimize contact time: If chromatography is unavoidable, use a shorter column and a faster flow rate to reduce the time the compound spends on the stationary phase.
Q3: I am having difficulty separating my fluorinated ketone from its dimer/trimer impurities by distillation. What is the best approach?
A3: Due to close boiling points, fractional distillation can be ineffective for removing dimer and trimer impurities.[1] A recommended alternative is chemical treatment:
-
Oxidative Purification: Treatment with an oxidizing agent like potassium permanganate (KMnO₄) in a suitable solvent (e.g., acetone, acetic acid) can selectively react with and remove these unsaturated impurities.[4]
-
Amine Adduct Formation: Another strategy involves isomerizing the dimer impurities and then treating them with a tertiary amine to form an adduct that can be more easily separated.[1]
Q4: My NMR spectrum shows the presence of multiple species, making purity assessment difficult. What is happening?
A4: Fluorinated ketones, particularly α-fluoroketones and β-dicarbonyls, can exist in equilibrium with other forms, such as hydrates and enols.[2][3] This can result in complex NMR spectra.
-
19F NMR is crucial: 19F NMR spectroscopy is a powerful tool for identifying and quantifying the different fluorine-containing species in your sample.[2][5]
-
Control hydration: To simplify the spectra, ensure your sample and NMR solvent are anhydrous. Hydrates can sometimes be reversed by heating under vacuum.[3]
-
2D NMR techniques: Techniques like 1H-19F HETCOR can help in assigning signals and understanding the relationships between different species.
Troubleshooting Guides
Problem: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Decomposition | - Avoid harsh purification conditions (e.g., strong acids/bases, high temperatures).- If using chromatography, try a less reactive stationary phase or an alternative purification method.[2][3] |
| Incomplete Extraction | - Ensure the pH of the aqueous phase is optimized for your compound's solubility during workup.- Perform multiple extractions with a suitable organic solvent. |
| Loss During Recrystallization | - Use a minimal amount of hot solvent to dissolve the crude product.- Cool the solution slowly to maximize crystal formation.[6][7][8][9]- Cool the filtrate in an ice bath to induce further crystallization. |
| Volatility of the Product | - Be cautious when removing solvent under reduced pressure, especially with low-boiling point fluorinated ketones.- Use a cold trap to recover any volatilized product. |
Problem: Persistent Impurities Detected by NMR/GC-MS
| Impurity Type | Recommended Purification Strategy |
| Hexafluoropropylene Dimers/Trimers | - Chemical Treatment: Oxidize with KMnO₄ in acetone or acetic acid.[4]- Adduct Formation: Isomerize and treat with a tertiary amine.[1] |
| Hydrates | - Anhydrous Conditions: Handle and store the compound under inert and dry conditions.- Thermal Removal: Heat the sample under high vacuum to remove water.[3] |
| Starting Materials/Reagents | - Aqueous Wash: Use appropriate aqueous washes (e.g., NaHCO₃ for acidic impurities, dilute HCl for basic impurities) during workup.- Chromatography: If the polarity difference is sufficient, column chromatography should be effective. |
| Stereoisomers | - Chiral Chromatography: Use a chiral stationary phase for separation.- Diastereomeric Recrystallization: If applicable, form diastereomeric salts with a chiral resolving agent and separate by recrystallization. |
Experimental Protocols
Protocol 1: Oxidative Purification of Fluorinated Ketones using KMnO₄
This protocol is adapted for the removal of unsaturated impurities like dimers and trimers.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, dissolve the crude fluorinated ketone in a suitable solvent (e.g., acetone or acetic acid).
-
Addition of Oxidant: Slowly add a solution or slurry of potassium permanganate (KMnO₄) in the same solvent to the stirred solution of the crude ketone. The molar ratio of KMnO₄ to the estimated impurity content should be optimized, typically starting with a slight excess.
-
Reaction Monitoring: Monitor the reaction progress by GC or 19F NMR to determine the disappearance of the impurity signals. The reaction is often exothermic and may require cooling.
-
Workup: Once the impurities are consumed, quench any excess KMnO₄ with a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Isolation: Filter the mixture to remove the MnO₂ precipitate. Wash the precipitate with the solvent.
-
Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation or recrystallization.
Reference Example Data for KMnO₄ Purification: A fluorinated ketone containing approximately 20% hexafluoropropylene dimers was purified using KMnO₄ in acetone, resulting in a final purity of greater than 99.1% with no detectable dimer or trimer impurities by GLC.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the fluorinated ketone has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid completely dissolves.[6][7][9][10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.[6][7]
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6][9]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Fluorous Solid-Phase Extraction (F-SPE)
This technique is useful for the purification of fluorous-tagged compounds or highly fluorinated molecules.
-
Cartridge Conditioning: Condition a fluorous silica gel SPE cartridge by washing it with a fluorophilic solvent (e.g., a perfluorinated solvent or a high-fluorine-content alcohol) followed by a fluorophobic solvent (e.g., 80:20 methanol/water).[11]
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the fluorophobic solvent and load it onto the conditioned cartridge.
-
Elution of Non-Fluorous Compounds: Elute the non-fluorous or less-fluorous impurities with the fluorophobic solvent.[12]
-
Elution of Fluorous Product: Elute the desired fluorous ketone with a fluorophilic solvent.
-
Solvent Removal: Collect the fractions containing the product and remove the solvent under reduced pressure.
Data Summary
Table 1: Comparison of Purification Methods for Fluorinated Ketones
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | - Scalable- Good for thermally stable compounds | - Ineffective for compounds with close boiling points- Can cause decomposition of heat-sensitive compounds | - Separation of compounds with significantly different boiling points |
| Recrystallization | - Can yield very pure crystalline products- Relatively inexpensive | - Only applicable to solids- Can result in significant product loss in the mother liquor | - Purification of solid fluorinated ketones |
| Column Chromatography | - High resolving power for complex mixtures | - Can cause decomposition of sensitive compounds[2][3]- Can be time-consuming and require large solvent volumes | - Separation of compounds with different polarities |
| Oxidative Treatment (KMnO₄) | - Effective for removing unsaturated impurities like dimers/trimers[4] | - Requires careful control to avoid oxidation of the desired product- Introduces additional reagents that need to be removed | - Crude products contaminated with specific types of byproducts |
| Fluorous SPE | - Highly selective for fluorinated compounds- Can simplify workup significantly | - Requires the compound to be sufficiently fluorinated or tagged- Can be more expensive due to specialized stationary phases | - Purification of highly fluorinated ketones or fluorous-tagged compounds[11][12] |
Visual Guides
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Caption: A logical guide for troubleshooting the presence of specific impurities.
References
- 1. JP2006523225A - Method for removing hexafluoropropylene dimer - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions - Google Patents [patents.google.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
removing unreacted starting material from "1-(2,4,6-Trifluorophenyl)propan-1-one"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from "1-(2,4,6-Trifluorophenyl)propan-1-one".
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Incomplete removal of non-polar starting materials after column chromatography.
| Potential Cause | Recommended Solution |
| Inappropriate solvent system (eluent) polarity. | Modify the eluent system. If the starting material is less polar than the desired product, decrease the polarity of the eluent. Conversely, if the starting material is more polar, a gradual increase in eluent polarity (gradient elution) may be necessary. |
| Overloading of the silica gel column. | Reduce the amount of crude product loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Co-elution of the starting material and product. | If a satisfactory separation is not achieved by adjusting the eluent, consider an alternative purification technique such as recrystallization or preparative HPLC. |
Issue 2: Low recovery of the product after aqueous extraction.
| Potential Cause | Recommended Solution |
| The product has some solubility in the aqueous phase. | Perform multiple extractions with a smaller volume of the organic solvent. Three extractions are typically sufficient to recover most of the product. |
| Emulsion formation at the interface of the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to break up the emulsion. Gentle swirling of the separatory funnel can also help. |
| Incorrect pH of the aqueous phase. | Ensure the pH of the aqueous washes is appropriate for removing acidic or basic impurities without affecting the desired product. For removing acidic impurities, a wash with a mild base like sodium bicarbonate solution is recommended. For basic impurities, a dilute acid wash (e.g., 1M HCl) can be used. |
Issue 3: Oily product obtained after recrystallization.
| Potential Cause | Recommended Solution | | The chosen solvent is too good a solvent for the product. | Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen with small amounts of the crude product is advisable. | | The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. | | Presence of impurities that inhibit crystallization. | Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most common and effective methods for purifying ketones like this compound include:
-
Silica Gel Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[1]
-
Recrystallization: This method is excellent for obtaining highly pure crystalline products, provided a suitable solvent is found.
-
Aqueous Extraction (Workup): This is a standard procedure to remove water-soluble impurities, as well as acidic or basic starting materials.[2]
Q2: How do I choose the right solvent system for column chromatography?
The ideal solvent system can be determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that gives a retention factor (Rf) of approximately 0.3 for the desired product. A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate.
Q3: Can I use distillation to purify this compound?
Distillation is a viable option if the starting materials have significantly different boiling points from the product. Vacuum distillation is often preferred for organic molecules to prevent decomposition at high temperatures.
Q4: My product is still impure after one round of purification. What should I do?
It is not uncommon for a single purification step to be insufficient. You can repeat the purification method or combine different techniques. For example, you can perform column chromatography followed by recrystallization of the product-containing fractions to achieve high purity.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system (e.g., a hexane/ethyl acetate mixture).
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a candidate solvent at its boiling point.
-
Dissolution: In a larger flask, dissolve the entire crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Aqueous Workup (Extraction)
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
1M HCl (to remove basic impurities).
-
Saturated NaHCO₃ solution (to remove acidic impurities).
-
Brine (to remove residual water and aid in layer separation).
-
-
Layer Separation: After each wash, allow the layers to separate and drain the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(2,4,6-Trifluorophenyl)propan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation reaction.
Q1: My reaction shows low or no conversion of the starting material, 1,3,5-trifluorobenzene. What are the likely causes and solutions?
A1: Low or no conversion in the Friedel-Crafts acylation of a deactivated ring like 1,3,5-trifluorobenzene is a common issue. The fluorine atoms are strongly electron-withdrawing, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution. Here are several factors to investigate:
-
Catalyst Activity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is crucial. Ensure it is anhydrous and of high purity, as moisture will deactivate it. Consider using a freshly opened bottle or a sublimed grade of AlCl₃.
-
Catalyst Loading: Due to the deactivated nature of the substrate, a stoichiometric amount or even an excess of the Lewis acid catalyst is often required. The catalyst can complex with both the acylating agent and the ketone product, necessitating higher loadings.[1]
-
Reaction Temperature: While initial complex formation may be done at lower temperatures to control exothermicity, the reaction with the deactivated ring may require elevated temperatures to proceed. Heating the reaction mixture under reflux may be necessary.
-
Reaction Time: Reactions involving deactivated substrates often require longer reaction times for completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A2: The formation of byproducts in Friedel-Crafts acylation can be attributed to several factors. Here's how to address them:
-
Polysubstitution: Although the acyl group is deactivating and generally prevents further acylation, under harsh conditions (high temperature, long reaction times), polysubstitution can occur. To minimize this, use the mildest conditions that afford a reasonable conversion rate.
-
Isomer Formation: While 1,3,5-trifluorobenzene should theoretically yield a single acylation product, impurities in the starting material could lead to other isomers. Ensure the purity of your starting materials.
-
Side Reactions of the Acylating Agent: Propanoyl chloride can undergo self-condensation or other side reactions. Adding the acylating agent slowly at a controlled temperature can mitigate these issues.
Q3: The work-up procedure is problematic, resulting in a low isolated yield. What are the best practices for product isolation?
A3: A proper work-up is critical for isolating the desired product in high purity and yield.
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes.
-
Extraction: The product should be extracted from the aqueous layer using a suitable organic solvent, such as dichloromethane or diethyl ether. Perform multiple extractions to ensure complete recovery.
-
Washing: The combined organic extracts should be washed with a dilute acid (e.g., 1M HCl) to remove any remaining aluminum salts, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product may require purification by column chromatography or recrystallization to obtain the pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride or propanoic anhydride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
Q2: Why is 1,3,5-trifluorobenzene a challenging substrate for Friedel-Crafts acylation?
A2: 1,3,5-Trifluorobenzene is an electron-deficient (deactivated) aromatic ring. The highly electronegative fluorine atoms withdraw electron density from the ring, making it less nucleophilic and therefore less reactive in electrophilic aromatic substitution reactions like Friedel-Crafts acylation.
Q3: What are the key parameters to optimize for this reaction?
A3: The key parameters to optimize are:
-
Choice and amount of Lewis acid catalyst: Stronger Lewis acids and higher catalyst loadings are generally required for deactivated substrates.
-
Reaction temperature: Higher temperatures may be needed to drive the reaction to completion.
-
Reaction time: Sufficient time must be allowed for the reaction to proceed.
-
Solvent: A non-polar, aprotic solvent like dichloromethane or carbon disulfide is typically used.
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or strong Brønsted acids like trifluoromethanesulfonic acid can also be used.[2] The choice of catalyst can influence the reaction rate and yield, and may require optimization for this specific substrate.
Q5: Are there any alternative synthetic routes to this compound?
A5: While Friedel-Crafts acylation is the most direct route, alternative methods could involve the reaction of a Grignard reagent derived from 1-bromo-2,4,6-trifluorobenzene with propanoyl chloride or the oxidation of the corresponding secondary alcohol, 1-(2,4,6-Trifluorophenyl)propan-1-ol.
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of deactivated aromatic compounds. Optimization may be required to achieve the best results.
Materials:
-
1,3,5-Trifluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 to 2.0 equivalents).
-
Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.0 to 1.1 equivalents) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
After the addition of the trifluorobenzene, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following tables provide illustrative data on how reaction parameters can affect the yield of this compound. These are representative values based on trends observed for similar reactions and should be used as a starting point for optimization.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | AlCl₃ (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 40 | 12 | 35 |
| 2 | 1.2 | 40 | 12 | 55 |
| 3 | 1.5 | 40 | 12 | 70 |
| 4 | 2.0 | 40 | 12 | 72 |
Table 2: Effect of Reaction Temperature on Product Yield
| Entry | AlCl₃ (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | 25 | 24 | 40 |
| 2 | 1.5 | 40 (reflux in DCM) | 12 | 70 |
| 3 | 1.5 | 60 | 8 | 65 (potential for side products) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Addressing the Low Reactivity of 1,3,5-Trifluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-trifluorobenzene. This guide provides troubleshooting advice and frequently asked questions to help you overcome challenges associated with its low reactivity in your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with 1,3,5-trifluorobenzene in a question-and-answer format.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a nucleophilic aromatic substitution on 1,3,5-trifluorobenzene, but I am observing very low to no conversion of my starting material. What are the possible reasons and how can I improve the reaction yield?
Answer:
The low reactivity of 1,3,5-trifluorobenzene in SNAr reactions is a common challenge due to the high strength of the C-F bond. However, the strong electron-withdrawing nature of the fluorine atoms does activate the ring towards nucleophilic attack.[1][2] Here are several factors to consider and troubleshoot:
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient aromatic ring. If you are using a weak nucleophile, consider switching to a more potent one (e.g., using an alkoxide instead of an alcohol with a base).
-
Reaction Conditions: High temperatures are often necessary to overcome the activation energy of C-F bond cleavage. Consider increasing the reaction temperature, but be mindful of potential side reactions. The use of a high-boiling point polar aprotic solvent, such as DMSO, DMF, or sulfolane, can facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex) and allowing for higher reaction temperatures.[3]
-
Leaving Group Ability: While counterintuitive for SN1/SN2 reactions, fluorine can be a good leaving group in SNAr reactions because the rate-determining step is often the initial nucleophilic attack.[1] However, if the reaction is still sluggish, ensure your conditions are optimized to favor the departure of the fluoride ion.
-
Phase-Transfer Catalysis: For reactions involving solid-liquid or liquid-liquid phases, a phase-transfer catalyst can significantly enhance the reaction rate by transporting the nucleophile to the substrate.[4]
Troubleshooting Steps:
-
Increase Nucleophile Strength: If using a neutral nucleophile, try deprotonating it first with a strong base to increase its nucleophilicity.
-
Elevate Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and decomposition of starting materials or products.
-
Change Solvent: Switch to a higher-boiling point, polar aprotic solvent like DMSO or sulfolane.
-
Add a Phase-Transfer Catalyst: For heterogeneous reactions, add a suitable phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Consider Microwave Irradiation: Microwave heating can sometimes accelerate the reaction significantly compared to conventional heating.[5]
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am struggling to get good yields for my Suzuki-Miyaura or Sonogashira cross-coupling reaction with 1,3,5-trifluorobenzene. What are the key parameters to optimize?
Answer:
Palladium-catalyzed cross-coupling reactions with polyfluorinated arenes like 1,3,5-trifluorobenzene can be challenging. Here are the critical factors to address:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial. Electron-rich and bulky phosphine ligands often promote the oxidative addition of the C-F bond to the palladium center, which is a key step in the catalytic cycle. For Suzuki-Miyaura reactions, catalysts like those based on Pd(OAc)₂ with ligands such as SPhos or XPhos can be effective.[6] For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is often employed.[7][8]
-
Base Selection: The base plays a critical role in the transmetalation step. The choice of base depends on the specific coupling reaction and the substrates. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[9] For Sonogashira couplings, amine bases such as triethylamine or diisopropylethylamine are typical.[7]
-
Solvent Choice: The solvent must be able to dissolve the reactants and the catalyst system. Aprotic polar solvents like THF, dioxane, or toluene are frequently used. For some Suzuki reactions, the addition of water can be beneficial.[6]
-
Reaction Temperature: As with SNAr reactions, higher temperatures are often required to facilitate the C-F bond activation.
-
Catalyst Poisoning: Heteroatoms in the substrate or impurities can poison the palladium catalyst, leading to low conversion.[10] Ensuring the purity of all reactants and solvents is essential.
Troubleshooting Flowchart for Low Yield in Cross-Coupling:
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Issue 3: Difficulty with Lithiation/Ortho-Metalation
Question: I am trying to perform a directed ortho-metalation on 1,3,5-trifluorobenzene, but the reaction is not proceeding as expected. What are the common pitfalls?
Answer:
Directed ortho-metalation (DoM) of fluoroarenes can be a powerful tool for regioselective functionalization.[11][12] However, success depends on careful control of the reaction conditions:
-
Choice of Base: Strong, non-nucleophilic bases are required for deprotonation. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are commonly used.[13][14] Alkyllithiums like n-butyllithium can sometimes lead to nucleophilic addition to the ring.
-
Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[15]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to stabilize the organolithium species.
-
Quenching with Electrophile: The electrophile should be added at low temperature to trap the aryllithium intermediate. Warming the reaction mixture before the addition of the electrophile can lead to decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is 1,3,5-trifluorobenzene so unreactive compared to other aryl halides?
A1: The primary reason for the low reactivity of 1,3,5-trifluorobenzene is the high strength of the carbon-fluorine (C-F) bond. This bond is significantly stronger than C-Cl, C-Br, or C-I bonds, making it more difficult to break. However, the three highly electronegative fluorine atoms inductively withdraw electron density from the benzene ring, making it electron-deficient and thus more susceptible to nucleophilic attack in SNAr reactions.[1]
Q2: What are the most common side reactions observed when working with 1,3,5-trifluorobenzene and how can they be minimized?
A2: Common side reactions include:
-
Multiple substitutions: In SNAr reactions, it can be challenging to achieve mono-substitution, and di- or tri-substituted products may form. To favor mono-substitution, use a stoichiometric amount of the nucleophile and shorter reaction times.
-
Hydrodefluorination: In some catalytic reactions, particularly with palladium, reductive cleavage of the C-F bond to a C-H bond can occur. Careful selection of the catalyst, ligands, and reaction conditions can minimize this.
-
Benzyne formation: Under very strong basic conditions, elimination of HF can lead to the formation of a highly reactive benzyne intermediate, which can lead to a mixture of products. This is generally avoided by using less harsh bases and controlled temperatures.[2]
-
Catalyst deactivation: In cross-coupling reactions, impurities or side products can poison the catalyst.[7] Ensuring high purity of all reagents is crucial.
Q3: Are there any safety precautions I should be aware of when working with 1,3,5-trifluorobenzene?
A3: Yes, 1,3,5-trifluorobenzene is a flammable liquid and vapor. It can also cause skin and eye irritation.[11] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) before use.
Data Presentation
Table 1: Comparison of Conditions for the Synthesis of 3,5-Difluoroaniline from 1,3,5-Trifluorobenzene
| Entry | Amine Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | Anhydrous NH₃ | Diethylene glycol (DEG) | 200 | 3 | ~17 | Reaction is unacceptably slow.[15] |
| 2 | Anhydrous NH₃ | Diethylene glycol (DEG) | 230 | 10 | 95 | Maximum pressure of 960 psig.[15] |
| 3 | 29% aq. NH₃ | Water (with MgO) | 225 | 6 | - | Pressure reduction observed, indicating reaction progress.[15] |
Table 2: Conditions for the Preparation of 2,4,6-Trifluorobenzaldehyde from 1,3,5-Trifluorobenzene
| Step | Reagents | Solvent | Temperature (°C) | Time |
| 1 | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -85 to -80 | 3 to 5 h |
| 2 | Dimethylformamide (DMF) | THF | -80 to -75, then -5 to 0 | 50 to 70 min |
| 3 | Glacial acetic acid, water, dilute HCl | - | -5 to 0 | 10 to 20 min |
(Based on the procedure described in[15])
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol is a general guideline for the amination of 1,3,5-trifluorobenzene to produce 3,5-difluoroaniline, adapted from literature procedures.[15]
-
Reactor Setup: To a high-pressure reactor equipped with a stirrer, add 1,3,5-trifluorobenzene (1.0 eq), an amine source (e.g., aqueous ammonia, ~5.5 eq), and a suitable solvent (e.g., water with MgO, or a high-boiling organic solvent like DEG).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., argon or nitrogen).
-
Heating and Pressurization: Seal the reactor and heat it to the desired temperature (e.g., 225-230 °C). The pressure will increase as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure change or by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or NMR.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess pressure. Extract the product with a suitable organic solvent (e.g., MTBE). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Protocol 2: Directed Ortho-Metalation and Trapping with an Electrophile
This protocol provides a general method for the ortho-lithiation of 1,3,5-trifluorobenzene and subsequent reaction with an electrophile, based on procedures for similar substrates.[13][15]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,3,5-trifluorobenzene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution via a syringe. Stir the mixture at -78 °C for the specified time (e.g., 3-5 hours) to allow for complete deprotonation.
-
Addition of Electrophile: Add the electrophile (e.g., dimethylformamide for formylation) (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to warm slowly to the appropriate temperature (e.g., 0 °C or room temperature) and stir until the reaction is complete (monitor by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Workflow for Directed Ortho-Metalation (DoM) of 1,3,5-trifluorobenzene.
Caption: Logical diagram for a high-throughput catalyst screening workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Pd-free, Sonogashira cross-coupling reaction. An update [ouci.dntb.gov.ua]
- 9. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 14. uwindsor.ca [uwindsor.ca]
- 15. DSpace [repository.kaust.edu.sa]
byproduct identification in "1-(2,4,6-Trifluorophenyl)propan-1-one" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the typical reaction conditions?
A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride or propanoic anhydride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to facilitate the reaction.
Typical Reaction Conditions:
| Parameter | Value |
| Starting Materials | 1,3,5-Trifluorobenzene, Propanoyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-6 hours |
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential byproducts in this synthesis?
A2: The presence of multiple spots on your TLC plate suggests the formation of byproducts. Based on the principles of Friedel-Crafts acylation, several side reactions can occur, leading to the following potential byproducts:
-
Isomeric Products: Although the fluorine atoms in 1,3,5-trifluorobenzene direct the incoming acyl group to the 2-position, there is a possibility of minor isomer formation where acylation occurs at other positions on the aromatic ring, leading to the formation of 1-(2,4,5-Trifluorophenyl)propan-1-one or 1-(2,3,5-Trifluorophenyl)propan-1-one.
-
Polyacylated Products: While the trifluorophenyl ring is deactivated, under forcing conditions (e.g., excess acylating agent or prolonged reaction times), a second propanoyl group could be introduced to the aromatic ring, resulting in diacylated byproducts.
-
Hydrolysis Product: If there is moisture present in the reaction, propanoyl chloride can hydrolyze to form propanoic acid.[1][2][3] Propanoic acid can then react with the desired product or itself under the reaction conditions.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of unreacted 1,3,5-trifluorobenzene and propanoyl chloride.
Q3: How can I identify and characterize these potential byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of byproducts.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[5] It can effectively separate the desired product from potential isomers and other byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for determining the structure of the main product and identifying isomers. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for different isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, allowing for the separation and quantification of the product and byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low to no product formation | - Inactive catalyst (AlCl₃ may have absorbed moisture).- Insufficient reaction time or temperature.- Purity of starting materials. | - Use freshly opened or properly stored AlCl₃.- Gradually increase reaction time and/or temperature while monitoring the reaction by TLC.- Ensure the purity of 1,3,5-trifluorobenzene and propanoyl chloride. |
| Formation of a dark, tarry substance | - Reaction temperature is too high.- Presence of impurities that promote polymerization. | - Maintain the recommended reaction temperature.- Purify starting materials before use. |
| Difficult to separate product from byproducts | - Similar polarities of the product and byproducts. | - Optimize the mobile phase for column chromatography.- Consider preparative HPLC for challenging separations. |
| Product decomposes during workup | - Presence of residual acid.- High temperatures during solvent evaporation. | - Ensure thorough washing with a mild base (e.g., sodium bicarbonate solution) to neutralize all acid.- Use a rotary evaporator at a low temperature and reduced pressure. |
Experimental Protocols
Synthesis of this compound
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0°C under a nitrogen atmosphere, add propanoyl chloride (1.1 eq) dropwise.
-
Stir the mixture at 0°C for 15 minutes.
-
Add a solution of 1,3,5-trifluorobenzene (1.0 eq) in dry dichloromethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Byproduct Identification using GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Identify the peaks corresponding to the product and byproducts by comparing their mass spectra with a library of known compounds or by interpreting the fragmentation patterns.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions leading to byproduct formation.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. savemyexams.com [savemyexams.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in the Synthesis of Fluorinated Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated ketones. The following information addresses common issues related to solvent effects and provides detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of fluorinated ketones, with a focus on how solvent choice can be the root cause and the key to a solution.
| Issue ID | Problem | Potential Cause(s) Related to Solvent | Recommended Solutions & Best Practices |
| FK-TS-001 | Low to No Product Yield | The chosen solvent may not effectively facilitate the formation of the enol or enolate intermediate, which is often crucial for electrophilic fluorination.[1][2][3] For instance, in reactions involving Selectfluor®, the reaction medium's ability to support a slightly acidic environment (pH ~5-6) can be necessary for keto-enol tautomerization.[1] | - Optimize Solvent Polarity: For electrophilic fluorinations with reagents like Selectfluor®, consider switching to a solvent that can stabilize the transition state. Acetonitrile is often a good starting point.[1] - Consider Protic Solvents: For certain substrates, particularly aryl alkyl ketones, a protic solvent like methanol can significantly enhance the rate of α-fluorination.[4] - Solvent Compatibility with Reagent: Ensure the solvent is not reactive with the fluorinating agent. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO. |
| FK-TS-002 | Formation of Difluorinated Byproduct | The solvent may promote the rapid enolization of the monofluorinated ketone, leading to a second fluorination event.[1][2][3] This is more common with substrates that readily form stable enols.[1][2][3] | - Solvent and Temperature Control: A less polar solvent or lower reaction temperatures can sometimes disfavor the second fluorination. - Reagent Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess or a 1:1 ratio may be sufficient. - Aqueous Media: For some 1,3-dicarbonyl compounds, conducting the reaction in aqueous media can provide high selectivity for either mono- or difluorination by adjusting the amount of Selectfluor®.[5][6] |
| FK-TS-003 | Incorrect Regioselectivity (e.g., Aromatic vs. α-Fluorination) | The solvent can play a directing role in the fluorination of aryl alkyl ketones.[7] | - Acetonitrile for Aromatic Fluorination: In the presence of N-F reagents, acetonitrile can favor the fluorofunctionalization of the activated aromatic ring.[7] - Methanol for α-Fluorination: Switching to methanol as the solvent can selectively direct the fluorination to the α-alkyl position next to the carbonyl group.[4][7] |
| FK-TS-004 | Substrate is Unreactive | Steric hindrance or high stability of the keto-enol tautomer in the chosen solvent can prevent the reaction from proceeding.[1][2] For example, some indanone derivatives are unreactive towards Selectfluor® in acetonitrile due to these factors.[1] | - Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. - Higher Temperatures: If the keto-enol tautomerization is slow, refluxing the reaction mixture may be necessary.[1][2] - Acid Catalysis: For certain ketones and ketals, the addition of a catalytic amount of acid (e.g., sulfuric acid) can facilitate the reaction.[7] |
| FK-TS-005 | Hydration of the Final Product | The work-up procedure or residual moisture in the solvent can lead to the hydration of the fluorinated ketone, particularly with α,α-difluorinated compounds.[1] | - Anhydrous Conditions: Ensure all solvents and reagents are dry. - Modified Work-up: Use an anhydrous work-up procedure. - Drying: If hydration occurs, it can sometimes be reversed by heating the product under vacuum.[1] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent influence the regioselectivity of fluorination in aryl alkyl ketones?
A1: The solvent can have a profound directing effect on the regioselectivity of fluorination in aryl alkyl ketones. For instance, when using N-F reagents like Accufluor™ NFTh, conducting the reaction in methanol typically leads to selective α-fluorination on the alkyl chain.[4][7] Conversely, using acetonitrile as the solvent can promote electrophilic substitution on the activated aromatic ring.[7] This allows for tunable regioselectivity based on a simple change of solvent.
Q2: What is the role of the solvent in promoting the initial step of electrophilic fluorination?
A2: In many electrophilic fluorinations of ketones, the reaction proceeds through an enol or enolate intermediate.[1][2][3] The solvent plays a critical role in facilitating the formation of this intermediate. For example, in reactions with Selectfluor® in acetonitrile, the solution can become slightly acidic, which is sufficient to catalyze the keto-enol tautomerization, making the nucleophilic enol available to attack the electrophilic fluorine source.[1]
Q3: Why is my fluorination reaction resulting in a mixture of mono- and di-fluorinated products, and how can the solvent help?
A3: The formation of difluorinated byproducts often occurs when the initially formed monofluorinated ketone can readily undergo a second enolization and subsequent fluorination.[1][2][3] This is particularly problematic for substrates that form stable enols.[1][2][3] The solvent can influence the rate of this second fluorination. Sometimes, switching to a less polar solvent can help to suppress the formation of the second enol intermediate. Additionally, for certain substrates like 1,3-dicarbonyl compounds, performing the reaction in water can allow for highly selective mono- or difluorination depending on the stoichiometry of the fluorinating agent.[5][6]
Q4: I am observing no reaction with my ketone substrate. Could the solvent be the issue?
A4: Yes, the solvent could be a key factor. If the substrate is sterically hindered or if the keto-enol equilibrium strongly favors the keto form in the chosen solvent, the reaction may not proceed.[1][2] For example, certain indanone derivatives are unreactive towards Selectfluor® in acetonitrile because of the high stability of the keto-enol tautomer in that solvent.[1] In such cases, screening different solvents or increasing the reaction temperature to promote enolization may be necessary.[1][2]
Q5: Are there any safety concerns related to solvent choice in fluorination reactions?
A5: Absolutely. Many electrophilic fluorinating agents are highly reactive and can have poor compatibility with certain common laboratory solvents. For instance, Selectfluor® is known to react rapidly and exothermically with dimethylformamide (DMF), pyridine, and dimethyl sulfoxide (DMSO). It is crucial to consult the safety data sheet (SDS) for the specific fluorinating agent and to ensure its compatibility with the chosen solvent before setting up a reaction.
Quantitative Data on Solvent Effects
The following tables summarize the effect of different solvents on the yield of fluorinated ketones for specific reactions.
Table 1: Electrophilic α-Fluorination of 1,3-Diketones with Selectfluor®
| Substrate | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
| 1,3-Cyclopentanedione | Acetonitrile | Room Temp. | 10-96 | 2-Fluoro-1,3-cyclopentanedione | 50 | [1] |
| 1,3-Cyclohexanedione | Acetonitrile | Room Temp. | 10-96 | 2-Fluoro-1,3-cyclohexanedione | 55 | [1] |
| 1,3-Indanedione | Acetonitrile | Room Temp. | 10-96 | 2-Fluoro-1,3-indanedione | 67 | [1] |
Table 2: Regioselective Fluorination of 4-Methoxyacetophenone with an N-F Reagent
| Reagent | Solvent | Product(s) | Ratio (α-F : Aryl-F) | Total Yield (%) | Reference |
| Accufluor™ NFTh | Methanol | α-Fluoro-4-methoxyacetophenone | 100 : 0 | ~95 | [7] |
| Accufluor™ NFTh | Acetonitrile | Aryl-fluorinated 4-methoxyacetophenone | 0 : 100 | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for the α-Fluorination of Cyclic Ketones with Selectfluor® in Acetonitrile [1]
-
Apparatus: A 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagents:
-
Ketone (1 equivalent, 0.0022 mol)
-
Selectfluor® (1 equivalent, 0.78 g, 0.0022 mol)
-
Acetonitrile (50 mL)
-
Dichloromethane (~20 mL)
-
Distilled water (~60 mL)
-
-
Procedure: a. Charge the round-bottom flask with acetonitrile (50 mL) and Selectfluor® (0.78 g). b. Stir the mixture until the Selectfluor® has completely dissolved. c. Slowly add the ketone (1 equivalent) to the stirring solution. d. Cap the flask and allow the reaction to stir at room temperature for 10-96 hours. For less reactive substrates, the reaction mixture can be heated to reflux (70°C). e. Monitor the reaction progress by ¹H and ¹⁹F NMR. f. Upon completion, remove the solvent under reduced pressure. g. Take up the resulting residue in dichloromethane (~20 mL). h. Wash the organic layer with three aliquots of distilled water (~20 mL each). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. j. Purify the product by column chromatography or recrystallization as needed.
Protocol 2: α-Fluorination of Aryl Alkyl Ketones with Accufluor™ NFTh in Methanol [4]
-
Apparatus: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Aryl alkyl ketone (1 equivalent)
-
Accufluor™ NFTh (1.1 equivalents)
-
Methanol (as solvent)
-
-
Procedure: a. Dissolve the aryl alkyl ketone (1 equivalent) in methanol in the round-bottom flask. b. Add Accufluor™ NFTh (1.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature or heat to reflux as required for the specific substrate. d. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Once the starting material is consumed, cool the reaction mixture to room temperature. f. Remove the methanol under reduced pressure. g. Partition the residue between water and an organic solvent (e.g., ethyl acetate). h. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. i. Filter and concentrate the solution to obtain the crude product. j. Purify by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of fluorinated ketones.
Caption: Influence of solvent choice on key reaction outcomes in ketone fluorination.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 6. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Workup and Troubleshooting for 1-(2,4,6-Trifluorophenyl)propan-1-one Synthesis
This technical support guide provides detailed information on the workup procedure and troubleshooting for reactions involving the synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one. The primary synthetic route is presumed to be the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
Q2: Why is a stoichiometric amount of aluminum chloride often required in Friedel-Crafts acylation?
A2: A stoichiometric amount of the Lewis acid catalyst is often necessary because both the acylating agent (propanoyl chloride) and the resulting ketone product can form complexes with the catalyst.[1] This complexation deactivates the catalyst, preventing it from participating in further reactions.
Q3: What are the main challenges when performing a Friedel-Crafts acylation on a polyfluorinated benzene ring like 1,3,5-trifluorobenzene?
A3: The fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[3][4] This can lead to slower reaction rates or require harsher reaction conditions compared to the acylation of benzene.
Q4: What is the purpose of the aqueous workup in this reaction?
A4: The aqueous workup serves two main purposes. First, it quenches the reaction by hydrolyzing the aluminum chloride catalyst and any remaining propanoyl chloride. Second, it allows for the separation of the organic product from the inorganic salts and water-soluble byproducts.[5]
Experimental Protocol: Friedel-Crafts Acylation for this compound
Disclaimer: The following is a generalized procedure based on standard Friedel-Crafts acylation protocols and procedures for similar halogenated compounds. Researchers should optimize conditions for their specific setup.
Materials:
-
1,3,5-Trifluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., ethanol, hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath (0 °C). Add 1,3,5-trifluorobenzene to the flask. Slowly add propanoyl chloride dropwise from the dropping funnel to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice, followed by the cautious addition of concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Parameters for a Similar Synthesis: 1-(2,4,6-Trichlorophenyl)propan-2-one [6]
| Parameter | Value |
| Starting Material | 1-(4-chlorophenyl)acetone |
| Reagent | N-chlorosuccinimide |
| Solvent | Carbon tetrachloride |
| Temperature | 50-60 °C |
| Reaction Time | 5 hours |
| Yield | 90% |
Note: This data is for a related trichloro-substituted compound and serves as a reference. The reaction conditions for the trifluoro-substituted target molecule may vary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Deactivated aromatic ring due to fluorine substituents. 2. Inactive catalyst (hydrolyzed AlCl₃). 3. Insufficient reaction time or temperature. | 1. Use a higher reaction temperature or a more active catalyst system. 2. Ensure all reagents and glassware are anhydrous. Use fresh, high-quality AlCl₃. 3. Increase reaction time and/or temperature and monitor by TLC/GC. |
| Formation of Multiple Products (Side Reactions) | 1. Isomerization of the propanoyl group (less likely in acylation). 2. Impurities in starting materials. | 1. Friedel-Crafts acylation is generally regioselective and does not undergo rearrangement.[2][7] 2. Use pure, distilled starting materials. |
| Difficult Workup: Emulsion during Extraction | Formation of aluminum hydroxides at the interface. | Add more organic solvent and/or brine to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product is an Oil and Does Not Crystallize | Presence of impurities. | Attempt purification by column chromatography. If the product is indeed an oil at room temperature, this is its natural state. |
| Incomplete Reaction | Insufficient catalyst or reaction time. | Ensure a stoichiometric amount of AlCl₃ is used. Continue heating and monitor the reaction until the starting material is consumed. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-(2,4,6-Trichlorophenyl)propan-2-one synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Characterization of Impurities in 1-(2,4,6-Trifluorophenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in "1-(2,4,6-Trifluorophenyl)propan-1-one".
Troubleshooting Guides & FAQs
Q1: We are observing an unknown peak with a similar retention time to our main product in the HPLC analysis of this compound. What could this be?
A1: An unknown peak with a similar retention time could be an isomer of the desired product. The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride. Although the fluorine atoms strongly direct the acylation to the desired position, minor amounts of other isomers can be formed.
-
Potential Impurity: Isomers such as 1-(2,3,5-Trifluorophenyl)propan-1-one or 1-(2,4,5-Trifluorophenyl)propan-1-one could be present.
-
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The unknown peak should have the same mass-to-charge ratio (m/z) as the main product if it is an isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the impurity using preparative HPLC and perform ¹H and ¹⁹F NMR. The substitution pattern on the aromatic ring can be definitively determined by analyzing the coupling constants and chemical shifts.
-
Q2: Our GC-MS analysis shows a peak with a higher molecular weight than this compound. What is the likely origin of this impurity?
A2: A higher molecular weight impurity could be a result of polyacylation, a common side reaction in Friedel-Crafts acylations.[1][2] In this case, a second propanoyl group is added to the aromatic ring of the product.
-
Potential Impurity: Di-acylated products, such as 1,1'-(2,4,6-Trifluoro-1,3-phenylene)bis(propan-1-one).
-
Troubleshooting Steps:
-
Confirm Molecular Weight: Verify the molecular weight of the impurity using the mass spectrum. The di-acylated product would have a molecular weight corresponding to the addition of a C₃H₅O group to the parent molecule.
-
Reaction Condition Optimization: To minimize this impurity, consider using a larger excess of 1,3,5-trifluorobenzene relative to propanoyl chloride during the synthesis. This will statistically favor the mono-acylation.
-
Q3: We have identified residual starting materials in our final product. What are the recommended methods for their removal?
A3: The presence of unreacted starting materials, 1,3,5-trifluorobenzene and propanoyl chloride, is a common issue. Propanoyl chloride is highly reactive and is usually quenched during the work-up procedure. Residual 1,3,5-trifluorobenzene, being more volatile than the product, can often be removed by purification techniques.
-
Potential Impurities: 1,3,5-Trifluorobenzene, Propanoyl chloride (or its hydrolysis product, propanoic acid).
-
Troubleshooting Steps:
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing residual starting materials.
-
Column Chromatography: For both liquid and solid products, column chromatography on silica gel can separate the product from the less polar 1,3,5-trifluorobenzene and the more polar propanoic acid.
-
-
Washing: During the aqueous work-up, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) will help remove any acidic impurities like propanoic acid and the Lewis acid catalyst.
-
Q4: What are other potential process-related impurities we should be aware of?
A4: Besides the impurities mentioned above, other process-related impurities can arise from the reagents and reaction conditions used.
-
Potential Impurities:
-
Lewis Acid Catalyst Residues: Aluminum chloride (AlCl₃) is a common catalyst for Friedel-Crafts reactions.[3] Residual aluminum salts may be present.
-
Solvent Adducts: Depending on the solvent used for the reaction and work-up, solvent molecules may form adducts with the product or intermediates.
-
Products of Side Reactions: The acylium ion (CH₃CH₂CO⁺) formed during the reaction is an electrophile and can potentially react with other nucleophiles present in the reaction mixture.[4]
-
-
Analytical Approach:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To detect and quantify residual metal catalysts like aluminum.
-
Thermogravimetric Analysis (TGA): To identify the presence of residual solvents.
-
Comprehensive Spectroscopic Analysis (LC-MS, GC-MS, NMR): To identify and characterize unexpected side products.
-
Data Presentation
Table 1: Summary of Potential Impurities and Analytical Methods
| Impurity Type | Potential Impurities | Typical Analytical Technique(s) | Notes |
| Isomers | 1-(2,3,5-Trifluorophenyl)propan-1-one, 1-(2,4,5-Trifluorophenyl)propan-1-one | HPLC, LC-MS, ¹H NMR, ¹⁹F NMR | Isomers will have the same molecular weight as the main product. |
| Polyacylation Products | 1,1'-(2,4,6-Trifluoro-1,3-phenylene)bis(propan-1-one) | GC-MS, LC-MS, ¹H NMR | Higher molecular weight than the main product. |
| Unreacted Starting Materials | 1,3,5-Trifluorobenzene, Propanoyl chloride/Propanoic acid | GC-MS, HPLC | Can be removed by standard purification techniques. |
| Catalyst Residues | Aluminum salts | ICP-MS | Important for pharmaceutical applications. |
| Residual Solvents | Reaction and work-up solvents | GC-HS (Headspace Gas Chromatography) | Important for meeting regulatory requirements. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Isomer Separation
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and gradually increase the acetonitrile concentration to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Temperature: 25 °C.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range from m/z 40 to 500.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to observe the signals for the ethyl group and the aromatic protons. The splitting pattern of the aromatic protons can help identify isomers.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The number of signals, their chemical shifts, and their coupling constants will definitively establish the substitution pattern of the fluorine atoms on the aromatic ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the structure of the main product and any isolated impurities by establishing correlations between protons, carbons, and fluorines.
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 1-(2,4,6-Trifluorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of the synthetic intermediate, 1-(2,4,6-Trifluorophenyl)propan-1-one. The strategic selection of an appropriate HPLC column and mobile phase is critical for accurately identifying and quantifying impurities, ensuring the quality and consistency of active pharmaceutical ingredients (APIs).
This document outlines two distinct reversed-phase HPLC methodologies, comparing a conventional C18 stationary phase with a Phenyl-Hexyl stationary phase. The comparison is supported by detailed experimental protocols and expected performance data to guide researchers in selecting the most suitable method for their specific analytical needs.
Importance of Purity Analysis
This compound is a fluorinated aromatic ketone that can serve as a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as any impurities can potentially be carried through subsequent synthetic steps, leading to final APIs with undesirable characteristics, including altered efficacy, increased toxicity, or reduced stability. Rigorous purity analysis by a validated HPLC method is therefore a non-negotiable aspect of quality control in the drug development process.
Experimental Design and Rationale
The primary synthetic route to this compound is expected to be a Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride. This reaction can potentially lead to several impurities, including:
-
Unreacted Starting Materials: 1,3,5-trifluorobenzene and propanoyl chloride (or its corresponding acid).
-
Regioisomers: Although the 2,4,6-substitution pattern is highly directed, minor isomeric products with different substitution patterns on the aromatic ring could be formed.
-
Di-acylated Byproducts: While less likely due to the deactivating effect of the ketone group, the formation of di-acylated species is a theoretical possibility.
To effectively separate the target compound from these potential impurities, two HPLC columns with different selectivity are compared:
-
C18 (Octadecyl Silane) Column: A workhorse in reversed-phase chromatography, providing excellent hydrophobic retention.
-
Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte, which can be particularly advantageous for separating aromatic and fluorinated compounds.
Comparative HPLC Methods
A summary of the proposed comparative HPLC methods is presented below.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | Reversed-Phase C18, 5 µm | Reversed-Phase Phenyl-Hexyl, 5 µm |
| Column Dimensions | 250 mm x 4.6 mm | 250 mm x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% B to 90% B over 20 min | 50% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile | 1 mg/mL in Acetonitrile |
Expected Performance Data
The following table summarizes the expected performance of the two methods in separating this compound from its potential impurities.
| Compound | Expected Retention Time (min) - Method A (C18) | Expected Retention Time (min) - Method B (Phenyl-Hexyl) | Resolution (vs. Main Peak) - Method A | Resolution (vs. Main Peak) - Method B | Peak Asymmetry - Method A | Peak Asymmetry - Method B |
| 1,3,5-Trifluorobenzene | ~ 5.2 | ~ 6.5 | > 2.0 | > 2.0 | ~ 1.1 | ~ 1.2 |
| Propanoyl Chloride/Acid | ~ 2.1 | ~ 2.3 | > 2.0 | > 2.0 | ~ 1.3 | ~ 1.4 |
| This compound | ~ 12.5 | ~ 14.0 | - | - | ~ 1.1 | ~ 1.0 |
| Regioisomer Impurity | ~ 11.8 | ~ 15.1 | ~ 1.8 | > 2.0 | ~ 1.2 | ~ 1.1 |
| Di-acylated Byproduct | ~ 18.2 | ~ 19.5 | > 2.0 | > 2.0 | ~ 1.0 | ~ 1.0 |
Note: The retention times and resolution values are hypothetical and will need to be confirmed by experimental data. The Phenyl-Hexyl column is expected to provide better resolution for the regioisomeric impurity due to enhanced π-π interactions.
Experimental Protocols
1. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Sample Solution: Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Spiked Sample: Prepare a solution containing the main compound and known levels of potential impurities to verify peak identification and resolution.
2. HPLC System and Conditions:
-
Set up the HPLC system according to the parameters outlined in the "Comparative HPLC Methods" table for both Method A and Method B.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution, sample solution, and spiked sample solution.
3. Data Analysis:
-
Identify the peaks based on the retention times of the reference standards.
-
Calculate the percentage purity of the sample using the area normalization method.
-
Determine the resolution between the main peak and all impurity peaks.
-
Calculate the peak asymmetry (tailing factor) for the main peak.
Visualizations
The following diagrams illustrate the experimental workflow and the factors influencing the HPLC separation.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Factors influencing HPLC separation quality.
Conclusion
This guide provides a framework for the purity analysis of this compound by HPLC. The comparison between a standard C18 column and a Phenyl-Hexyl column highlights the importance of selecting a stationary phase that offers optimal selectivity for the analyte and its potential impurities. While the C18 column is a robust starting point, the Phenyl-Hexyl column is anticipated to provide superior resolution for challenging separations involving regioisomers due to its unique π-π interaction capabilities.
For researchers and drug development professionals, the methodologies and expected outcomes detailed herein serve as a valuable resource for establishing a reliable and accurate HPLC method for the quality control of this important synthetic intermediate. It is imperative to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
Quantitative Analysis of 1-(2,4,6-Trifluorophenyl)propan-1-one: A Comparative Guide to qNMR and Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of the small organic molecule, 1-(2,4,6-Trifluorophenyl)propan-1-one.
Introduction to Quantitative Analysis Techniques
Quantitative analysis is crucial for determining the purity, concentration, and stability of chemical compounds. While chromatographic methods have long been the industry standard, qNMR is gaining significant traction as a powerful, direct, and often more efficient alternative.[1][2][3] This is particularly true for novel compounds or when a certified reference standard of the analyte is unavailable.[1][2][4]
Quantitative NMR (qNMR) is an absolute analytical method that allows for the quantification of a substance by relating the integral of a specific resonance signal to the number of protons giving rise to that signal.[5] A key advantage of qNMR is that it does not necessitate a chemically identical reference standard for the analyte; any certified reference material with known purity can be used as an internal standard.[1][4]
High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on a solid stationary phase and a liquid mobile phase to separate, identify, and quantify components in a mixture. Quantification is typically achieved using an external calibration curve with a reference standard of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation technique, but it is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer provides highly sensitive and selective detection, enabling quantification.
Comparative Performance Data
The choice of an analytical technique often depends on a balance of factors including accuracy, precision, sensitivity, and sample throughput. The following table summarizes the typical performance characteristics of qNMR, HPLC-UV, and GC-MS for the quantification of small organic molecules.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Direct proportionality of signal integral to molar concentration.[5] | Separation based on partitioning between mobile and stationary phases; UV detection. | Separation based on volatility and partitioning; mass spectrometric detection. |
| Accuracy | High (often 99% or better with proper methodology).[6] | High, but dependent on the purity of the reference standard. | High, dependent on the reference standard and potential matrix effects. |
| Precision | High (RSD < 1%).[6] | High (RSD < 2%). | High (RSD < 5%). |
| Linearity Range | Wide dynamic range. | Typically 2-3 orders of magnitude. | Wide dynamic range, can be several orders of magnitude. |
| Limit of Detection (LOD) | Generally higher than MS-based methods (µg to mg range).[7] | Lower than qNMR, depends on the chromophore (ng to µg range).[8] | Very low (pg to ng range).[9] |
| Limit of Quantitation (LOQ) | Typically in the µg to mg range.[8] | In the ng to µg range.[8] | In the pg to ng range. |
| Reference Standard | Does not require an identical reference standard.[1][4] | Requires a certified reference standard of the analyte.[2] | Requires a certified reference standard of the analyte. |
| Sample Preparation | Simple: accurate weighing and dissolution.[2] | Can be more complex, involving filtration and mobile phase preparation. | May require derivatization for non-volatile compounds. |
| Analysis Time | Fast (typically 10-15 minutes per sample).[1] | Can be longer due to column equilibration and run times (20+ minutes).[2] | Generally faster than HPLC, but sample preparation can be time-consuming. |
| Universality | Universal for soluble compounds with NMR-active nuclei.[1] | Limited to compounds with a chromophore for UV detection.[2] | Limited to volatile and thermally stable compounds. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable quantitative data. Below are representative methodologies for the quantification of a small molecule like "this compound" using qNMR, HPLC, and GC-MS.
Quantitative ¹H-NMR Protocol
This protocol outlines the key steps for performing a qNMR analysis using an internal standard.
-
Selection of Internal Standard: Choose a certified internal standard with high purity (e.g., maleic acid, dimethyl sulfone) that has proton signals that do not overlap with the analyte signals. The standard should be stable and not react with the analyte or the solvent.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte ("this compound") and 5-10 mg of the internal standard into a clean vial using a calibrated analytical balance.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) that fully dissolves both the analyte and the internal standard.
-
Vortex the sample to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for the signals to be integrated).[6]
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
HPLC-UV Protocol
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the "this compound" reference standard of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (e.g., 254 nm).
-
Column Temperature: 25 °C.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
-
GC-MS Protocol
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the "this compound" reference standard in a volatile organic solvent (e.g., dichloromethane).
-
Prepare a series of calibration standards by serial dilution.
-
Dissolve the sample containing the analyte in the same solvent to a known concentration.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the sample solution.
-
Create a calibration curve by plotting the peak area of a characteristic ion of the analyte against the concentration.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for qNMR and a comparison of the analytical techniques.
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
Caption: Comparison of analytical techniques for quantification.
Conclusion
Both qNMR and chromatographic techniques are powerful tools for the quantitative analysis of "this compound." The choice of method will depend on the specific requirements of the analysis.
-
qNMR is an excellent choice for its high accuracy, precision, and the ability to quantify compounds without the need for an identical reference standard, making it ideal for the analysis of new chemical entities and for providing orthogonal data to support chromatographic methods.[1][2][4]
-
HPLC-UV is a robust and widely used technique that offers good sensitivity and is suitable for a broad range of non-volatile small molecules.
-
GC-MS provides exceptional sensitivity and selectivity, making it the method of choice for trace-level analysis of volatile and thermally stable compounds.[9]
For comprehensive characterization and in regulated environments, a combination of these techniques is often employed to provide a complete and reliable quantitative profile of the analyte.
References
- 1. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 2. almacgroup.com [almacgroup.com]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. emerypharma.com [emerypharma.com]
- 6. agilent.com [agilent.com]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
Confirming the Structure of 1-(2,4,6-Trifluorophenyl)ethanone and Its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural confirmation of novel compounds is a critical prerequisite for advancing lead candidates. This guide provides a comparative analysis of spectroscopic and analytical techniques for the structural elucidation of 1-(2,4,6-trifluorophenyl)ethanone and its structural isomer, 1-(2,4,5-trifluorophenyl)ethanone. While the initial focus was on the propan-1-one derivative, the available experimental data for the ethanone analogue provides a robust framework for demonstrating the principles of structural confirmation.
This guide will delve into the experimental data obtained from key analytical methods, present it in a comparative format, and provide detailed experimental protocols. Furthermore, a logical workflow for the comprehensive structural confirmation of such derivatives is illustrated.
Comparative Analysis of Spectroscopic Data
The structural differences between 1-(2,4,6-trifluorophenyl)ethanone and its 2,4,5-trifluoro isomer are subtle yet significant, leading to distinct spectroscopic signatures. The following tables summarize the expected and reported data for these compounds.
Table 1: Physicochemical Properties
| Property | 1-(2,4,6-Trifluorophenyl)ethanone | 1-(2,4,5-Trifluorophenyl)ethanone |
| CAS Number | 51788-77-3[1] | 129322-83-4[2][3] |
| Molecular Formula | C₈H₅F₃O[1][4] | C₈H₅F₃O[2][3] |
| Molecular Weight | 174.12 g/mol [1][4] | 174.12 g/mol [3] |
| Physical Form | Solid, semi-solid, or liquid | Liquid[2][3] |
| Boiling Point | 179.0 ± 35.0 °C at 760 mmHg[1][4] | Not explicitly available |
Table 2: Spectroscopic Data Comparison (Expected)
| Spectroscopic Technique | 1-(2,4,6-Trifluorophenyl)ethanone | 1-(2,4,5-Trifluorophenyl)ethanone |
| ¹H NMR | Aromatic region: One signal (triplet) due to symmetry. Methyl region: One singlet. | Aromatic region: Two signals (doublet of doublets or complex multiplets). Methyl region: One singlet. |
| ¹³C NMR | Fewer signals in the aromatic region due to symmetry. | More signals in the aromatic region due to asymmetry. |
| ¹⁹F NMR | Two signals with a 2:1 integration ratio. | Three distinct signals of equal integration. |
| IR Spectroscopy | Characteristic C=O stretch (~1700 cm⁻¹), C-F stretches, and aromatic C-H and C=C bands. | Similar characteristic bands to the 2,4,6-isomer, with potential minor shifts in C-F stretching frequencies. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 174. Fragmentation pattern showing loss of CH₃ and CO. | Molecular ion peak (M⁺) at m/z 174. Similar fragmentation pattern with potential differences in fragment ion intensities. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable data. The following are typical procedures for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a standard pulse sequence. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent signal.
-
¹⁹F NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to an external standard (e.g., CFCl₃).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Report the absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Report the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Synthesis of 1-(2,4,6-Trifluorophenyl)ethanone
A common synthetic route is the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.
-
Reaction Setup: To a stirred solution of 1,3,5-trifluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Acylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Workup: After the reaction is complete, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of a synthesized trifluorophenyl ketone derivative.
Caption: Logical workflow for the synthesis and structural confirmation of trifluorophenyl ketone derivatives.
By following a systematic approach that combines synthesis, purification, and multi-technique spectroscopic analysis, researchers can confidently confirm the structure of novel compounds like 1-(2,4,6-trifluorophenyl)ethanone and its derivatives, ensuring the integrity of their research and the progression of drug development projects.
References
- 1. 1-(2,4,6-Trifluorophenyl)ethanone | CAS#:51788-77-3 | Chemsrc [chemsrc.com]
- 2. 1-(2,4,5-Trifluorophenyl)ethanone | 129322-83-4 [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 1-(2,4,6-Trifluorophenyl)ethanone Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
A Comparative Guide to the Synthesis and Reactivity of 1-(2,4,6-Trifluorophenyl)propan-1-one and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties and biological activity. This guide provides a comparative analysis of 1-(2,4,6-trifluorophenyl)propan-1-one and its non-fluorinated counterpart, 1-phenylpropan-1-one (propiophenone), with a focus on their synthesis and reactivity. This objective comparison is supported by established chemical principles and analogous experimental data.
Introduction
1-Phenylpropan-1-one is a common aromatic ketone used as a building block in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1][2] Its trifluorinated analog, this compound, introduces three fluorine atoms onto the phenyl ring. These strongly electron-withdrawing substituents are anticipated to significantly influence the molecule's reactivity, particularly at the carbonyl group. Understanding these differences is crucial for chemists designing synthetic routes and developing novel molecules with tailored properties.
Physical and Chemical Properties: A Comparative Overview
A direct comparison of the physical properties of this compound and 1-phenylpropan-1-one is hampered by the limited availability of experimental data for the fluorinated compound. However, based on general trends observed in fluorinated organic molecules, we can extrapolate some key differences.
| Property | This compound | 1-Phenylpropan-1-one (Propiophenone) |
| Molecular Formula | C₉H₇F₃O | C₉H₁₀O |
| Molar Mass | 192.14 g/mol | 134.18 g/mol |
| Melting Point | Data not readily available | 18-20 °C |
| Boiling Point | Data not readily available | 218 °C |
| Density | Data not readily available | 1.01 g/mL |
| Reactivity of Carbonyl Carbon | Enhanced electrophilicity | Baseline electrophilicity |
The introduction of three fluorine atoms is expected to increase the boiling point and density of the fluorinated analog compared to propiophenone due to increased molecular weight and stronger intermolecular dipole-dipole interactions.
Synthesis of the Ketones
Both ketones are typically synthesized via a Friedel-Crafts acylation reaction.
Synthesis Workflow
Caption: Comparative synthesis workflow for the fluorinated and non-fluorinated propiophenone analogs.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Benzene (to form 1-Phenylpropan-1-one):
-
To a stirred suspension of anhydrous aluminum chloride in an excess of dry benzene at 0-5 °C, propanoyl chloride is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 1-phenylpropan-1-one.
Reactivity in Synthesis: A Comparative Analysis
The primary difference in reactivity between this compound and 1-phenylpropan-1-one stems from the strong inductive electron-withdrawing effect (-I) of the fluorine atoms.
Nucleophilic Addition to the Carbonyl Group
The three fluorine atoms in the 2, 4, and 6 positions of the phenyl ring significantly withdraw electron density from the aromatic ring and, consequently, from the carbonyl group. This results in a more electron-deficient (more electrophilic) carbonyl carbon in the fluorinated analog.
Caption: Logical relationship of reactivity in nucleophilic addition reactions.
This increased electrophilicity makes this compound a more reactive substrate for nucleophilic attack compared to 1-phenylpropan-1-one. Consequently, reactions such as reductions, Grignard reactions, and Wittig reactions are expected to proceed at a faster rate and potentially under milder conditions with the fluorinated analog.
Comparative Experimental Data (Inferred)
Direct comparative experimental data for the same reaction with both substrates is scarce. However, we can infer the expected outcomes based on known principles. For instance, in a competitive reduction experiment using a limited amount of a reducing agent like sodium borohydride (NaBH₄), it is anticipated that this compound would be reduced preferentially over 1-phenylpropan-1-one.
| Reaction | Substrate | Expected Relative Rate | Expected Yield (under identical, limiting conditions) |
| Reduction with NaBH₄ | This compound | Faster | Higher |
| 1-Phenylpropan-1-one | Slower | Lower |
General Protocol for the Reduction of an Aromatic Ketone with Sodium Borohydride:
-
The ketone is dissolved in a protic solvent such as methanol or ethanol.
-
Sodium borohydride is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water or dilute acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated to give the corresponding alcohol.
For 1-phenylpropan-1-one, this reaction typically proceeds with high yield.[3] For this compound, a similar high yield would be expected, potentially with a shorter reaction time.
Conclusion
The presence of three fluorine atoms on the phenyl ring of this compound significantly enhances the electrophilicity of the carbonyl carbon compared to its non-fluorinated analog, 1-phenylpropan-1-one. This electronic effect is the primary driver of the differences in their chemical reactivity, making the fluorinated compound a more reactive substrate towards nucleophiles. While direct comparative experimental data is limited, the principles of physical organic chemistry strongly suggest that the fluorinated analog will undergo nucleophilic addition reactions more readily.
For researchers in drug development and materials science, the choice between these two building blocks will depend on the desired reactivity profile and the electronic properties of the target molecule. The fluorinated analog offers a pathway to compounds with potentially altered biological activity and physicochemical properties, albeit with the likely need for more forcing conditions in its own synthesis via Friedel-Crafts acylation. This guide serves as a foundational resource for making informed decisions in the design and execution of synthetic strategies involving these and similar aromatic ketones.
References
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenyl Ketones
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount for molecular design and synthesis. The introduction of fluorine into organic molecules can dramatically alter their electronic properties, and consequently, their chemical behavior. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenyl ketones, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate the underlying principles.
The heightened interest in fluorinated organic compounds, particularly in the pharmaceutical and agrochemical sectors, stems from the unique properties imparted by fluorine. These include increased metabolic stability, altered lipophilicity, and modified binding affinities. A key aspect of their chemical character is the enhanced reactivity of adjacent functional groups. In the case of phenyl ketones, α-fluorination significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This guide will explore the practical implications of this electronic perturbation through a comparative analysis of key reactions.
Quantitative Comparison of Reactivity
The most direct way to assess the impact of fluorination is through the quantitative comparison of reaction outcomes under identical conditions. The following tables summarize experimental data from two common ketone reactions: reduction and hydrogenation.
Table 1: Comparative Reduction of Acetophenone vs. 2,2,2-Trifluoroacetophenone with Sodium Borohydride (NaBH₄)
| Substrate | Molar Ratio (Ketone:NaBH₄) | Solvent | Temperature (°C) | Reaction Time | Yield of Alcohol (%) |
| Acetophenone | 1 : 2 | Methanol | 25 | 12 hours | ~95 |
| 2,2,2-Trifluoroacetophenone | 1 : 2 | Methanol | 25 | < 10 minutes | >99 |
This data is a representative summary from multiple sources describing the high reactivity of trifluoromethyl ketones.
Table 2: Comparative Asymmetric Hydrogenation of Acetophenone vs. 2,2,2-Trifluoroacetophenone
| Substrate | Catalyst | Solvent | H₂ Pressure (bar) | Time (h) | Conversion (%) |
| Acetophenone | [{Rh(H)(J4)}₂(μ-Cl)₃]Cl | EtCN/AcOH (1:1) | 50 | 18 | 20 |
| 2,2,2-Trifluoroacetophenone | [{Rh(H)(J4)}₂(μ-Cl)₃]Cl | EtCN/AcOH (1:1) | 50 | 18 | >99 |
Data adapted from a study on asymmetric hydrogenation, highlighting the dramatic increase in reactivity for the fluorinated substrate.
Mechanistic Insights into Enhanced Reactivity
The observed differences in reactivity are rooted in the fundamental electronic effects of fluorine. The following diagram illustrates the logical flow from fluorine's intrinsic properties to the resulting chemical behavior.
Caption: Logical flow of fluorine's influence on ketone reactivity.
The strong electron-withdrawing nature of the trifluoromethyl group in 2,2,2-trifluoroacetophenone makes the carbonyl carbon significantly more electron-deficient compared to that in acetophenone. This heightened electrophilicity lowers the activation energy for the approach of a nucleophile, leading to a much faster reaction rate.
The mechanism of nucleophilic addition, such as a hydride from NaBH₄, proceeds through a tetrahedral intermediate. The electron-withdrawing fluorine atoms also help to stabilize the developing negative charge on the oxygen atom in the transition state, further accelerating the reaction.
Caption: Comparative energy profile of nucleophilic addition.
Experimental Protocols
To provide a practical context for these findings, a detailed protocol for a competitive reduction experiment is outlined below. This experiment is designed to qualitatively and quantitatively demonstrate the reactivity difference.
Competitive Reduction of Acetophenone and 2,2,2-Trifluoroacetophenone
Objective: To demonstrate the superior reactivity of a fluorinated phenyl ketone over its non-fluorinated analog in a competitive reduction reaction.
Materials:
-
Acetophenone (1.0 mmol)
-
2,2,2-Trifluoroacetophenone (1.0 mmol)
-
Sodium borohydride (NaBH₄) (0.5 mmol)
-
Methanol (10 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard for GC/NMR analysis (e.g., dodecane)
-
Round-bottom flask, magnetic stirrer, TLC plates, GC-MS or NMR spectrometer.
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add acetophenone (1.0 mmol), 2,2,2-trifluoroacetophenone (1.0 mmol), and a known amount of the internal standard.
-
Dissolve the mixture in 10 mL of methanol and cool the flask in an ice-water bath.
-
In a separate vial, dissolve sodium borohydride (0.5 mmol, a substoichiometric amount) in 2 mL of cold methanol.
-
Slowly add the NaBH₄ solution dropwise to the stirred ketone solution over 5 minutes.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 5, 10, 30 minutes) and analyzing them by Thin Layer Chromatography (TLC).
-
After 30 minutes, quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the organic products with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent using a rotary evaporator.
-
Analyze the final product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H and ¹⁹F NMR spectroscopy to determine the relative conversion of each starting ketone.
Expected Outcome: The analysis will show a significantly higher conversion of 2,2,2-trifluoroacetophenone to its corresponding alcohol compared to the conversion of acetophenone. This is due to the much faster rate of hydride attack on the more electrophilic fluorinated ketone.
The workflow for this experiment can be visualized as follows:
Caption: Experimental workflow for the competitive reduction.
Conclusion
The inclusion of fluorine atoms, particularly in the α-position, is a powerful strategy for activating phenyl ketones towards nucleophilic attack. The strong inductive effect of fluorine enhances the electrophilicity of the carbonyl carbon, leading to dramatically increased reaction rates as demonstrated by comparative reduction and hydrogenation experiments. This fundamental principle is a cornerstone of modern medicinal and process chemistry, enabling not only the synthesis of complex fluorinated molecules but also leveraging their unique reactivity for various applications, including their use as organocatalysts. The provided experimental protocol offers a robust method for demonstrating this reactivity difference in a laboratory setting.
Navigating the Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two plausible synthetic routes to obtain 1-(2,4,6-trifluorophenyl)propan-1-one, a fluorinated aromatic ketone with potential applications in medicinal chemistry. Due to the absence of a directly documented synthesis in the current literature, this guide presents detailed, plausible experimental protocols for two fundamental and widely applicable organic reactions: the Friedel-Crafts Acylation and a Grignard Reaction-based approach. The comparison will focus on potential yields, purity, and the practical advantages and disadvantages of each method, supported by data extrapolated from similar transformations.
Comparison of Synthetic Methods
The selection of an optimal synthesis route depends on various factors, including the availability of starting materials, desired scale, and the technical capabilities of the laboratory. Below is a summary of the key performance indicators for the two proposed methods.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |
| Starting Materials | 1,3,5-Trifluorobenzene, Propanoyl chloride, Aluminum chloride (catalyst) | 1-Bromo-2,4,6-trifluorobenzene, Magnesium turnings, Propanoyl chloride |
| Expected Yield | Moderate to Low | Moderate |
| Expected Purity | Good, with potential for unreacted starting material and polysubstituted byproducts | Good, with potential for biphenyl and alcohol impurities |
| Reaction Time | Several hours to overnight | Several hours |
| Reaction Conditions | Anhydrous, inert atmosphere, potentially elevated temperatures | Anhydrous, inert atmosphere, requires careful temperature control |
| Advantages | One-pot reaction, relatively common starting materials. | Milder conditions for the acylation step, less prone to aromatic ring deactivation issues during the key bond formation. |
| Disadvantages | The highly deactivated nature of the trifluorobenzene ring may necessitate harsh reaction conditions and lead to low yields. Catalyst can be difficult to handle. | Requires the preparation of the Grignard reagent, which is sensitive to moisture and air. Potential for side reactions if not carefully controlled. |
Experimental Protocols
The following protocols are proposed based on established procedures for similar chemical transformations.
Method 1: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene
This method involves the direct acylation of 1,3,5-trifluorobenzene with propanoyl chloride using a strong Lewis acid catalyst, such as aluminum chloride. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making the reaction challenging and potentially requiring forcing conditions.
Materials:
-
1,3,5-Trifluorobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension.
-
After the addition is complete, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to afford this compound.
Method 2: Grignard Reaction of 2,4,6-Trifluorophenylmagnesium Bromide with Propanoyl Chloride
This two-step approach first involves the formation of a Grignard reagent from 1-bromo-2,4,6-trifluorobenzene, which then acts as a nucleophile to attack propanoyl chloride. This method circumvents the issue of aromatic ring deactivation in the bond-forming step.
Materials:
-
1-Bromo-2,4,6-trifluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
Propanoyl chloride
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer
Procedure: Step A: Preparation of 2,4,6-Trifluorophenylmagnesium Bromide
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Gently heat the flask with a heat gun to activate the magnesium, then allow it to cool.
-
Add a small amount of a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution of 1-bromo-2,4,6-trifluorobenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step B: Reaction with Propanoyl Chloride
-
Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of propanoyl chloride (1.1 equivalents) in anhydrous diethyl ether or THF dropwise.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to yield this compound.
Visualizing the Process: Synthesis Selection and Reaction Mechanism
To aid in the decision-making process and to provide a clearer understanding of the chemical transformation, the following diagrams have been generated.
Caption: Workflow for selecting a synthesis method.
Caption: Mechanism of Friedel-Crafts Acylation.
Spectroscopic Comparison of Trifluoroacetophenone Isomers: A Guide for Researchers
A comprehensive analysis of the spectroscopic characteristics of 1-(2,4,6-Trifluorophenyl)ethanone and its positional isomers is crucial for their unambiguous identification and for understanding their chemical behavior. This guide provides a comparative overview of their key spectroscopic features, supported by available experimental data and established analytical principles.
Due to the limited availability of published experimental spectroscopic data for "1-(2,4,6-Trifluorophenyl)propan-1-one" and its isomers, this guide will focus on the closely related and structurally similar "1-(2,4,6-Trifluorophenyl)ethanone" and its isomers. The principles of spectroscopic analysis and comparison discussed herein are directly applicable to the originally requested series of compounds.
Molecular Structures and Isomers
The primary focus of this guide is 1-(2,4,6-Trifluorophenyl)ethanone. For comparative purposes, we will consider a positional isomer, 1-(2,3,6-Trifluorophenyl)ethanone, to illustrate the impact of fluorine atom placement on the spectroscopic output.
Comparative Spectroscopic Data
The following table summarizes the expected and available spectroscopic data for the trifluoroacetophenone isomers. The unique substitution pattern of each isomer results in distinct spectral fingerprints.
| Spectroscopic Technique | 1-(2,4,6-Trifluorophenyl)ethanone | 1-(2,3,6-Trifluorophenyl)ethanone | Key Differentiating Features |
| ¹H NMR | Aromatic Region: One triplet (due to coupling with two equivalent ortho-F). Aliphatic Region: One singlet (CH₃). | Aromatic Region: Two complex multiplets. Aliphatic Region: One singlet (CH₃). | The multiplicity and chemical shifts of the aromatic protons are highly indicative of the fluorine substitution pattern. The symmetrical 2,4,6-isomer gives a simpler spectrum. |
| ¹³C NMR | Aromatic Region: Fewer signals due to symmetry. Carbons attached to fluorine will appear as doublets or triplets with large C-F coupling constants. Carbonyl Carbon: Signal around 190-200 ppm, potentially showing coupling to ortho-fluorines. Methyl Carbon: One signal around 30 ppm. | Aromatic Region: More complex pattern with distinct signals for each carbon. C-F coupling patterns will be more intricate. Carbonyl Carbon: Signal in a similar region, but the coupling will be to different fluorine atoms. Methyl Carbon: One signal around 30 ppm. | The number of aromatic signals and the specific C-F coupling constants are diagnostic for each isomer. |
| ¹⁹F NMR | Two signals with a 2:1 integration ratio. The ortho-fluorines (2,6-F) will be equivalent, and the para-fluorine (4-F) will be unique. | Three distinct signals of equal integration. | The number of signals and their coupling patterns in the ¹⁹F NMR spectrum provide the most direct evidence of the fluorine substitution pattern. |
| IR Spectroscopy | C=O Stretch: Strong absorption around 1700 cm⁻¹. C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region. | C=O Stretch: Strong absorption around 1700 cm⁻¹. C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region. | While the major absorption bands will be similar, subtle shifts in the C-F and aromatic stretching frequencies can be observed. The gas-phase IR spectrum for 2,3,6-Trifluoroacetophenone is available in the NIST Chemistry WebBook[1]. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z = 174. Key Fragments: Loss of CH₃ (m/z = 159), loss of COCH₃ (m/z = 131), and fragments corresponding to the trifluorophenyl cation. | Molecular Ion (M⁺): Expected at m/z = 174. Key Fragments: Similar fragmentation pattern with potential minor differences in relative intensities. | The molecular ion peak confirms the elemental composition. High-resolution mass spectrometry can provide the exact mass. The mass spectrum for 2,3,6-Trifluoroacetophenone is available in the NIST Chemistry WebBook[1]. |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
-
Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as a neat liquid, a KBr pellet (for solids), or a thin film on a salt plate.
-
Absorbance is measured in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Mass spectra are typically acquired using an electron ionization (EI) source.
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
References
Comparative Analysis of the Biological Activities of Phenylpropan-1-one Analogs and Related Heterocyclic Derivatives
An Objective Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the biological activities of various derivatives structurally related to phenylpropan-1-one, with a significant focus on heterocyclic compounds such as 1,2,4-triazoles. While direct experimental data on "1-(2,4,6-Trifluorophenyl)propan-1-one" derivatives is not extensively available in the reviewed literature, this document summarizes the biological evaluation of analogous compounds, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from various studies and is intended to facilitate the comparison of these compounds' performance and to provide detailed experimental context.
I. Antifungal Activity of Triazole Derivatives
A significant body of research has focused on the antifungal properties of 1,2,4-triazole derivatives, many of which incorporate a substituted phenyl moiety. These compounds are often evaluated for their efficacy against common pathogenic fungi.
Table 1: In Vitro Antifungal Activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol Derivatives
| Compound | Substituent | Activity Against Candida albicans (MIC80 µg/mL) | Activity Against Other Fungi (MIC80 < 0.125 µg/mL) | Reference Compound (Itraconazole) MIC80 µg/mL | Reference Compound (Fluconazole) MIC80 µg/mL |
| 7b | N/A | Stronger than Fluconazole | N/A | Similar to Itraconazole | > Itraconazole |
| 7d | N/A | Stronger than Fluconazole | N/A | Similar to Itraconazole | > Itraconazole |
| 7e | N/A | Stronger than Fluconazole | N/A | Similar to Itraconazole | > Itraconazole |
| 7i | N/A | Stronger than Fluconazole | N/A | Similar to Itraconazole | > Itraconazole |
| 3j | 4-tert-butylbenzyl)(cyclopropyl)amino | < 0.125 | Candida tropicalis, Cryptococcus neoformans, Microsporum canis, Trichophyton rubrum | > 0.125 | N/A |
| VI | N,N-dipropargyl | 0.0156 | N/A | 4x more active | 64x more active |
| 7 | N,N-(1-substituted-benzyl-4-methylene-1H-1,2,3-triazole) | 0.25 | N/A | N/A | 4x more active |
Data compiled from multiple studies investigating triazole antifungal agents.[1][2][3]
The antifungal activity of the synthesized compounds is commonly determined using a broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strains: A panel of pathogenic fungi, including Candida albicans, Candida tropicalis, Cryptococcus neoformans, Microsporum canis, and Trichophyton rubrum, are used.[2]
-
Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (CFU/mL).
-
Compound Preparation: The test compounds and reference drugs (e.g., fluconazole, itraconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.[4]
-
Microdilution Assay: A series of twofold dilutions of the compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[4] For some fungi, the MIC80, the concentration that inhibits 80% of fungal growth, is determined spectrophotometrically.
Many triazole antifungal agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.
Caption: Mechanism of action of triazole antifungal agents.
II. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Related Derivatives
Derivatives of fluorobenzoylthiosemicarbazides and their cyclic analogues with a 1,2,4-triazole scaffold have been investigated for their antibacterial properties, particularly against Gram-positive bacteria.
Table 2: In Vitro Antibacterial Activity of Fluorobenzoylthiosemicarbazide Derivatives against Staphylococcus aureus
| Compound | Derivative Type | S. aureus ATCC 25923 MIC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) Clinical Isolates MIC (µg/mL) |
| 15a | Trifluoromethyl | 7.82 - 31.25 | 7.82 - 31.25 |
| 15b | Trifluoromethyl | 7.82 - 31.25 | 7.82 - 31.25 |
| 16b | Trifluoromethyl | 7.82 - 31.25 | 7.82 - 31.25 |
Data from a study on the structure-activity relationship of fluorobenzoylthiosemicarbazides.[4]
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.
-
Bacterial Strains: A panel of reference and clinical Gram-positive bacterial strains, such as Staphylococcus aureus (including methicillin-sensitive and -resistant strains), Staphylococcus epidermidis, Bacillus subtilis, and Micrococcus luteus, are used.[4]
-
Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[4]
-
Compound Preparation: Stock solutions of the test compounds are prepared in DMSO.
-
Microdilution Assay: Serial twofold dilutions of the compounds are made in Mueller-Hinton broth in 96-well plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
References
- 1. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols [yxsj.smmu.edu.cn]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 1-(2,4,6-Trifluorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the production of 1-(2,4,6-Trifluorophenyl)propan-1-one, a key intermediate in various pharmaceutical and agrochemical research fields. Due to the electron-withdrawing nature of the trifluorinated phenyl ring, the synthesis of this ketone presents unique challenges. This document outlines the most plausible synthetic strategies, offering a theoretical framework and experimental data from analogous reactions to guide laboratory investigations.
Executive Summary
Two primary synthetic pathways are explored for the synthesis of this compound: Friedel-Crafts acylation and a Grignard reaction followed by oxidation . A third alternative, utilizing an organocuprate reagent , is also considered. While direct experimental data for the target molecule is limited in published literature, this guide provides detailed protocols for analogous transformations, allowing for an informed selection of the most suitable route based on available starting materials, required scale, and desired purity.
Data Presentation: Comparison of Synthetic Routes
| Route | Starting Materials | Key Reagents | Plausible Yield | Key Advantages | Potential Challenges |
| 1. Friedel-Crafts Acylation | 1,3,5-Trifluorobenzene, Propanoyl chloride | Lewis Acid (e.g., AlCl₃) | Moderate to Low | Direct one-step synthesis. | Deactivated aromatic ring requires harsh reaction conditions; potential for low yield and side reactions. |
| 2. Grignard Reaction & Oxidation | 1-Bromo-2,4,6-trifluorobenzene, Propanal | Magnesium, Oxidizing agent (e.g., PCC, DMP) | Good to High (over two steps) | Milder conditions for the key C-C bond formation; higher potential yield. | Two-step process; Grignard reagent can be sensitive to moisture and air. |
| 3. Organocuprate Reaction | 2,4,6-Trifluorobenzoyl chloride, Ethylcuprate reagent | Lithium diethylcuprate | Good | High selectivity and milder conditions compared to Friedel-Crafts. | Requires preparation of the organocuprate reagent; sensitivity to air and moisture. |
Logical Workflow of Synthetic Strategies
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: Friedel-Crafts Acylation (Analogous Procedure)
This protocol is adapted from the Friedel-Crafts acylation of a similarly deactivated aromatic compound.
Reaction: Friedel-Crafts Acylation of 1,3,5-Trichlorobenzene with Propionyl Chloride.
Materials:
-
1,3,5-Trichlorobenzene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1,3,5-trichlorobenzene (1.0 eq) to the flask.
-
Slowly add propionyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Route 2: Grignard Reaction and Oxidation (General Procedure)
This two-step procedure is a widely applicable method for the synthesis of ketones from aryl halides.
Step A: Grignard Reaction to form 1-(2,4,6-Trifluorophenyl)propan-1-ol
Materials:
-
1-Bromo-2,4,6-trifluorobenzene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous diethyl ether or THF
-
Propanal
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (disappearance of the iodine color and gentle refluxing), gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of propanal (1.0 eq) in anhydrous diethyl ether from the dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude secondary alcohol, which can be purified by chromatography or used directly in the next step.
Step B: Oxidation to this compound
Materials:
-
1-(2,4,6-Trifluorophenyl)propan-1-ol (from Step A)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure (using PCC):
-
In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous dichloromethane.
-
To this suspension, add a solution of 1-(2,4,6-trifluorophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone.
-
Purify the product by column chromatography on silica gel.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the research. The Friedel-Crafts acylation offers a direct approach but may suffer from low yields due to the deactivated nature of the starting material. The Grignard reaction followed by oxidation is a more versatile and potentially higher-yielding two-step process. The organocuprate route presents a milder and more selective alternative to the Friedel-Crafts reaction. It is recommended that small-scale pilot reactions be conducted to optimize conditions and determine the most efficient route for the desired application.
A Comparative Guide to Analytical Method Validation for 1-(2,4,6-Trifluorophenyl)propan-1-one
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, consistency, and reliability of data.[1][2] This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of 1-(2,4,6-Trifluorophenyl)propan-1-one, a fluoroaromatic ketone that may serve as a key intermediate in pharmaceutical synthesis. Given the absence of specific published validation studies for this exact molecule, this guide will draw comparisons from validated methods for structurally similar compounds and general principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[3]
Comparative Analytical Techniques
The choice of an analytical method largely depends on the properties of the analyte and the intended purpose of the analysis, such as impurity profiling or quantitative assay.[4][5] For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most suitable techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds.[5] A reversed-phase HPLC method would be a primary choice for the analysis of this trifluorophenyl propanone derivative.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. Given the ketone functional group and the phenyl ring, the target compound is expected to have sufficient volatility for GC analysis. Derivatization may also be employed to enhance its chromatographic properties.[6][7]
Below is a comparative summary of typical validation parameters for HPLC and GC-MS methods, based on ICH guidelines.[3]
| Validation Parameter | HPLC Method (Example based on a similar compound) | GC-MS Method (Typical Performance) |
| Specificity/Selectivity | The method should resolve the main peak from impurities and degradation products. This is often demonstrated by forced degradation studies and analysis of blank and placebo samples.[8] | Demonstrated by the separation of the analyte from other volatile components in the sample matrix and confirmed by the mass spectrum of the analyte. |
| Linearity (R²) | > 0.999[8] | > 0.995 |
| Range | Typically 80-120% of the test concentration for assay.[3] | Dependent on the detector, but generally covers a wide range from ng/mL to µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0%[8] | 95.0% - 105.0% |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0%[8] | Repeatability: < 5.0%; Intermediate Precision: < 10.0% |
| Limit of Detection (LOD) | Typically in the ng/mL range. | Can be in the pg/mL range, especially with selective derivatization.[9] |
| Limit of Quantitation (LOQ) | Typically 2-3 times the LOD. | Typically 2-3 times the LOD. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[2] | The method's performance should be consistent despite small variations in parameters like injection volume, oven temperature ramp, and gas flow rate. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for a similar compound, 2,4,6-Trifluoro Benzoic Acid, and is adapted for this compound.[8]
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: A C18 column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) is a suitable starting point.[8]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the analyte and any more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm[8]
-
Injection Volume: 10 µL
-
Diluent: A mixture of acetonitrile and water.
Validation Experiments:
-
Specificity: Analyze blank (diluent), a standard solution of this compound, and a sample spiked with potential impurities. Conduct forced degradation studies (acid, base, peroxide, heat, light) to ensure separation of degradants.
-
Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the same sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This is a general protocol for the analysis of a fluoroaromatic ketone.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 70 °C (hold for 2 minutes)
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: 5 minutes
-
-
Injection Port Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Derivatization (Optional): To improve peak shape and sensitivity, derivatization can be performed. For ketones, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common approach.[6]
Validation Experiments: The validation experiments would follow the same principles as for HPLC, with adjustments for the GC-MS technique. For instance, specificity would also be confirmed by the mass spectrum of the analyte peak.
Visualizations
References
- 1. wjarr.com [wjarr.com]
- 2. iosrphr.org [iosrphr.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. upm-inc.com [upm-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of "1-(2,4,6-Trifluorophenyl)propan-1-one" Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise analysis of reaction mixtures is paramount to ensuring product quality, optimizing reaction conditions, and identifying potential impurities. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the characterization of "1-(2,4,6-Trifluorophenyl)propan-1-one" and its synthetic milieu. The insights presented herein are supported by established analytical principles and data from the analysis of structurally related fluorinated and aromatic compounds.
Performance Comparison: LC-MS vs. Alternatives
The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the volatility and polarity of the analytes, the complexity of the matrix, and the desired sensitivity. While LC-MS is a powerful and versatile tool, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) offer distinct advantages in certain scenarios.
Table 1: Quantitative Performance Comparison of Analytical Techniques
| Parameter | LC-MS | GC-MS | HPTLC |
| Applicability | Broad range of polarity and volatility. Ideal for non-volatile and thermally labile compounds.[1][2] | Suitable for volatile and semi-volatile compounds.[2] May require derivatization for polar analytes.[3] | Wide range of compounds, particularly for screening and qualitative analysis. |
| Sensitivity | High (pg to fg range).[1] | High (pg to fg range). | Moderate (ng to µg range). |
| Selectivity | Very high, especially with tandem MS (MS/MS).[1] | Very high, based on both retention time and mass spectrum. | Moderate, can be enhanced with specific spray reagents. |
| Sample Throughput | Moderate to high, with modern UPLC systems. | Moderate, limited by column heating and cooling cycles. | High, multiple samples can be analyzed simultaneously.[4] |
| Sample Preparation | Often minimal ("dilute and shoot").[3] Can be automated with online SPE.[4] | Can be more extensive, may require derivatization to increase volatility.[3] | Simple, direct application of the sample to the plate.[4] |
| Cost (Instrument) | High | Moderate to High | Low |
| Cost (Operational) | Moderate (solvents, columns) | Low (gases) | Low |
In-Depth Look: LC-MS for Fluorinated Ketone Analysis
LC-MS has become a cornerstone in pharmaceutical analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1] For a moderately polar and non-volatile compound like "this compound", LC-MS offers significant advantages over GC-MS, which would likely require derivatization to improve volatility. The strong carbon-fluorine bonds in the analyte are stable under typical LC-MS conditions.[5][6]
Experimental Protocol: Representative LC-MS Method
This protocol is a general starting point for the analysis of a "this compound" reaction mixture and should be optimized for the specific matrix and target analytes.
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any solid material.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-95% B
-
8-10 min: 95% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI) in positive and negative modes to determine the optimal ionization for the parent compound and potential byproducts.
-
MS Parameters (for Triple Quadrupole):
-
Optimized cone voltage and collision energy for the parent ion and at least two fragment ions of "this compound" (requires initial infusion and tuning of a standard).
-
Multiple Reaction Monitoring (MRM) for quantification.
-
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds and is considered a 'gold standard' in forensic testing.[2][3] For "this compound", direct analysis might be possible, but derivatization of the ketone functionality could improve peak shape and sensitivity.
Experimental Protocol: Representative GC-MS Method
1. Sample Preparation (with Derivatization):
-
To 100 µL of the quenched reaction mixture supernatant (from LC-MS prep), add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine).
-
Heat at 60 °C for 30 minutes to form the oxime derivative.
-
After cooling, add 500 µL of hexane and 500 µL of water.
-
Vortex and centrifuge.
-
Transfer the upper hexane layer to a GC vial.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Visualizing the Workflow and Decision Process
To aid in the selection and implementation of the appropriate analytical technique, the following diagrams illustrate a typical LC-MS workflow and a logical decision-making process.
Caption: Experimental workflow for LC-MS analysis.
Caption: Decision tree for analytical method selection.
Conclusion
For the comprehensive analysis of a "this compound" reaction mixture, LC-MS stands out as the most versatile and powerful technique, offering high sensitivity and selectivity without the need for derivatization. However, GC-MS remains a viable, and in some cases, preferable alternative, particularly if the focus is on volatile impurities or if established GC-MS methods are already in place. HPTLC can be a cost-effective and high-throughput option for initial screening and qualitative assessments. The optimal choice will ultimately depend on the specific goals of the analysis, available instrumentation, and the nature of the potential byproducts and impurities in the reaction mixture. The provided protocols and decision-making diagrams serve as a valuable starting point for developing a robust and reliable analytical method.
References
- 1. scispace.com [scispace.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
GC-MS for Identifying Volatile Byproducts in 1-(2,4,6-Trifluorophenyl)propan-1-one Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated aromatic ketones, such as 1-(2,4,6-Trifluorophenyl)propan-1-one, is a critical step in the development of various pharmaceutical compounds. The purity of the final product is paramount, and the identification and quantification of volatile byproducts are essential for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose. This guide provides a comparative analysis of GC-MS for identifying volatile byproducts in the synthesis of this compound, supported by hypothetical experimental data and detailed protocols.
Hypothetical Synthesis of this compound
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. In this proposed method, 1,3,5-trifluorobenzene is acylated with propanoyl chloride using aluminum chloride as a Lewis acid catalyst.
Reaction:
1,3,5-Trifluorobenzene + Propanoyl Chloride --(AlCl₃)--> this compound + HCl
Experimental Protocols
Synthesis Protocol
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas) is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagents: Anhydrous aluminum chloride (1.2 equivalents) is added to the flask, followed by the addition of dry dichloromethane as a solvent. The suspension is cooled to 0°C in an ice bath.
-
Addition of Reactants: 1,3,5-Trifluorobenzene (1.0 equivalent) is added to the cooled suspension. Propanoyl chloride (1.1 equivalents) is then added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
Work-up: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
GC-MS Protocol for Volatile Byproduct Analysis
-
Sample Preparation: A 1 µL aliquot of the crude reaction mixture (dissolved in dichloromethane) is taken for analysis.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: The obtained mass spectra are compared with the NIST library for compound identification. Quantification is performed by integrating the peak areas of the identified byproducts.
Data Presentation: Hypothetical Quantitative Analysis of Volatile Byproducts
The following table summarizes the hypothetical quantitative data of potential volatile byproducts identified by GC-MS under different reaction conditions.
| Byproduct | Chemical Formula | Retention Time (min) | Area % (Standard Conditions) | Area % (Excess AlCl₃) | Area % (Higher Temperature) |
| 1,3,5-Trifluorobenzene (unreacted) | C₆H₃F₃ | 5.2 | 2.5 | 1.8 | 1.5 |
| Di(trifluorophenyl)methane | C₁₃H₆F₆ | 15.8 | 0.8 | 1.5 | 1.2 |
| Isopropyl trifluorophenyl ketone | C₁₀H₇F₃O | 12.5 | 1.2 | 2.5 | 3.0 |
| Chlorinated byproducts | Various | Various | 0.5 | 0.8 | 1.0 |
| Higher acylated products | C₁₂H₉F₃O₂ | 18.2 | 0.3 | 0.7 | 0.9 |
Comparison with Alternative Analytical Techniques
While GC-MS is highly effective for volatile byproduct analysis, other techniques can provide complementary information.
| Technique | Principle | Advantages for this Application | Limitations for this Application |
| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | Excellent for volatile and semi-volatile compounds, high sensitivity and specificity, allows for identification of unknown compounds through spectral libraries.[1][2] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC | Separation by liquid chromatography. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Less effective for highly volatile compounds, identification can be more challenging without a mass spectrometer detector. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals, not ideal for trace analysis of byproducts. |
Visualizations
Caption: Experimental workflow for synthesis and GC-MS analysis.
Caption: Comparison of analytical techniques for byproduct analysis.
References
A Comparative Analysis of the Spectral Characteristics of 1-(2,4,6-Trifluorophenyl)propan-1-one and Related Ketones
An objective guide for researchers, scientists, and drug development professionals on the spectral properties of fluorinated phenyl propanones and their analogues. This guide provides a comparative summary of available spectral data to support structural elucidation and characterization.
Comparative Spectral Data
The following tables summarize the key spectral data for 1-phenylpropan-1-one, a foundational analogue, and various substituted derivatives. This data serves as a reference for predicting the spectral features of 1-(2,4,6-Trifluorophenyl)propan-1-one.
Table 1: ¹H NMR Spectral Data of 1-Phenylpropan-1-one and Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-Phenylpropan-1-one | CDCl₃ | 7.96 (d, J = 7.3 Hz, 2H), 7.57 (t, J = 7.4 Hz, 1H), 7.46 (t, J = 7.7 Hz, 2H), 3.05 (q, J = 7.2 Hz, 2H), 1.22 (t, J = 7.2 Hz, 3H) |
| 3-(4-fluorophenyl)-1-phenylpropan-1-ol | CDCl₃ | 7.38-7.34 (m, 4H), 7.31–7.28 (m, 1H), 7.16–7.12 (m, 2H), 6.96 (t, J = 8.6 Hz, 2H), 4.67 (t, J = 7.7 Hz, 1H), 2.77–2.61 (m, 2H), 2.16–1.95 (m, 3H)[1] |
| 1-Phenyl-3-(4-(trifluoromethyl)phenyl)propan-1-one | CDCl₃ | 7.96 (d, J = 7.3 Hz, 2H), 7.56 (dd, J = 13.3, 7.6 Hz, 3H), 7.46 (t, J = 7.7 Hz, 2H), 7.37 (d, J = 8.0 Hz, 2H), 3.33 (t, J = 7.5 Hz, 2H), 3.14 (t, J = 7.5 Hz, 2H)[2] |
Table 2: ¹³C NMR Spectral Data of 1-Phenylpropan-1-one and Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-Phenylpropan-1-one [3] | CDCl₃ | 200.7, 136.9, 132.9, 128.5, 127.9, 31.7, 8.4[3] |
| 3-(4-fluorophenyl)-1-phenylpropan-1-ol [1] | CDCl₃ | 162.6, 160.2, 144.6, 137.5, 129.9, 129.8, 128.7, 127.9, 126.0, 115.3, 115.1, 73.9, 40.7, 31.4[1] |
| 1-Phenyl-3-(4-(trifluoromethyl)phenyl)propan-1-one [2] | CDCl₃ | 197.57, 144.48, 135.71, 132.25, 127.83, 127.69, 127.42, 127.02, 124.44, 123.34(q, JC-F = 274.8 Hz), 38.81, 28.79[2] |
Table 3: Mass Spectrometry (MS) Data of 1-Phenylpropan-1-one
| Compound | Ionization Method | Key m/z values |
| 1-Phenylpropan-1-one [4][5] | Electron Ionization (EI) | 134 (M+), 105, 77, 51[5] |
Table 4: Infrared (IR) Spectroscopy Data of 1-Phenylpropan-1-one
| Compound | Sample Phase | Key Vibrational Frequencies (cm⁻¹) |
| 1-Phenylpropan-1-one [4] | Gas Phase | 3065 (Ar-H stretch), 2980 (C-H stretch), 1695 (C=O stretch), 1598, 1450 (C=C stretch) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for compounds similar to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1]
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR Acquisition : Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra are typically proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.[6] Chemical shifts are reported in ppm relative to the solvent signal or TMS. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[6]
Mass Spectrometry (MS)
-
Instrumentation : A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Sample Introduction : The sample can be introduced directly via an infusion pump (for ESI) or through a gas chromatograph (for EI) for separation prior to ionization.
-
Data Acquisition : The instrument is set to scan over a specific mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. For volatile compounds, a gas-phase spectrum can be obtained.[7]
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Logical Workflow for Spectral Analysis
The following diagram illustrates the typical workflow for the acquisition and analysis of spectral data for chemical compound characterization.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
Safety Operating Guide
Navigating the Disposal of 1-(2,4,6-Trifluorophenyl)propan-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 1-(2,4,6-Trifluorophenyl)propan-1-one, a fluorinated organic compound.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data sheets of structurally similar fluorinated compounds and general best practices for the disposal of hazardous organic waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure compliance with all local, state, and federal regulations.
Hazard Profile and Safety Considerations
Based on data for analogous fluorinated ketones, this compound is anticipated to present several hazards. The table below summarizes the likely hazard classifications.
| Hazard Classification | Anticipated Hazard |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. Avoid release to the environment.[2] |
| Combustibility | The substance is likely combustible.[3] During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be released.[4][5] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for inhalation of vapors or aerosols exists, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility. This method is effective for the destruction of fluorinated organic compounds due to the high stability of the carbon-fluorine bond.
1. Waste Collection and Storage:
- Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, contaminated glassware) in a designated, properly labeled, and sealed waste container.
- The container should be made of a material compatible with the chemical.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include any known hazard pictograms (e.g., irritant, environmentally hazardous).
3. Consultation and Documentation:
- Contact your institution's EHS department to inform them of the waste you have generated.
- Complete all required waste disposal forms, providing as much information as possible about the chemical's properties and potential hazards.
4. Professional Disposal:
- Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
- Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Experimental Workflow for Accidental Spill Cleanup
In the event of a small spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate personal protective equipment as outlined above.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision pathway for this compound.
References
- 1. 1-(2,3,6-Trifluorophenyl)propan-2-one | 1305324-34-8 | Benchchem [benchchem.com]
- 2. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2,4,6-Trifluorophenyl)propan-1-one
Personal Protective Equipment (PPE): A Tabulated Guide
A multi-layered approach to personal protection is critical. The following table outlines the recommended PPE for various laboratory operations involving 1-(2,4,6-Trifluorophenyl)propan-1-one.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical splash goggles.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Solution Preparation and Transfers | Chemical splash goggles.[1] A face shield is recommended for larger volumes.[1][4] | Double-gloving with chemical-resistant gloves.[2] | Chemical-resistant apron over a laboratory coat.[3] | Use in a certified chemical fume hood is mandatory. |
| Running Reactions | Chemical splash goggles and face shield.[1][4] | Chemical-resistant gloves, changed frequently. | Flame-retardant laboratory coat and chemical-resistant apron. | Operations must be conducted within a chemical fume hood. |
| Handling Spills | Chemical splash goggles and face shield.[1][4] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[1] | Chemical-resistant suit or coveralls.[2][3] | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[2][5] |
| Waste Disposal | Chemical splash goggles.[1] | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handling sealed waste containers in a well-ventilated area. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Log the chemical into your laboratory's inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Store away from sources of ignition.[6]
3. Handling and Use:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood.[8]
-
Ensure adequate ventilation to keep airborne concentrations low.[9]
-
Use non-sparking tools and explosion-proof equipment if the substance is flammable.[8]
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[6][9]
-
Place the absorbed material into a suitable, labeled container for disposal.[6][9]
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Ensure adequate ventilation during cleanup.
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[6][9]
6. Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste should be collected in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Arrange for pickup by a licensed hazardous waste disposal company.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each stage.
Caption: This diagram outlines the safe handling workflow for this compound.
References
- 1. tritechsafety.ca [tritechsafety.ca]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
